(5-Phenyl-1,3-oxazol-4-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-phenyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHWTAMRDRDXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379970 | |
| Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-88-3 | |
| Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Oxazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of (5-Phenyl-1,3-oxazol-4-yl)methanol
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, propose a robust synthetic pathway, and discuss its reactivity and potential as a scaffold in medicinal chemistry. This document is structured to provide not just data, but expert insights into the causality behind experimental design and analysis.
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its structural and electronic properties facilitate diverse non-covalent interactions with biological targets like enzymes and receptors, making it a privileged scaffold in the design of novel therapeutics.[2][3] Oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4]
This compound emerges as a particularly compelling derivative. Its architecture combines three key features:
-
The Oxazole Core: A stable, aromatic heterocycle known for its role in bioactive compounds.[5]
-
A Phenyl Substituent at C5: This group can engage in crucial π-stacking interactions with aromatic residues in protein binding sites and serves as a vector for modifying lipophilicity.
-
A Hydroxymethyl Group at C4: This functional group acts as a hydrogen bond donor and acceptor, significantly influencing solubility and target engagement. It also provides a reactive handle for further chemical modification and library development.
This guide will explore the synthesis, characterization, and chemical behavior of this molecule, providing a foundational understanding for its application in drug discovery programs.
Molecular Structure and Physicochemical Profile
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The calculated physicochemical properties for this compound are summarized below.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂ | Calculated |
| Molecular Weight | 175.18 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Naming Convention |
| CAS Number | N/A | Not Assigned |
| Predicted LogP | 1.5-2.0 | Calculated |
| Predicted pKa | ~14 (hydroxyl proton) | Estimated |
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.1 (s, 1H, H2-oxazole), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.3-7.5 (m, 3H, Ar-H), δ 4.8 (s, 2H, -CH₂OH), δ 2.5-3.5 (br s, 1H, -OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~151 (C2), δ ~148 (C5), δ ~135 (C4), δ 129-131 (Ar-C), δ ~128 (Ar-C), δ ~126 (Ar-C), δ ~56 (-CH₂OH). |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3120 (C-H stretch, aromatic), 1600 (C=N stretch), 1550 (C=C stretch), 1100-1200 (C-O stretch). |
| Mass Spec. (ESI+) | m/z 176.06 [M+H]⁺, 198.04 [M+Na]⁺. |
-
¹H NMR Rationale: The oxazole proton at the C2 position is expected to be the most downfield signal due to the electron-withdrawing nature of the adjacent heteroatoms. The phenyl protons will appear as multiplets in the typical aromatic region. The benzylic protons of the hydroxymethyl group will appear as a singlet, with the hydroxyl proton itself being a broad, exchangeable singlet.
-
FT-IR Rationale: The most prominent feature will be the broad O-H stretch from the alcohol. The characteristic C=N and C=C stretching vibrations confirm the presence of the substituted oxazole ring.[6][9]
Synthesis and Purification Protocol
The synthesis of substituted oxazoles can be achieved through several established methods, including the Robinson-Gabriel and Van Leusen syntheses.[5][10] We propose a robust and adaptable pathway based on the cyclization of an N-acyl-α-amino acid derivative, which offers excellent control over the substitution pattern.
Caption: Proposed synthetic workflow for this compound.
Detailed Step-by-Step Methodology:
PART A: N-Formylation of Phenylserine Ethyl Ester
-
Rationale: This initial step introduces the one-carbon unit that will become the C2 position of the oxazole ring. Ethyl formate is a common and effective formylating agent.
-
Procedure:
-
To a solution of phenylserine ethyl ester (1.0 eq) in ethanol (10 mL/g), add ethyl formate (1.5 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane mobile phase.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to yield the crude N-formyl intermediate. This is often used in the next step without further purification.
-
PART B: Cyclodehydration to Form the Oxazole Ring
-
Rationale: This is the key ring-forming step. A dehydrating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) facilitates the intramolecular cyclization and dehydration to form the aromatic oxazole ring.
-
Procedure:
-
Dissolve the crude N-formyl intermediate from Part A in a dry, inert solvent like dichloromethane (DCM) or chloroform under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add PCl₅ (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting crude ester by column chromatography on silica gel.
-
PART C: Reduction of the Ester to the Primary Alcohol
-
Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce the stable ethyl ester at the C4 position to the desired primary alcohol.
-
Procedure:
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.
-
Add a solution of the purified 4-ethoxycarbonyl-5-phenyl-oxazole (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting white precipitate (aluminum salts) and wash thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Chemical Reactivity and Derivatization Potential
The structure of this compound offers several sites for chemical modification, making it a versatile building block for creating a library of analogues.
Caption: Key reactivity pathways for this compound.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol is readily oxidized. Using mild, selective reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 4-formyl-5-phenyl-oxazole.[11] This aldehyde is a crucial intermediate for synthesizing imines (Schiff bases) or secondary amines via reductive amination. Stronger oxidizing agents, such as Jones reagent, will convert the alcohol directly to the carboxylic acid.[11]
-
Electrophilic Aromatic Substitution: The C5-phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration or halogenation.[11] However, reaction conditions must be chosen carefully to avoid degradation of the acid-sensitive oxazole ring.
-
Reactions at the Oxazole Ring: The oxazole ring itself is relatively stable and aromatic. It can be reduced under harsh conditions, but it is generally robust to the conditions used to modify the substituents.[11]
Conclusion and Future Outlook
This compound represents a high-potential scaffold for medicinal chemistry and drug development. Its synthesis is achievable through established organic chemistry principles, and its functional handles—the phenyl group and the hydroxymethyl group—provide clear avenues for rational modification to optimize potency, selectivity, and pharmacokinetic properties. The insights provided in this guide, from predicted spectroscopic data to a detailed, reasoned synthetic protocol, offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical entity in the pursuit of novel therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijmpr.in [ijmpr.in]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Foreword: A Modern Approach to Molecular Characterization
An In-Depth Technical Guide to the Structure Elucidation of (5-Phenyl-1,3-oxazol-4-yl)methanol
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. Heterocyclic compounds, particularly those containing oxazole scaffolds, are of immense interest due to their prevalence in pharmacologically active agents and natural products.[1][2] this compound is a key synthetic intermediate whose structural integrity must be rigorously verified.
This guide eschews a simplistic, linear checklist in favor of a holistic and integrated analytical strategy. As field-seasoned scientists, we understand that structure elucidation is not merely about data collection; it is an exercise in deductive reasoning, where each piece of spectroscopic evidence corroborates and validates the others. Herein, we present a comprehensive workflow, grounded in authoritative principles, to definitively confirm the molecular structure of this compound, providing the causality behind our experimental choices and the logic of our interpretations.
Chapter 1: The Strategic Workflow for Unambiguous Structure Determination
Caption: Integrated workflow for structure elucidation.
Chapter 2: Mass Spectrometry (MS) – Determining the Molecular Blueprint
Expertise & Experience: The initial and most critical step is to ascertain the molecule's mass and elemental composition. While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides an unambiguous molecular formula, drastically constraining the number of possible structures and validating the synthetic outcome.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically preserves the molecule, yielding a prominent protonated molecular ion [M+H]⁺.
-
Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard to ensure high mass accuracy.
Data Interpretation & Trustworthiness
For a molecular formula of C₁₀H₉NO₂, the expected monoisotopic mass is 175.0633 g/mol .
| Ion Species | Expected Exact m/z | Interpretation |
| [M+H]⁺ | 176.0706 | Protonated Molecular Ion. The primary evidence for the molecular weight. |
| [M+Na]⁺ | 198.0526 | Sodium adduct, commonly observed with ESI. |
| [M-H₂O+H]⁺ | 158.0600 | Loss of water from the hydroxymethyl group. |
| [M-CH₂OH+H]⁺ | 146.0600 | Loss of the hydroxymethyl radical followed by protonation. |
Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. In Electron Ionization (EI) or tandem MS (MS/MS) experiments, characteristic cleavages are expected. The stability of the aromatic and heterocyclic rings means fragmentation will likely initiate at the substituent.[7][8]
-
Loss of Hydroxymethyl Group: The C-C bond between the oxazole ring and the methanol group is a likely cleavage point, leading to a fragment corresponding to the 5-phenyl-oxazole cation.
-
Ring Fragmentation: Oxazole rings can undergo characteristic cleavages, often involving the loss of CO or HCN, providing further structural clues.[7]
Chapter 3: Nuclear Magnetic Resonance (NMR) – Assembling the Connectivity Map
Expertise & Experience: NMR is the definitive technique for mapping the carbon-hydrogen framework.[6] A full suite of 1D and 2D experiments is non-negotiable for an airtight structural proof. ¹H NMR provides information on the number and environment of protons, ¹³C NMR does the same for carbon, and 2D experiments like COSY, HSQC, and HMBC reveal how these atoms are connected.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize the HMBC experiment to detect correlations over 2-3 bonds (~8 Hz).
Data Interpretation: A Self-Validating System
¹H and ¹³C NMR Data Summary:
| Atom Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | HSQC Correlation |
| H2 | ~8.1 | Singlet | 1H | C2: ~151 | Yes |
| -CH₂- | ~4.8 | Singlet | 2H | -CH₂-: ~56 | Yes |
| -OH | ~2.5 (variable) | Broad Singlet | 1H | - | No |
| H2'/H6' | ~7.7 | Multiplet | 2H | C2'/C6': ~126 | Yes |
| H3'/H5' | ~7.4 | Multiplet | 2H | C3'/C5': ~129 | Yes |
| H4' | ~7.5 | Multiplet | 1H | C4': ~131 | Yes |
| C4 | - | - | - | C4: ~138 | No |
| C5 | - | - | - | C5: ~148 | No |
| C1' | - | - | - | C1': ~127 | No |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
2D NMR - The Connectivity Proof:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings. We expect to see correlations between the aromatic protons on the phenyl ring (H2'/H3', H3'/H4', etc.), confirming the presence of the phenyl spin system. No other correlations are expected due to the isolation of other protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This is the primary method for assigning the protonated carbons in the table above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals 2- and 3-bond correlations between protons and carbons, building the complete molecular skeleton.
Caption: Key HMBC correlations confirming the molecular backbone.
The HMBC spectrum provides the definitive proof:
-
-CH₂OH to Ring: The methylene protons (~4.8 ppm) will show a 2-bond correlation to C4 and a 3-bond correlation to C5, unequivocally placing the hydroxymethyl group at the C4 position.
-
Phenyl to Ring: The ortho-protons of the phenyl ring (H2'/H6' at ~7.7 ppm) will show a 3-bond correlation to C5, confirming the phenyl group's position.
-
Oxazole Core: The lone oxazole proton (H2 at ~8.1 ppm) will show correlations to both C4 and C5, locking in the core structure.
Chapter 4: Infrared (IR) Spectroscopy – Fingerprinting the Functional Groups
Expertise & Experience: IR spectroscopy provides rapid confirmation of the key functional groups predicted by the structure derived from MS and NMR.[10] Its value lies in its ability to quickly verify the presence of the hydroxyl (-OH) group and confirm the aromatic nature of the molecule, serving as a final check on the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrument signals.
Data Interpretation & Confirmation
The IR spectrum should display characteristic absorption bands that are fully consistent with the this compound structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3600-3200 (broad) | O-H Stretch | Alcohol | Crucial evidence for the hydroxyl group. |
| 3100-3000 | C-H Stretch | Aromatic (sp²) | Confirms the presence of the phenyl and oxazole rings. |
| ~1650-1500 | C=C & C=N Stretch | Aromatic & Oxazole Ring | Characteristic "fingerprint" region for the ring systems. |
| ~1250-1050 | C-O Stretch | Alcohol & Oxazole | Confirms the C-O single bonds in the alcohol and the ring. |
Conclusion: A Synthesis of Evidence
The structure of this compound is not proven by any single piece of data, but by the overwhelming concordance of all analytical evidence.
Caption: The convergence of analytical data confirms the structure.
The HRMS data provide the exact molecular formula. NMR spectroscopy then takes this formula and precisely assembles the atoms, piece by piece, through chemical shifts and correlation experiments, leaving no ambiguity in connectivity. Finally, IR spectroscopy provides a rapid and definitive confirmation of the functional groups required by the NMR-derived structure. This rigorous, self-validating methodology ensures the highest degree of confidence in the structural assignment, providing a solid foundation for all subsequent research and development.
References
- 1. jetir.org [jetir.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
(5-Phenyl-1,3-oxazol-4-yl)methanol CAS number and identifiers
An In-Depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a heterocyclic compound of interest to professionals in chemical synthesis and drug discovery. We will delve into its core identifiers, physicochemical properties, plausible synthetic routes, potential applications, and essential safety protocols, grounded in established chemical principles.
Core Compound Identification
Precise identification is the cornerstone of chemical research. This compound is uniquely defined by a set of internationally recognized identifiers that ensure its unambiguous documentation in databases and regulatory frameworks.
The primary identifier is its CAS (Chemical Abstracts Service) Registry Number® , which is 352018-88-3 .[1] This number is specific to this exact chemical structure.
Key Identifiers Summary
For ease of reference and data integration, the fundamental identifiers for this compound are summarized in the table below.
| Identifier Type | Value | Source |
| CAS Number | 352018-88-3 | Echemi[1] |
| Molecular Formula | C₁₀H₉NO₂ | PubChem, Echemi[1][2] |
| IUPAC Name | This compound | Echemi[1] |
| PubChem CID | 2776302 | PubChem[2] |
| Synonyms | 4-(Hydroxymethyl)-5-phenyloxazole; (5-phenyloxazol-4-yl)Methanol; (4-Phenyl-oxazol-5-yl)-methanol | Echemi[1] |
| DSSTox Substance ID | DTXSID50379970 | PubChem[2] |
Physicochemical and Computed Properties
The molecular structure of this compound—featuring an oxazole ring, a phenyl group, and a hydroxymethyl substituent—governs its physical and chemical behavior. While extensive experimental data for this specific compound is not widely published, computational models provide valuable predictive insights into its properties. These predictions are crucial for designing experiments, predicting solubility, and understanding potential biological interactions.
Data Summary Table
The following table presents key computed properties, which are essential for laboratory use and computational modeling.
| Property | Value | Interpretation & Significance |
| Molecular Weight | 175.18 g/mol [1][3] | Essential for stoichiometric calculations in synthesis. |
| Exact Mass | 175.063328530 Da[1][3] | Critical for high-resolution mass spectrometry analysis. |
| XLogP3 | 1.1 - 1.2[1][3] | Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for membrane permeability. |
| H-Bond Donor Count | 1[1][3] | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and receptor binding. |
| H-Bond Acceptor Count | 3[1][3] | The nitrogen and two oxygen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets. |
| Rotatable Bond Count | 2[1][3] | The bonds connecting the phenyl ring and the methanol group allow for conformational flexibility, which is important for fitting into active sites. |
| Topological Polar Surface Area (TPSA) | 46.3 Ų[1] | Suggests good potential for oral bioavailability based on standard medicinal chemistry guidelines (TPSA < 140 Ų). |
Synthesis and Reaction Chemistry
The oxazole ring is a valuable scaffold in medicinal chemistry. While a specific, peer-reviewed synthesis for this compound is not prominently documented, its structure suggests a plausible synthetic strategy based on established oxazole formation methodologies. A logical approach involves the construction of the substituted oxazole ring followed by functional group manipulation.
Plausible Synthetic Workflow: A Representative Protocol
The following protocol is a representative, logical pathway for the synthesis of this compound. The causality behind this choice of pathway is its reliance on common and versatile reactions in heterocyclic chemistry.
Step 1: Synthesis of an α-Amino Ketone Intermediate The synthesis would likely begin with a derivative of phenacyl bromide (2-bromo-1-phenylethan-1-one). Reaction with a suitable amine source, such as hexamethylenetetramine (in the Delepine reaction) or an azide followed by reduction, would yield 2-amino-1-phenylethan-1-one.
Step 2: Acylation of the Amine The resulting α-amino ketone is then acylated. To install the required hydroxymethyl precursor at the 4-position, an acylating agent like methoxyacetyl chloride would be used. This reaction forms the key N-(2-oxo-2-phenylethyl)acetamide intermediate.
Step 3: Cyclodehydration to Form the Oxazole Ring (Robinson-Gabriel Synthesis) The α-acylamino ketone intermediate undergoes cyclodehydration using a strong dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. This step forges the oxazole ring, yielding a 4-(methoxymethyl)-5-phenyl-1,3-oxazole.
Step 4: Demethylation to Yield the Final Product The final step involves the cleavage of the methyl ether to unmask the primary alcohol. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. Aqueous workup then yields the target compound, this compound.
Caption: Plausible synthesis workflow for this compound.
Applications in Research and Drug Development
The oxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While this compound itself is primarily a research chemical or building block, its structural features suggest significant potential in drug discovery programs.
-
Scaffold for Library Synthesis: The hydroxymethyl group serves as a versatile chemical handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to halides, amines, or ethers. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Intermediate for Complex Heterocycles: This compound is a valuable intermediate for synthesizing more complex, fused heterocyclic systems.[4] The inherent reactivity of the oxazole ring and the functional handle allow for further chemical elaboration.
-
Potential Pharmacological Activity: Substituted oxazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The combination of the phenyl and oxazole rings in this compound makes it an attractive starting point for exploring these therapeutic areas. The mechanism often involves the interaction of the heterocyclic ring system with enzymes or receptors.[4]
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H9NO2 | CID 2776302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Oxazol-4-yl(phenyl)methanol | C10H9NO2 | CID 14786614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Phenyl-1,3-oxazol-4-yl)methanol, a member of the substituted oxazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of a phenyl group and a hydroxymethyl substituent provides avenues for diverse chemical modifications, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, detailed synthetic strategies based on established oxazole synthesis methodologies, and an exploration of its potential applications in drug development, supported by data from closely related analogues.
Introduction: The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The stability of the oxazole ring, coupled with its ability to participate in hydrogen bonding and π-stacking interactions, makes it a privileged scaffold in the design of enzyme inhibitors and receptor modulators. The specific compound, this compound (CAS Number: 352018-88-3; Molecular Formula: C₁₀H₉NO₂), incorporates key structural features that are attractive for medicinal chemistry. The phenyl group at the 5-position can be readily functionalized to explore structure-activity relationships, while the hydroxymethyl group at the 4-position serves as a handle for further chemical elaboration or as a key pharmacophoric element.
Physicochemical Properties
| Property | Predicted/Extrapolated Value | Remarks |
| Molecular Weight | 175.19 g/mol | Calculated from the molecular formula C₁₀H₉NO₂. |
| Appearance | White to off-white solid | Based on analogues like (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol. |
| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |
| Boiling Point | Not available | Expected to be high due to the aromatic nature and hydrogen bonding capability. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO. | The hydroxymethyl group may impart some aqueous solubility, but the phenyl and oxazole rings are hydrophobic. |
| Stability | The product is chemically stable under standard ambient conditions (room temperature).[] | The oxazole ring is generally stable, though it can be susceptible to cleavage under harsh acidic or basic conditions. |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5 protons.
-
Oxazole Proton: A singlet corresponding to the proton at the C2 position of the oxazole ring.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, integrating to 2 protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Oxazole Carbons: Signals for C2, C4, and C5 of the oxazole ring.
-
Phenyl Carbons: Characteristic signals for the aromatic carbons of the phenyl ring.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 50-60 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C=N and C=C Stretch (Oxazole and Phenyl rings): Characteristic absorptions in the 1400-1650 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 m/z). Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the oxazole ring.
Chemical Reactivity and Synthetic Pathways
The chemical reactivity of this compound is dictated by the functional groups present: the oxazole ring, the phenyl group, and the hydroxymethyl group.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, (5-phenyl-1,3-oxazol-4-yl)carbaldehyde, or further to the carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid, using standard oxidizing agents.
-
Reactions of the Oxazole Ring: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. It can also be cleaved under certain conditions.
-
Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl group can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation.
Proposed Synthetic Strategies
This is a classic and versatile method for oxazole synthesis involving the cyclodehydration of α-acylamino ketones. A plausible route to this compound could start from a suitable α-amino ketone precursor.
Caption: A generalized workflow for the synthesis of this compound via a Robinson-Gabriel type cyclization.
Another potential route involves the direct functionalization of a pre-formed 5-phenyloxazole ring. This can be achieved through lithiation at the 4-position followed by quenching with an electrophile, such as formaldehyde.
Experimental Protocol (Hypothetical):
-
Preparation of 5-Phenyloxazole: Synthesize 5-phenyloxazole from a suitable precursor, for example, via the reaction of an α-haloketone with a formamide.
-
Lithiation: Dissolve 5-phenyloxazole in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution. The lithiation is expected to occur regioselectively at the C4 position.
-
Reaction with Formaldehyde: After stirring for a suitable time to ensure complete lithiation, quench the reaction by adding a source of formaldehyde, such as paraformaldehyde or a solution of formaldehyde in an appropriate solvent.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Proposed synthetic route to this compound via lithiation of 5-phenyloxazole.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the development of new drug candidates. The ability to modify the phenyl ring and the hydroxymethyl group allows for the fine-tuning of physicochemical properties and biological activity.
-
As a Building Block: The hydroxymethyl group can be converted into other functional groups, such as amines, ethers, and esters, to generate libraries of compounds for high-throughput screening.
-
As a Pharmacophore: The oxazole ring can act as a bioisosteric replacement for less stable functional groups, improving the metabolic profile of a drug candidate. The phenyl and hydroxymethyl groups can serve as key interaction points with biological targets.
Derivatives of phenyl-oxazoles have shown promise in various therapeutic areas, including:
-
Anti-inflammatory Agents: By mimicking the core structures of known anti-inflammatory drugs.
-
Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.
-
Antimicrobial Agents: The heterocyclic nature of the oxazole ring is a common feature in many antimicrobial compounds.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its structural features offer a versatile platform for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific molecule is currently limited, this guide provides a solid foundation for its synthesis and characterization based on the well-established chemistry of oxazoles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
(5-Phenyl-1,3-oxazol-4-yl)methanol synthesis pathways overview
An In-depth Technical Guide to the Synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif prominently featured in a vast array of natural products and synthetic molecules of medicinal importance.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind effectively with a wide spectrum of biological targets, including enzymes and receptors.[3] Consequently, the oxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities.[1][3]
This compound, specifically, represents a key synthetic intermediate. The phenyl group at the 5-position and the reactive hydroxymethyl group at the 4-position provide versatile handles for further molecular elaboration, making it a valuable building block for the synthesis of more complex, biologically active compounds. This guide provides a detailed overview of the core synthetic pathways for its preparation, focusing on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategy: A Two-Phase Approach
The synthesis of this compound is most logically approached by dissecting the molecule into two key components: the formation of the substituted oxazole core and the installation of the C4-hydroxymethyl group. The overall strategy typically involves:
-
Constructing the 5-Phenyl-1,3-oxazole Ring: Utilizing established named reactions to build the heterocyclic core with the necessary phenyl substituent at the C5 position.
-
Functionalizing the C4 Position: Introducing a functional group at the C4 position, which is then converted to the final hydroxymethyl group, most commonly via reduction.
This guide will explore three primary pathways that exemplify this strategic approach.
Pathway 1: Van Leusen Oxazole Synthesis Followed by Reduction
The Van Leusen oxazole synthesis is one of the most direct and powerful methods for preparing 5-substituted oxazoles.[2][4] It relies on the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), a uniquely reactive one-carbon synthon.[5][6]
Causality and Mechanism
The reaction is driven by the unique properties of TosMIC: the acidity of the α-protons, the role of the tosyl group as an excellent leaving group, and the reactivity of the isocyanide carbon.[6][7] The mechanism proceeds as follows:
-
Deprotonation: A base (e.g., K₂CO₃, t-BuOK) deprotonates TosMIC to form a nucleophilic anion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, benzaldehyde).
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered dihydrooxazole (oxazoline) intermediate.[4]
-
Elimination: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the aromatic oxazole ring.[7]
To obtain the target molecule, a precursor with a C4 functional group suitable for reduction must be used. A common strategy involves the Vilsmeier-Haack reaction on the resulting 5-phenyloxazole to introduce a formyl group at the C4 position, which is then reduced.
Visualizing the Pathway
Caption: Van Leusen synthesis followed by formylation and reduction.
Experimental Protocol
Step 1: Synthesis of 5-Phenyloxazole via Van Leusen Reaction [3]
-
To a solution of benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-phenyloxazole.
Step 2: Vilsmeier-Haack Formylation
-
Cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 5-phenyloxazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography to obtain 5-phenyl-1,3-oxazole-4-carbaldehyde.
Step 3: Reduction to this compound
-
Dissolve 5-phenyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at room temperature for 1-2 hours until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, which can be further purified by recrystallization.
Pathway 2: Robinson-Gabriel Synthesis from a Functionalized Precursor
The Robinson-Gabriel synthesis is a classic and versatile method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones.[8][9] To apply this to the synthesis of our target molecule, one must start with a 2-acylamino ketone that already contains the phenyl group and a precursor to the C4-hydroxymethyl group, such as an ester.
Causality and Mechanism
The reaction is catalyzed by a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1][10] The mechanism involves:
-
Enolization/Protonation: The ketone carbonyl is protonated, promoting enolization. Alternatively, the amide oxygen is protonated.
-
Intramolecular Attack: The enol oxygen (or amide oxygen) acts as a nucleophile, attacking the activated amide (or ketone) carbonyl carbon to form a five-membered dihydrooxazolol intermediate.[11]
-
Dehydration: A two-step elimination of water from this intermediate generates the aromatic oxazole ring.[11]
Visualizing the Pathway
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
The Dawn of Oxazole-Based CNS Stimulants: A Technical History of Phenyl Oxazole Methanol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the discovery and historical development of phenyl oxazole methanol compounds, a class of central nervous system (CNS) stimulants that emerged in the early 20th century. Centered around the core 2-amino-5-phenyl-1,3-oxazol-4-one structure, this whitepaper delves into the seminal synthesis of pemoline, the subsequent development of related analogues such as fenozolone and thozalinone, and the evolving understanding of their pharmacological mechanisms. By examining the historical context of CNS stimulant research, detailing key synthetic methodologies, and exploring the structure-activity relationships that guided their development, this guide offers a comprehensive resource for researchers in medicinal chemistry and neuropharmacology.
Introduction: The Quest for Synthetic Stimulants in the Early 20th Century
The early 1900s marked a pivotal era in medicinal chemistry, as the focus began to shift from natural product-derived medicines to synthetic organic compounds. Following the success of drugs like aspirin, the burgeoning pharmaceutical industry, often evolving from dye manufacturing, was keen to explore the therapeutic potential of novel chemical scaffolds. The field of central nervous system stimulants was no exception. While natural stimulants like cocaine and ephedrine were well-known, their use was associated with significant side effects and supply limitations. This created a fertile ground for the development of synthetic alternatives with potentially improved therapeutic profiles.
It was within this scientific landscape that the phenyl oxazole methanol scaffold emerged. The initial synthesis of what would become the cornerstone of this class, 2-amino-5-phenyl-1,3-oxazol-4-one, later known as pemoline , occurred in 1913. However, its pharmacological significance would not be realized for several decades, a common theme in the history of drug discovery where synthesis often precedes biological understanding. The subsequent investigation of pemoline and its analogues in the mid-20th century provides a fascinating case study in the development of CNS stimulants, driven by the pursuit of agents to combat fatigue, enhance cognition, and treat emerging neurological and psychiatric disorders.
The Genesis of a Scaffold: Pemoline
Discovery and Initial Synthesis
The first documented synthesis of 2-amino-5-phenyl-1,3-oxazol-4-one (pemoline) is attributed to L. Schmidt in 1913. While the original publication is not readily accessible, subsequent work and established chemical principles point to a condensation reaction between a derivative of mandelic acid and a guanidine source. This foundational reaction laid the groundwork for the entire class of compounds.
The stimulant properties of pemoline, however, were not discovered until the 1930s. This latency between synthesis and pharmacological characterization highlights the serendipitous nature of early drug discovery. It wasn't until the post-World War II era, with a heightened interest in psychopharmacology, that pemoline's potential as a CNS stimulant was seriously investigated. A 1956 publication by L. Schmidt in Arzneimittelforschung described it as a central stimulant substance, marking a key moment in its transition from a chemical curiosity to a pharmacologically active agent[1].
Clinical Development and Eventual Decline
Pemoline was eventually approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It was valued for its relatively long half-life, allowing for once-daily dosing, and a perceived lower abuse potential compared to amphetamines. However, concerns over rare but serious hepatotoxicity led to its withdrawal from the market in many countries in the late 1990s and early 2000s.
Evolution of the Phenyl Oxazole Methanol Scaffold: Fenozolone and Thozalinone
The exploration of pemoline's stimulant properties spurred further research into related oxazolidinone structures. The 1960s saw the development of two notable analogues, fenozolone and thozalinone, as researchers sought to modulate the pharmacological profile of the parent compound.
Fenozolone: An Ethyl Amino Analogue
Developed by Laboratoires Dausse in the 1960s, fenozolone (2-ethylamino-5-phenyl-1,3-oxazol-4-one) is a close structural relative of pemoline, differing by the presence of an ethyl group on the amino substituent. This modification was likely an attempt to alter the compound's lipophilicity and potency. A German patent filed in the late 1960s describes its preparation.
Thozalinone: A Dimethyl Amino Variant
Thozalinone (2-dimethylamino-5-phenyl-1,3-oxazol-4-one) also emerged in the 1960s as a psychostimulant and was used in Europe as an antidepressant and anorectic. Its synthesis involves the reaction of ethyl mandelate with dimethylcyanamide in the presence of a strong base like sodium hydride[2]. This compound was reported to have a low potential for abuse, making it an attractive candidate for further study[2].
Synthesis Methodologies: Building the Oxazole Core
The synthesis of phenyl oxazole methanol compounds relies on the formation of the core 1,3-oxazol-4-one ring. The primary and most historically significant method involves the condensation of a mandelic acid derivative with a suitable nitrogen-containing nucleophile.
General Synthetic Workflow
The general synthetic pathway to the 2-amino-5-phenyl-1,3-oxazol-4-one scaffold is depicted below.
Caption: General synthetic route to phenyl oxazole methanol compounds.
Detailed Experimental Protocol: Synthesis of Pemoline
The following protocol is a representative synthesis of pemoline from ethyl mandelate and guanidine.
Materials:
-
Ethyl mandelate
-
Guanidine nitrate
-
Sodium metal
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ice/water bath
Procedure:
-
Preparation of Sodium Methoxide: In a flask equipped with a condenser and magnetic stirrer, slowly add 2.3 g (0.1 mole) of sodium metal in small pieces to 50 mL of anhydrous methanol. Allow the exothermic reaction to subside and cool the resulting sodium methoxide solution in an ice/water bath[3].
-
Formation of Guanidine Free Base: To the cooled sodium methoxide solution, add 12.2 g (0.1 mole) of guanidine nitrate and stir for 30 minutes to form the guanidine free base in situ[3].
-
Condensation and Cyclization: Prepare a solution of 18 g (0.1 mole) of ethyl mandelate in 50 mL of anhydrous methanol. Add this solution to the guanidine mixture[3].
-
Reflux: Heat the resulting solution to reflux. Continue refluxing until the evolution of ammonia gas ceases (approximately 60 minutes)[3].
-
Precipitation: Allow the reaction mixture to cool to room temperature. Acidify the solution to a pH of 2-4 with concentrated hydrochloric acid.
-
Isolation and Purification: The product, pemoline, will precipitate out of the acidic solution. Collect the crystals by filtration. Wash the crystals with cold water and then with a small amount of cold methanol to remove impurities. Air-dry the purified product[3].
Yield: Typically 80-90% Melting Point: 256-257 °C (with decomposition)[3]
Detailed Experimental Protocol: Synthesis of Thozalinone
The synthesis of thozalinone utilizes dimethylcyanamide as the nitrogen source.
Materials:
-
Ethyl mandelate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylcyanamide
-
Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF. To this suspension, add a solution of ethyl mandelate (1 equivalent) in anhydrous THF dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the alkoxide[2].
-
Nucleophilic Attack: To the resulting alkoxide solution, add dimethylcyanamide (1.1 equivalents) dropwise at 0 °C.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography. The intramolecular cyclization will occur to form thozalinone.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mechanism of Action: Modulating Dopaminergic Neurotransmission
The primary pharmacological target of pemoline and its analogues is the dopaminergic system in the central nervous system. However, subtle differences in their interaction with dopamine neurons lead to distinct pharmacological profiles.
Pemoline: A Dopamine Reuptake Inhibitor
Pemoline is primarily classified as a dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter (DAT) on the presynaptic membrane, blocking the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged duration of action of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. Some studies also suggest that pemoline may have some dopamine-releasing activity, though this is considered a secondary mechanism. Notably, pemoline has minimal effects on the norepinephrine transporter, which contributes to its relatively low incidence of cardiovascular side effects compared to other stimulants[3].
Caption: Mechanism of action of Pemoline as a dopamine reuptake inhibitor.
Thozalinone and Fenozolone: Dopamine and Norepinephrine Releasing Agents
In contrast to pemoline, thozalinone and the structurally similar compound cyclazodone are understood to act primarily as dopamine and norepinephrine releasing agents[3]. This mechanism is more akin to that of amphetamine. These compounds are thought to reverse the action of the monoamine transporters (DAT and NET), causing them to pump dopamine and norepinephrine out of the presynaptic neuron and into the synaptic cleft. Fenozolone is also believed to act as a competitive inhibitor of dopamine and norepinephrine uptake[4].
Comparative Pharmacology and Structure-Activity Relationships
While direct, quantitative comparative studies are limited, available data and structural analysis allow for an understanding of the structure-activity relationships (SAR) within this class of compounds.
| Compound | Primary Mechanism | Relative Potency (in vivo) | Noradrenergic Activity |
| Pemoline | Dopamine Reuptake Inhibitor (with some releasing activity) | Less potent than cyclazodone | Minimal |
| Thozalinone | Dopamine & Norepinephrine Releasing Agent | Less potent than cyclazodone | Induces norepinephrine release |
| Fenozolone | Dopamine & Norepinephrine Reuptake Inhibitor | Data limited, but expected to be a CNS stimulant | Inhibits norepinephrine uptake |
Table based on data from in-vivo comparative analysis[3].
The key structural features that influence the activity of these compounds include:
-
The Phenyl Group at C5: This lipophilic group is crucial for activity, likely facilitating entry into the central nervous system and binding to the dopamine transporter.
-
The Amino Group at C2: The nature of the substituent on this nitrogen atom significantly impacts the mechanism of action.
-
An unsubstituted amino group (as in pemoline) appears to favor a dopamine reuptake inhibition profile.
-
Alkylation of the amino group (as in fenozolone and thozalinone) seems to shift the activity towards a dopamine and norepinephrine releasing mechanism. This is consistent with the SAR of other CNS stimulants where N-alkylation can influence transporter interactions.
-
Conclusion and Future Perspectives
The discovery and development of phenyl oxazole methanol compounds represent a significant chapter in the history of medicinal chemistry and neuropharmacology. From the early synthesis of pemoline in 1913 to the exploration of its analogues in the mid-20th century, this class of compounds has provided valuable insights into the modulation of dopaminergic pathways. While the clinical use of these early compounds has been largely superseded due to safety concerns, the foundational knowledge gained from their study continues to inform the design of new CNS-active agents. The phenyl oxazole methanol scaffold remains a privileged structure in medicinal chemistry, and a deeper understanding of its history and SAR can aid researchers in the rational design of novel therapeutics targeting the dopamine transporter and other CNS targets.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemoline alters dopamine modulation of synaptic responses of neostriatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary biological screening of (5-Phenyl-1,3-oxazol-4-yl)methanol
An In-Depth Technical Guide to the Preliminary Biological Screening of (5-Phenyl-1,3-oxazol-4-yl)methanol
Foreword: The Oxazole Scaffold as a Privileged Core in Drug Discovery
The 1,3-oxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a versatile scaffold capable of interacting with a wide range of biological targets, including enzymes and receptors.[1][3] Consequently, oxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3][4][5] This guide provides a comprehensive framework for conducting a preliminary, yet rigorous, biological evaluation of a specific analogue, this compound. The methodologies detailed herein are designed to efficiently probe its therapeutic potential across key disease areas, providing the foundational data necessary for further drug development pursuits.
Compound Profile: this compound
-
Structure:

-
IUPAC Name: this compound[6]
-
CAS Number: 352018-88-3[6]
-
Molecular Formula: C₁₀H₉NO₂
-
Synonyms: 4-(Hydroxymethyl)-5-phenyloxazole[6]
Synthetic Rationale: The synthesis of substituted oxazoles can be achieved through various established chemical reactions. While numerous specific pathways exist, a common conceptual approach involves the cyclization of precursors containing the requisite carbon, nitrogen, and oxygen framework. For a derivative like this compound, synthesis could be approached via the reaction of an appropriate α-haloketone with an amide or through the cyclodehydration of a β-keto amide, followed by functional group manipulation to install the hydroxymethyl group at the 4-position. The specific route chosen would depend on starting material availability, desired yield, and scalability.
Part 1: In Vitro Anticancer & Cytotoxicity Screening
Scientific Rationale
A significant body of research highlights the anticancer potential of oxazole derivatives.[7][8] These compounds can exert their effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of crucial signaling pathways like STAT3, and targeting of enzymes such as DNA topoisomerases and protein kinases.[9][10][11][12] Therefore, the primary step in evaluating a novel oxazole derivative is to assess its cytotoxic potential against a panel of human cancer cell lines. This provides a broad indication of anticancer activity and helps identify cancer types that may be particularly susceptible. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as a proxy for cell viability.[13][14]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the logical flow for assessing the in vitro cytotoxicity of the test compound.
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for determining the concentration at which a compound inhibits cell viability by 50% (IC₅₀).[13][15]
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in their appropriate complete medium. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[13] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (cells in medium only).[13]
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format.
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | Positive Control IC₅₀ (µM) (e.g., Doxorubicin) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value | Hypothetical Value |
| HCT116 | Colon Carcinoma | Hypothetical Value | Hypothetical Value |
| Data are presented as mean ± standard deviation from three independent experiments. |
Hypothetical Mechanism of Action: Tubulin Inhibition
Many oxazole derivatives exert their anticancer effects by interfering with microtubule polymerization, a mechanism shared with established chemotherapeutics like paclitaxel and colchicine.[10][16] If this compound demonstrates potent cytotoxicity, a plausible hypothesis is the inhibition of tubulin function.
Caption: Hypothetical pathway of tubulin inhibition.
Part 2: Antimicrobial & Antifungal Screening
Scientific Rationale
Heterocyclic compounds, including oxazoles, are a rich source of antimicrobial agents.[1][5] Their planar structure and ability to engage in various non-covalent interactions allow them to interfere with essential microbial processes. A preliminary screen against a panel of pathogenic bacteria and fungi is a cost-effective way to determine if this compound possesses antipathogenic activity. The agar well diffusion assay is a widely used, simple, and effective method for initial screening, providing a qualitative and semi-quantitative measure of antimicrobial efficacy.[17][18]
Detailed Protocol: Agar Well Diffusion Assay
-
Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Standardization: Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Plate Preparation:
-
Pour sterile molten agar (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) into sterile Petri dishes and allow it to solidify.
-
Using a sterile cotton swab, evenly spread the standardized inoculum over the entire surface of the agar plate to create a lawn.
-
Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the agar.
-
-
Compound Application:
-
Prepare a high-concentration solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the compound solution into a designated well.
-
Use a standard antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control in separate wells.[19]
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).
Data Presentation: Antimicrobial Activity
| Test Microorganism | Type | Zone of Inhibition (mm) | Positive Control Zone (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | Hypothetical Value | Hypothetical Value |
| Escherichia coli | Gram-negative Bacteria | Hypothetical Value | Hypothetical Value |
| Candida albicans | Yeast | Hypothetical Value | Hypothetical Value |
| Aspergillus niger | Mold | Hypothetical Value | Hypothetical Value |
| Values are the mean diameter of the inhibition zone from triplicate plates. |
Part 3: Preliminary In Vivo Anti-inflammatory Screening
Scientific Rationale
Inflammation is a key pathological process in numerous diseases, and many oxazole derivatives have been reported to possess anti-inflammatory properties.[4][20][21] The carrageenan-induced paw edema model in rodents is a classic and highly reproducible acute inflammation assay.[20] It is used to evaluate the activity of compounds that can inhibit the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins, which are responsible for the edematous response.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) and allow them to acclimatize for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).[4]
-
Group III (Test Compound): Receives this compound at a specific dose (e.g., 25 or 50 mg/kg, p.o.).
-
-
Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[4]
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume (0 hr) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
-
-
Data Presentation: Anti-inflammatory Effect
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mL) at 3 hr | % Inhibition of Edema at 3 hr |
| Control (Vehicle) | -- | Hypothetical Value | 0% |
| Standard (Indomethacin) | 10 | Hypothetical Value | Hypothetical Value |
| Test Compound | 50 | Hypothetical Value | Hypothetical Value |
| Values are expressed as mean ± SEM for n=6 animals. |
Conclusion and Future Directions
This guide outlines a tiered, multi-faceted approach to the . The described assays in oncology, microbiology, and inflammation serve as a robust primary filter to identify and prioritize potential therapeutic activities. Positive results, such as a low micromolar IC₅₀ against a cancer cell line or a significant zone of inhibition against a microbial strain, would provide the necessary impetus for more advanced studies.
Future work would logically progress towards:
-
Lead Optimization: Synthesizing analogues to establish a structure-activity relationship (SAR).
-
Advanced Mechanistic Studies: Elucidating the precise molecular target(s) through techniques like Western blotting, flow cytometry for cell cycle analysis, or specific enzyme inhibition assays.[12]
-
In Vivo Efficacy Models: Testing promising compounds in more complex animal models of disease (e.g., tumor xenograft models for anticancer activity).
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the lead candidate to determine its drug-likeness and safety profile.[22][23]
By following this structured screening cascade, researchers can efficiently and effectively evaluate the biological potential of novel oxazole derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. echemi.com [echemi.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Current scenario of 1,3-oxazole derivatives for anticancer activity. | Semantic Scholar [semanticscholar.org]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kosheeka.com [kosheeka.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jddtonline.info [jddtonline.info]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
(5-Phenyl-1,3-oxazol-4-yl)methanol molecular weight and formula
An In-Depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol: Properties, Synthesis, and Applications
Executive Summary
This compound is a heterocyclic organic compound featuring a core 1,3-oxazole ring substituted with phenyl and hydroxymethyl groups. This guide provides a comprehensive technical overview of its molecular characteristics, established synthetic methodologies, and its significance as a versatile scaffold in medicinal chemistry and drug development. The oxazole motif is a privileged structure in numerous pharmacologically active agents, and this particular derivative serves as a key building block for creating diverse molecular libraries. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed protocols and insights into the compound's utility.
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This scaffold is of paramount importance in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] Its planar structure and capacity for hydrogen bonding make it a valuable bioisosteric replacement for other functional groups in drug design.[3] Consequently, oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic properties.[1][4][5]
This compound, with its reactive hydroxymethyl group and stabilizing phenyl substituent, represents a strategic starting point for the synthesis of more complex molecules. The hydroxyl group can be readily modified or replaced, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Physicochemical Properties and Characterization
The unique arrangement of atoms in this compound dictates its physical and chemical behavior. A summary of its key properties is presented below.
Molecular and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.18 g/mol | [6] |
| Exact Mass | 175.063328530 Da | [6] |
| CAS Number | 352018-88-3 | |
| IUPAC Name | This compound | |
| Appearance | (Expected) White to off-white solid | General Knowledge |
Spectroscopic Analysis
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral characteristics can be inferred from closely related analogs.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.8 ppm range), a singlet for the oxazole ring proton, a singlet or doublet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to the carbons of the phenyl ring, the oxazole ring, and the hydroxymethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and characteristic C=N and C-O stretching frequencies for the oxazole ring (around 1600 cm⁻¹ and 1100 cm⁻¹, respectively).[9]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Manufacturing
The synthesis of substituted oxazoles is a well-established field in organic chemistry, with several reliable methods available.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the oxazole ring. A common strategy is the cyclization of an α-acylamino ketone or a related precursor. This highlights the key starting materials required for its construction.
Common Synthetic Routes
One of the most prevalent methods for synthesizing 4-substituted oxazoles is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of 2-acylamino-ketones. Another effective approach involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC), known as the Van Leusen reaction.
A general workflow for the synthesis is outlined below.
Caption: General synthetic workflow for oxazole synthesis.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile building block in the development of novel therapeutic agents.[10][11]
Role as a Versatile Scaffold
The hydroxymethyl group at the 4-position is a key functional handle. It allows for a variety of chemical transformations, enabling the creation of a library of derivatives. These modifications can include:
-
Oxidation to form the corresponding aldehyde or carboxylic acid.
-
Esterification or Etherification to introduce different side chains.
-
Conversion to a leaving group (e.g., halide) for subsequent nucleophilic substitution reactions.
This flexibility allows medicinal chemists to systematically probe the chemical space around the oxazole core to optimize biological activity, selectivity, and pharmacokinetic properties.[5]
Caption: Derivatization potential of the core scaffold.
Known and Potential Biological Activities
While specific biological data for this compound itself is limited in public literature, the broader class of phenyl-oxazole derivatives has been extensively studied. They have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: Many oxazole-containing compounds have shown potent activity against various cancer cell lines.[5]
-
Anti-inflammatory Agents: The oxazole ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: This scaffold is a component of several antibacterial and antifungal compounds.[8]
-
Antiviral Properties: Oxazole derivatives are being explored for their potential to inhibit viral replication.[3]
Experimental Protocols
The following are representative protocols that would be employed in the synthesis and analysis of this compound.
Protocol: Synthesis via Van Leusen Reaction
This protocol is a generalized procedure based on the known reactivity of the starting materials.
Objective: To synthesize this compound.
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methanol.
-
Addition of Reagents: Add potassium carbonate to the stirring methanol. Then, add benzaldehyde followed by a solution of TosMIC in methanol dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using NMR, IR, and MS analysis.
Protocol: Characterization by HPLC
Objective: To determine the purity of the synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute as necessary.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes), followed by a hold and re-equilibration.
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion and Future Outlook
This compound is a chemically tractable and medicinally relevant molecule. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group make it an invaluable starting material for the synthesis of diverse compound libraries. The proven track record of the oxazole scaffold in numerous approved drugs and clinical candidates suggests that derivatives of this compound will continue to be of high interest.[2][5] Future research will likely focus on incorporating this scaffold into novel chemical entities targeting a wide array of diseases, from cancer to infectious and inflammatory conditions. Advances in synthetic methodologies will further streamline the creation of its derivatives, accelerating the pace of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
- 10. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
Navigating the Solubility Landscape of (5-Phenyl-1,3-oxazol-4-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive examination of the solubility of (5-Phenyl-1,3-oxazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data in the public domain, this document synthesizes theoretical solubility predictions based on the molecule's physicochemical properties with robust, field-proven experimental protocols for its accurate determination. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively assess and manage the solubility of this and structurally related compounds.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success. It dictates the maximum concentration of a substance that can be dissolved in a solvent at a given temperature, a parameter that directly impacts drug absorption, distribution, metabolism, and excretion (ADME). For orally administered drugs, insufficient aqueous solubility can lead to poor absorption and low bioavailability, rendering an otherwise potent molecule therapeutically ineffective.
In the realm of organic synthesis and process chemistry, understanding a compound's solubility in various organic solvents is equally crucial. It governs the choice of reaction media, dictates purification strategies such as crystallization, and is fundamental to the development of stable and effective formulations.
This compound, with its oxazole core, is a member of a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] A thorough understanding of its solubility profile is, therefore, a non-negotiable prerequisite for its advancement in any drug discovery and development pipeline.
Theoretical Assessment of Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[3][4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is a function of its structure, including the presence of polar functional groups and the overall size and nature of its carbon skeleton.
Physicochemical Properties of this compound
An analysis of the structure of this compound provides key insights into its expected solubility.
| Property | Value/Presence | Implication for Solubility | Source |
| Molecular Weight | 175.18 g/mol | Relatively small, favoring solubility. | [6] |
| Functional Groups | - Phenyl group- Oxazole ring- Methanol (-CH₂OH) group | The phenyl group is nonpolar. The oxazole ring is aromatic and weakly basic. The methanol group is polar and capable of hydrogen bonding. | [1][7][8] |
| XLogP3 | 1.1 | This value suggests a degree of lipophilicity, indicating a preference for nonpolar environments over water. | [6] |
| Hydrogen Bond Donor Count | 1 | The hydroxyl group can donate a hydrogen bond. | [6] |
| Hydrogen Bond Acceptor Count | 3 | The oxygen and nitrogen atoms of the oxazole ring and the oxygen of the hydroxyl group can accept hydrogen bonds. | [6] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | This value is in a range that is generally considered favorable for good cell permeability and, by extension, suggests a balance between polar and nonpolar characteristics. | [6] |
Predicted Solubility in Organic Solvents
Based on the physicochemical properties outlined above, we can predict the solubility of this compound in a range of common organic solvents:
-
High Solubility Expected:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group, capable of both donating and accepting hydrogen bonds, suggests strong interactions with these solvents, leading to high solubility.[4][9]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): The molecule's overall polarity and the presence of hydrogen bond acceptors will facilitate dissolution in these solvents.[4]
-
-
Moderate Solubility Expected:
-
Slightly Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): A balance between the nonpolar phenyl ring and the polar oxazole and methanol moieties suggests that moderate solubility can be achieved in these solvents.
-
-
Low Solubility Expected:
The following DOT script visualizes the logical relationship between the compound's structural features and its predicted solubility.
Caption: Logical workflow from molecular structure to predicted solubility.
Experimental Determination of Solubility
While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate and reliable data. The equilibrium solubility method is the gold standard for this purpose.
Equilibrium Solubility Determination Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of the mobile phase to be used in the HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the equilibrium solubility by multiplying the determined concentration by the dilution factor.
-
The following DOT script illustrates the experimental workflow for equilibrium solubility determination.
Caption: Experimental workflow for equilibrium solubility determination.
Data Summary and Interpretation
While specific quantitative data for this compound is not publicly available, the following table provides a qualitative summary of its expected solubility based on the theoretical analysis. This table can serve as a guide for solvent selection in experimental studies.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions and hydrogen bond acceptance. |
| Slightly Polar | Ethyl Acetate, Dichloromethane | Moderate | Balance between the polar and nonpolar regions of the molecule. |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; the polar groups hinder dissolution. |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing both theoretical predictions and practical experimental determination. The structural features of the molecule, particularly the presence of a hydroxyl group and the moderately polar oxazole ring, suggest a favorable solubility profile in a range of polar organic solvents.
For researchers and drug development professionals working with this compound, the immediate next step should be the empirical determination of its solubility in a panel of pharmaceutically relevant solvents using the detailed protocol provided. This quantitative data will be instrumental in guiding formulation development, optimizing purification strategies, and ensuring the generation of reliable data in biological assays. A thorough understanding and characterization of solubility are not merely academic exercises but are critical steps in unlocking the full therapeutic potential of this compound and other promising drug candidates.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. [PDF] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review | Semantic Scholar [semanticscholar.org]
- 3. saltise.ca [saltise.ca]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanol via Ester Reduction
Introduction
(5-Phenyl-1,3-oxazol-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. The oxazole scaffold is a key structural motif found in numerous biologically active compounds and pharmaceuticals. This document provides a detailed, step-by-step protocol for the synthesis of this compound through the chemical reduction of its corresponding ester, ethyl 5-phenyl-1,3-oxazole-4-carboxylate. This method was chosen for its reliability and high yield.
The core of this protocol involves the reduction of an ester to a primary alcohol. For this transformation, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary to reduce the relatively stable ester functional group.[1][2] Sodium borohydride (NaBH₄) is generally not strong enough for this conversion.[1][2] The mechanism involves a nucleophilic attack by a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced by a second equivalent of hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the desired primary alcohol, this compound.[3][4]
Part 1: Materials and Methods
Reagents and Consumables
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 5-phenyl-1,3-oxazole-4-carboxylate | ≥97% | Major Chemical Supplier | Starting material.[5] |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Major Chemical Supplier | Powerful reducing agent. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Major Chemical Supplier | Reaction solvent. Must be anhydrous. |
| Diethyl Ether (Et₂O) | Anhydrous | Major Chemical Supplier | Extraction solvent. |
| Saturated aq. Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Chemical Supplier | Used for quenching. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Major Chemical Supplier | Used in workup. |
| Brine (Saturated aq. NaCl) | Reagent Grade | Major Chemical Supplier | Used in workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Major Chemical Supplier | For reaction monitoring. |
| Hexanes | HPLC Grade | Major Chemical Supplier | Chromatography eluent. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Major Chemical Supplier | Chromatography eluent. |
Apparatus
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Septa and needles
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR tubes and spectrometer
-
Mass spectrometer
Part 2: Experimental Protocol
This protocol is designed for a ~1 g scale synthesis and can be scaled accordingly. All operations involving LiAlH₄ and anhydrous solvents must be performed under an inert atmosphere (e.g., nitrogen or argon).
Reaction Workflow Diagram
References
Application Notes & Protocols: A Guide to Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles
Introduction: The Significance of 5-Substituted Oxazoles and Their Synthesis
The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are integral to a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The strategic placement of substituents on the oxazole ring is crucial for modulating these biological effects, with 5-substituted oxazoles being a particularly important class of compounds.
Among the various synthetic methodologies available, the Van Leusen oxazole synthesis stands out as a robust and versatile one-pot procedure for the preparation of 5-substituted oxazoles.[1][4] First reported by van Leusen and colleagues in 1972, this reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to construct the oxazole ring.[1][2][5] The operational simplicity, mild reaction conditions, and broad substrate scope have made the Van Leusen synthesis an indispensable tool for organic and medicinal chemists.[1][4]
This comprehensive guide provides an in-depth exploration of the Van Leusen oxazole synthesis for preparing 5-substituted oxazoles. We will delve into the reaction mechanism, present detailed, field-proven protocols, offer troubleshooting advice, and discuss the scope and limitations of this important transformation.
Reaction Mechanism: A Stepwise Look at the Formation of the Oxazole Ring
The Van Leusen oxazole synthesis proceeds through a well-established mechanistic pathway involving a [3+2] cycloaddition reaction.[1][2] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyano group, and a tosyl group that acts as an excellent leaving group, drives the reaction forward.[6][7]
The key steps of the mechanism are as follows:
-
Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, generating a nucleophilic carbanion.[8][9]
-
Nucleophilic Addition: The TosMIC anion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Intramolecular Cyclization: The newly formed alkoxide attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization, leading to the formation of a 5-membered oxazoline intermediate.[7][9]
-
Elimination of p-Toluenesulfinic Acid: The final step involves the base-promoted elimination of the tosyl group as p-toluenesulfinic acid, resulting in the aromatization of the oxazoline ring to yield the stable 5-substituted oxazole.[7][9]
Caption: The reaction mechanism of the Van Leusen oxazole synthesis.
General Protocol and Key Experimental Parameters
The success of the Van Leusen oxazole synthesis is contingent on the careful control of several key experimental parameters. This section provides a general protocol and discusses the rationale behind the selection of reagents and conditions.
Reagents and Equipment
-
Aldehyde: A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used. Ensure the aldehyde is pure and free from any corresponding carboxylic acid or ketone impurities.[8]
-
TosMIC (p-toluenesulfonylmethyl isocyanide): This reagent is a stable, odorless, and colorless solid at room temperature.[2] It is commercially available or can be synthesized.
-
Base: Potassium carbonate (K₂CO₃) is the most commonly used base. Other bases such as potassium hydroxide (KOH), triethylamine (Et₃N), and potassium phosphate (K₃PO₄) have also been successfully employed.[1][2][10] The choice of base can depend on the sensitivity of the aldehyde.[8]
-
Solvent: Anhydrous methanol is the most common solvent.[1] However, other solvents like ethanol, isopropanol, and even ionic liquids have been used to good effect.[4][10] The use of anhydrous solvents is recommended to prevent the hydrolysis of TosMIC.[8]
-
Reaction Vessel: A standard round-bottom flask equipped with a magnetic stirrer and a reflux condenser is typically sufficient.
General Procedure
-
To a solution of the aldehyde (1.0 equiv) and TosMIC (1.0-1.2 equiv) in anhydrous methanol, add the base (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-substituted oxazole.
Table of Key Reaction Parameters
| Parameter | Typical Range/Value | Rationale and Field-Proven Insights |
| TosMIC Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of TosMIC can help drive the reaction to completion. |
| Base | K₂CO₃, KOH, Et₃N, K₃PO₄ | K₂CO₃ is a good general-purpose base. For base-sensitive aldehydes, a milder base like K₂CO₃ or Et₃N is preferred.[8] Stronger bases like KOH can be used to accelerate the reaction. |
| Solvent | Methanol, Ethanol, Isopropanol | Methanol is the most common and effective solvent. The choice of alcohol can sometimes influence the reaction rate and yield. |
| Temperature | Room Temperature to Reflux | Many reactions proceed efficiently at room temperature. Heating to reflux can be necessary for less reactive aldehydes.[8] |
| Reaction Time | 1 - 24 hours | Reaction times are substrate-dependent and should be monitored by TLC. Microwave-assisted synthesis can significantly reduce reaction times.[2][11] |
Detailed Step-by-Step Protocols
Protocol 1: Synthesis of 5-Phenyloxazole
This protocol describes the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC using potassium carbonate as the base.
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
TosMIC (2.15 g, 11.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol)
-
Anhydrous methanol (50 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.06 g, 10.0 mmol) and TosMIC (2.15 g, 11.0 mmol) in anhydrous methanol (50 mL).
-
Add potassium carbonate (2.76 g, 20.0 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 5-phenyloxazole as a white solid.
Protocol 2: Microwave-Assisted Synthesis of 5-(4-Chlorophenyl)oxazole
This protocol demonstrates a rapid synthesis using microwave irradiation.
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10.0 mmol)
-
TosMIC (2.15 g, 11.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol)
-
Anhydrous methanol (20 mL) in a microwave process vial
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave process vial, combine 4-chlorobenzaldehyde (1.41 g, 10.0 mmol), TosMIC (2.15 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in anhydrous methanol (20 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Side Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Moisture can deactivate the base or hydrolyze TosMIC.[8]2. Insufficient Base: Incomplete deprotonation of TosMIC.3. Low Reaction Temperature: The reaction may be too slow at room temperature for the given substrate. | 1. Use freshly dried solvents and reagents. Handle moisture-sensitive reagents under an inert atmosphere.[8]2. Increase the amount of base.3. Gently heat the reaction mixture (e.g., to 40-50 °C or reflux).[8] |
| Formation of Nitrile Byproduct | Presence of Ketone Impurities: Ketones react with TosMIC to form nitriles.[8][9] | Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[8] |
| Isolation of Stable Oxazoline Intermediate | Incomplete Elimination of the Tosyl Group: The final elimination step is not proceeding to completion.[8] | 1. Increase Reaction Temperature: Gently heating the reaction can promote the elimination step.2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination.3. Extend Reaction Time: Allow the reaction to proceed for a longer duration.[8] |
| Difficult Product Purification | Residual p-toluenesulfinic acid: This byproduct from the elimination step can co-elute with the product.[8] | Wash the crude product with a dilute aqueous solution of sodium hydrosulfide (NaHS) or sodium bicarbonate to remove the sulfinic acid byproduct.[8] |
Scope and Limitations
The Van Leusen oxazole synthesis is a broadly applicable reaction. A wide range of aromatic and heteroaromatic aldehydes, including those with electron-donating and electron-withdrawing groups, are well-tolerated.[1] Aliphatic aldehydes are also suitable substrates.[4]
However, there are some limitations to consider:
-
Steric Hindrance: Highly sterically hindered aldehydes may react slowly or give lower yields.
-
Base-Sensitive Aldehydes: Aldehydes with functional groups that are sensitive to basic conditions may undergo side reactions. In such cases, the use of a milder base like K₂CO₃ is recommended.[8]
-
Ketones: Ketones do not typically form oxazoles under these conditions; instead, they are converted to nitriles in what is known as the Van Leusen reaction.[9]
Experimental Workflow
Caption: A generalized experimental workflow for the Van Leusen oxazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciforum.net [sciforum.net]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
Abstract
The 2,5-disubstituted oxazole motif is a cornerstone in contemporary medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. This guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the synthesis of these valuable heterocyclic compounds. Moving beyond classical, often harsh, synthetic routes, we focus on palladium-mediated strategies that offer high efficiency, regioselectivity, and broad functional group tolerance. This document details the mechanistic underpinnings, practical applications, and step-by-step protocols for key palladium-catalyzed reactions, including direct C-H arylation, Sonogashira and Suzuki-Miyaura cross-coupling reactions, and tandem coupling-cyclization sequences. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic systems for the synthesis of novel 2,5-disubstituted oxazoles.
Introduction: The Significance of the 2,5-Disubstituted Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in drug discovery. Compounds bearing the 2,5-disubstituted oxazole core exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Furthermore, their unique photophysical properties make them valuable components in the design of fluorescent dyes and organic electronics.[1]
Traditional methods for oxazole synthesis, such as the Robinson-Gabriel reaction, often require harsh conditions and have limited substrate scope.[1] The advent of palladium catalysis has revolutionized the construction of these heterocycles, enabling milder reaction conditions and the introduction of diverse substituents with a high degree of control.[2][3] This guide will delve into the most impactful of these palladium-catalyzed methodologies.
Palladium-Catalyzed Direct C-H Arylation of Oxazoles: A Paradigm of Efficiency
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom economy.[4] Palladium catalysis has been instrumental in the development of highly regioselective direct arylation of the oxazole core at both the C-2 and C-5 positions.[5][6] The ability to selectively target either position is a significant advantage for building molecular complexity and creating libraries of analogues.[5]
Mechanistic Rationale: The Key to Regiocontrol
The regioselectivity of the direct arylation of oxazoles is exquisitely controlled by the choice of reaction conditions, particularly the solvent, base, and phosphine ligand.[5][6] Two distinct mechanistic pathways are proposed to account for the divergent reactivity:
-
C-5 Arylation via Concerted Metalation-Deprotonation (CMD): In the presence of a carboxylic acid additive like pivalic acid (PivOH) and a weak base in a polar solvent, the active ArPd(OPiv) intermediate is believed to undergo a CMD pathway with the oxazole at the C-5 position.[5] This pathway is facilitated by the formation of a Pd-carboxylate complex.[5]
-
C-2 Arylation via a Deprotonation Pathway: Conversely, when a strong base is employed in a nonpolar solvent, a potassium oxazole species may be formed, which then attacks the ArPdX complex, leading to selective C-2 arylation.[5]
Below is a diagram illustrating these competing catalytic cycles.
Caption: Proposed catalytic cycles for direct oxazole arylation.
Protocol for Regioselective C-5 Arylation of Oxazole
This protocol is adapted from methodologies that favor C-5 arylation using a polar solvent and a phosphine ligand.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., ligand 5 or 6 as described in the source literature)[5]
-
Aryl halide (ArX)
-
Oxazole
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Dimethylacetamide (DMA), anhydrous
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), K₂CO₃ (3 equivalents), and pivalic acid (0.4 equivalents).
-
Add the aryl halide (1 equivalent) and oxazole (2 equivalents).
-
Add anhydrous DMA to achieve a 0.2 M concentration with respect to the aryl halide.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2,5-disubstituted oxazole.
Protocol for Regioselective C-2 Arylation of Oxazole
This protocol is based on conditions that promote C-2 arylation using a nonpolar solvent.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., ligand 3 as described in the source literature)[5]
-
Aryl halide (ArX)
-
Oxazole
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Toluene, anhydrous
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow the same setup procedure as for C-5 arylation, but use toluene as the solvent.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Workup and purification are performed as described for the C-5 arylation protocol.
| Parameter | C-5 Arylation | C-2 Arylation |
| Solvent | Polar (e.g., DMA) | Nonpolar (e.g., Toluene) |
| Base | Weak (e.g., K₂CO₃) | Stronger base can be used |
| Additive | Pivalic Acid | Pivalic Acid |
| Mechanism | CMD | Deprotonation |
Tandem Palladium-Catalyzed Coupling and Cyclization of N-Propargylamides
An elegant and convergent approach to 2,5-disubstituted oxazoles involves the reaction of N-propargylamides with aryl iodides.[7][8] This reaction proceeds through a palladium-catalyzed coupling step, likely a Sonogashira-type coupling, followed by an in-situ cyclization of the resulting intermediate to furnish the oxazole ring.[2][8]
Mechanistic Overview
The reaction is initiated by the formation of a palladium(0) species which undergoes oxidative addition with the aryl iodide. Concurrently, a copper acetylide is formed from the N-propargylamide. Transmetalation followed by reductive elimination yields a coupled intermediate, which then undergoes base-catalyzed intramolecular cyclization to form the 2,5-disubstituted oxazole.[7][8]
Caption: Workflow for tandem coupling and cyclization.
Protocol for Synthesis from N-Propargylamides
This protocol is based on the work of Arcadi, Cacchi, and coworkers.[7][8]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Sodium tert-butoxide (NaOtBu)
-
N-propargylamide
-
Aryl iodide
-
Acetonitrile (MeCN), anhydrous
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the N-propargylamide (1 equivalent) and the aryl iodide (1.1 equivalents) in anhydrous acetonitrile.
-
Add Pd₂(dba)₃ (2.5 mol%) and tri(2-furyl)phosphine (10 mol%).
-
Add sodium tert-butoxide (2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the 2,5-disubstituted oxazole.
Cross-Coupling Strategies for Oxazole Functionalization
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are indispensable tools for the synthesis of 2,5-disubstituted oxazoles, typically by functionalizing a pre-existing oxazole core.[9][10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with a halide or triflate, catalyzed by a palladium(0) complex.[12] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[9][11] For the synthesis of 2,5-disubstituted oxazoles, one can start with a 2-halo- or 5-halo-oxazole and couple it with an aryl or vinyl boronic acid.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][13] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[14] Starting with a 2- or 5-trifloyl oxazole, one can introduce an alkynyl substituent, which can be a valuable handle for further transformations.[10]
Conclusion and Future Outlook
The palladium-catalyzed synthesis of 2,5-disubstituted oxazoles has evolved into a highly versatile and efficient field of organic chemistry. The methodologies presented in this guide, from direct C-H functionalization to tandem coupling-cyclization reactions and classical cross-coupling strategies, provide researchers with a powerful toolkit for the construction of this important heterocyclic motif. The continued development of novel ligands and catalytic systems promises to further expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and diverse oxazole-containing molecules for applications in medicine and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides [organic-chemistry.org]
- 8. Preparation of 2,5-disubstituted oxazoles from N-propargylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds [mdpi.com]
Application Note: ¹H and ¹³C NMR Characterization of (5-Phenyl-1,3-oxazol-4-yl)methanol
Introduction
(5-Phenyl-1,3-oxazol-4-yl)methanol is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug development. The oxazole scaffold is a prominent feature in numerous biologically active molecules, and the presence of both a phenyl and a hydroxymethyl group offers multiple points for further chemical modification. Accurate structural elucidation and purity assessment are paramount for its application in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules in solution. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including sample preparation, spectral acquisition parameters, and an in-depth analysis of the expected chemical shifts and coupling patterns.
Molecular Structure and NMR-Active Nuclei
The structure of this compound contains several distinct proton and carbon environments, making it well-suited for NMR analysis. The key structural features to be characterized are the protons and carbons of the phenyl ring, the oxazole ring, and the hydroxymethyl group.
Caption: Molecular structure of this compound with key proton environments highlighted.
Experimental Protocol: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol ensures the acquisition of high-resolution spectra.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Small vials for dissolution
-
Filter plug (e.g., glass wool)
Protocol:
-
Weighing the Sample:
-
Solvent Selection:
-
Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons (like the hydroxyl proton) are of interest, DMSO-d₆ is a suitable alternative. Deuterated solvents are crucial as they are "invisible" in the ¹H NMR spectrum and are used by the spectrometer for field-frequency locking.[2][3]
-
-
Dissolution:
-
Transfer the weighed sample into a small, clean, and dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]
-
Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.
-
-
Filtration and Transfer:
-
It is critical to have a solution free of any particulate matter, as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.[2]
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the prepared pipette directly into a clean, unscratched NMR tube.[2]
-
-
Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Label the tube clearly with the sample identification.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the oxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet (or dd) | 2H | Deshielded due to the inductive effect of the oxazole ring. |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | 3H | Typical aromatic region for phenyl protons. |
| Oxazole H-2 | 8.0 - 8.2 | Singlet | 1H | The proton at the C-2 position of an oxazole ring is typically deshielded due to the adjacent oxygen and nitrogen atoms.[3] |
| -CH₂OH | 4.6 - 4.8 | Singlet (or doublet if coupled to OH) | 2H | Methylene protons adjacent to an aromatic ring and an oxygen atom. |
| -OH | Variable (e.g., 2.0 - 4.0 in CDCl₃) | Broad Singlet | 1H | The chemical shift is concentration and solvent-dependent. In DMSO-d₆, it may appear as a triplet if coupled to the adjacent CH₂ group. |
Causality behind Expected Shifts:
-
The electron-withdrawing nature of the oxazole ring deshields the attached phenyl protons, particularly those in the ortho positions.
-
The proton at the C-2 position of the oxazole ring is significantly deshielded due to the electronegativity of the adjacent heteroatoms (O and N).
-
The methylene protons of the hydroxymethyl group are in a chemical environment influenced by both the aromatic oxazole ring and the electronegative hydroxyl group, placing their resonance downfield from typical aliphatic CH₂ groups.
-
The hydroxyl proton is exchangeable, and its chemical shift and multiplicity are highly dependent on the solvent, temperature, and concentration. In a non-protic solvent like CDCl₃, it often appears as a broad singlet due to slow exchange.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| Oxazole C-2 | 150 - 155 | Highly deshielded due to bonding with both nitrogen and oxygen. |
| Oxazole C-5 | 160 - 165 | Deshielded due to attachment to the phenyl group and being part of the heterocyclic aromatic system. |
| Oxazole C-4 | 125 - 130 | Shielded relative to C-2 and C-5. |
| Phenyl C-ipso | 128 - 132 | Quaternary carbon attached to the oxazole ring. |
| Phenyl C-ortho | 125 - 128 | Aromatic carbons adjacent to the point of attachment. |
| Phenyl C-meta | 128 - 130 | Standard aromatic carbon chemical shift. |
| Phenyl C-para | 127 - 129 | Standard aromatic carbon chemical shift. |
| -CH₂OH | 55 - 60 | Aliphatic carbon attached to an oxygen atom and an aromatic ring. |
Rationale for Carbon Chemical Shifts:
-
The carbons within the oxazole ring (C-2, C-4, and C-5) exhibit characteristic chemical shifts for heterocyclic aromatic systems, with the carbons directly bonded to heteroatoms being the most deshielded.
-
The phenyl carbons will appear in the typical aromatic region of 120-140 ppm. The ipso-carbon (the carbon attached to the oxazole ring) may have a slightly different chemical shift compared to the other phenyl carbons.
-
The methylene carbon of the hydroxymethyl group is shielded relative to the aromatic carbons but deshielded compared to a simple alkane due to the attached oxygen.
Workflow for Structural Verification
References
The Versatile Scaffold: (5-Phenyl-1,3-oxazol-4-yl)methanol in Modern Medicinal Chemistry
The confluence of chemical diversity and biological activity has positioned the oxazole nucleus as a "privileged scaffold" in medicinal chemistry.[1] This five-membered aromatic heterocycle, containing both oxygen and nitrogen, serves as a cornerstone in the design of novel therapeutics due to its unique structural and electronic properties that facilitate diverse interactions with biological targets.[2] Among the myriad of oxazole derivatives, (5-Phenyl-1,3-oxazol-4-yl)methanol emerges as a compound of significant interest, offering a versatile platform for the development of new therapeutic agents. Its structure, featuring a phenyl ring, an oxazole core, and a reactive hydroxymethyl group, presents multiple avenues for chemical modification to modulate pharmacological activity.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into detailed protocols for its synthesis, purification, and subsequent evaluation in key biological assays. The causality behind experimental choices will be elucidated, providing researchers, scientists, and drug development professionals with a robust framework for their investigations into this promising chemical entity.
The Oxazole Motif: A Hub of Biological Activity
The oxazole ring is a recurring motif in a variety of natural products, many of which exhibit potent biological activities.[1] This has spurred the synthesis of a vast library of oxazole-containing derivatives targeting a spectrum of diseases, from inflammatory conditions to cancer.[1][3] The therapeutic potential of the oxazole scaffold is underscored by its presence in several FDA-approved drugs.[1] Oxazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[2][4] Their mechanism of action is often attributed to their ability to interact with enzymes and receptors crucial for disease progression.[2]
Part 1: Synthesis and Characterization of this compound
Experimental Protocol: A Proposed Synthetic Pathway
This protocol outlines a two-step process: the formation of the oxazole ring followed by the introduction of the hydroxymethyl group.
Step 1: Synthesis of the Oxazole Core
The van Leusen oxazole synthesis is a well-established method for constructing the oxazole ring and can be adapted for this purpose.[6]
Materials:
-
Benzaldehyde
-
Tosmic acid (p-Toluenesulfonylmethyl isocyanide)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous methanol, add Tosmic acid (1.1 eq) and potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-phenyl-1,3-oxazole intermediate.
Causality of Experimental Choices:
-
Tosmic acid serves as a versatile C-N-C building block, providing the necessary atoms for the oxazole ring formation.
-
Potassium carbonate acts as a base to deprotonate the Tosmic acid, facilitating its reaction with the aldehyde.
-
Methanol is a suitable solvent for this reaction, and refluxing provides the necessary energy to overcome the activation barrier.
-
The aqueous workup is crucial to remove inorganic salts and other water-soluble impurities.
-
Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.
Step 2: Introduction of the Hydroxymethyl Group
The hydroxymethyl group can be introduced at the C4 position of the oxazole ring.
Materials:
-
5-phenyl-1,3-oxazole
-
Paraformaldehyde
-
Acetic acid
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 5-phenyl-1,3-oxazole (1.0 eq) in acetic acid.
-
Add paraformaldehyde (1.5 eq) to the solution.
-
Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring by TLC.
-
After cooling, carefully neutralize the reaction mixture with a cold sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Characterization:
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the hydroxyl (-OH) group.
Experimental Workflow for Synthesis
Caption: A proposed workflow for the synthesis and characterization of this compound.
Part 2: Applications in Anticancer Drug Discovery
Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[2] Their mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation and survival.[2]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HT-29 - colon)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | A549 | 48 | To be determined |
| This compound | MCF7 | 48 | To be determined |
| This compound | HT-29 | 48 | To be determined |
| Doxorubicin | A549 | 48 | Reference value |
Anticancer Evaluation Workflow
Caption: Workflow for assessing the in vitro anticancer activity of this compound.
Part 3: Applications in Anti-inflammatory Research
Oxazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[2] Their effects are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[2]
Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of a compound.[1][3]
Materials:
-
Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (different doses of this compound).
-
Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | To be determined | 0 |
| Indomethacin | 10 | To be determined | To be determined |
| This compound | 25 | To be determined | To be determined |
| This compound | 50 | To be determined | To be determined |
Anti-inflammatory Pathway and Drug Action
Caption: A simplified diagram of the inflammatory pathway and the potential point of intervention for oxazole derivatives.
Conclusion and Future Directions
This compound represents a valuable scaffold in medicinal chemistry with significant potential for the development of novel anticancer and anti-inflammatory agents. The protocols detailed in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of this compound and its future derivatives. Further research should focus on elucidating the specific molecular targets and mechanisms of action, as well as exploring structure-activity relationships through the synthesis of a library of analogues. The versatility of the oxazole core, coupled with the strategic placement of the phenyl and hydroxymethyl groups, offers a rich landscape for the discovery of next-generation therapeutics.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]
Application Notes & Protocols: In Vitro Biological Evaluation of (5-Phenyl-1,3-oxazol-4-yl)methanol Against Cancer Cell Lines
Authored by: Your Senior Application Scientist
Introduction
The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetically developed therapeutic agents.[1] Derivatives of oxazole have demonstrated a wide array of pharmacological activities, including potent anticancer effects against both drug-sensitive and multidrug-resistant cancer cell lines.[1][2] The anticancer mechanisms of oxazole derivatives are diverse, encompassing the inhibition of critical cellular targets such as tubulin, protein kinases, and DNA topoisomerases, often leading to the induction of apoptosis and cell cycle arrest.[2][3][4]
This document provides a comprehensive guide for the initial in vitro biological evaluation of a novel oxazole derivative, (5-Phenyl-1,3-oxazol-4-yl)methanol, as a potential anticancer agent. These protocols are designed to be a foundational framework for researchers, scientists, and drug development professionals to assess the cytotoxic and mechanistic properties of this and similar novel chemical entities. The methodologies detailed herein are established and widely accepted in the field of cancer research for preliminary screening and characterization of potential therapeutic compounds.[5][6]
Compound of Interest: this compound
Molecular Structure:
Part 1: Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its cytotoxic potential against a panel of cancer cell lines. This is crucial for establishing a dose-dependent effect and for calculating the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.[5]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: MTT Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[7][8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | Hypothetical Value |
| HeLa (Cervical) | Hypothetical Value |
| A549 (Lung) | Hypothetical Value |
| HEK293 (Normal) | Hypothetical Value |
Expert Insight: The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial for assessing the selectivity of the compound. A higher IC50 value for the normal cell line compared to the cancer cell lines suggests a potential therapeutic window.[6]
Part 2: Mechanistic Studies
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[9]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[10][11][12] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[13][14]
Flow Cytometry Analysis of Apoptosis
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol: Annexin V/PI Staining
Materials:
-
Cancer cells treated with this compound at IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time (e.g., 24 hours). Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[13][14]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells.[13]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[12][13]
Data Presentation: Apoptosis Rate
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Cell Cycle Analysis
Anticancer compounds can exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[15][16] Flow cytometry with propidium iodide staining is a standard technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[17]
Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells treated with this compound
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest treated and control cells. Wash with PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Fix on ice or at -20°C for at least 2 hours.[18][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 15-30 minutes to ensure that only DNA is stained.[18][19]
-
PI Staining: Add propidium iodide solution to the cells and incubate in the dark for at least 15 minutes before analysis.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[18]
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Western Blot Analysis of Apoptosis-Related Proteins
To further elucidate the apoptotic pathway induced by the compound, Western blotting can be employed to detect changes in the expression levels of key apoptosis-related proteins.[20] This technique allows for the quantification of proteins such as caspases (e.g., cleaved caspase-3), PARP (cleaved PARP), and members of the Bcl-2 family (e.g., Bax, Bcl-2).[20][21]
Apoptotic Signaling Pathway
Caption: A potential intrinsic apoptotic pathway modulated by the test compound.
Protocol: Western Blot Analysis
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20] β-actin is commonly used as a loading control to ensure equal protein loading.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanocellect.com [nanocellect.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note & Protocol: A Comprehensive Guide to Screening the Antimicrobial Activity of Novel Oxazole Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial agents.[1] Oxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological properties, including antibacterial and antifungal activities.[2][3][4][5] Their versatile scaffold allows for structural modifications to optimize potency and spectrum of activity.[3] This guide provides a comprehensive, field-proven framework for the systematic screening and evaluation of the antimicrobial potential of novel oxazole derivatives, ensuring technical accuracy and reproducible results.
This document is intended for researchers, scientists, and drug development professionals engaged in the primary screening and downstream characterization of new chemical entities. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[6][7][8]
Part 1: Foundational Concepts & Experimental Strategy
A tiered screening approach is the most efficient strategy for identifying promising lead compounds. This involves a qualitative primary screen to identify active compounds, followed by quantitative assays to determine the potency and spectrum of activity.
The Screening Cascade
Our recommended workflow begins with a qualitative assessment using the Agar Disk Diffusion method, a cost-effective and straightforward technique for preliminary screening of a large number of compounds.[9][10] Compounds demonstrating significant activity are then subjected to a more rigorous, quantitative analysis using the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) .[11][12] The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13] For compounds exhibiting potent inhibitory activity, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined to differentiate between static (growth-inhibiting) and cidal (killing) effects.[14][15][16] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
Figure 1. A tiered experimental workflow for antimicrobial screening.
Part 2: Detailed Methodologies & Protocols
Scientific rigor and adherence to standardized procedures are paramount for generating reliable and comparable data. The following protocols are aligned with CLSI and EUCAST guidelines.[7][8][17]
Essential Materials & Reagents
-
Test Compounds: Oxazole derivatives dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay is non-inhibitory to the test microorganisms.
-
Microbial Strains: A representative panel of Gram-positive and Gram-negative bacteria, and fungi (e.g., Candida albicans). Quality control (QC) strains with known susceptibility profiles are mandatory.[18]
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
-
QC Strain: E. coli ATCC 25922, S. aureus ATCC 29213
-
-
Culture Media:
-
Reagents & Consumables: Sterile saline (0.85%), McFarland turbidity standards (0.5), sterile cotton swabs, sterile filter paper disks (6 mm), 96-well microtiter plates, sterile forceps, incubators, calipers or ruler.[17]
Protocol 1: Inoculum Preparation (Standardized for all Assays)
A standardized inoculum is critical for reproducibility.[20][21][22] The goal is to achieve a specific cell density, typically corresponding to a 0.5 McFarland standard.[23]
-
Culture Preparation: From a pure, overnight culture (18-24 hours) on a non-selective agar plate, select 3-5 morphologically similar colonies using a sterile loop.[21]
-
Suspension: Transfer the selected colonies into a tube containing 5 mL of sterile saline.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] A nephelometer is recommended for accuracy, but visual comparison against a standard is acceptable.[23] Add more bacteria to increase turbidity or more sterile saline to decrease it.[23]
-
Usage: The standardized inoculum should be used within 15 minutes of preparation, and no later than 60 minutes.[23]
Figure 2. Workflow for standardized inoculum preparation.
Protocol 2: Agar Disk Diffusion Assay (Primary Screen)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[9][24]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[9] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[20]
-
Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Disk Application: Aseptically apply sterile paper disks (6 mm) impregnated with a known concentration of the oxazole derivative onto the inoculated agar surface.[17] Gently press each disk to ensure complete contact with the agar. Also, place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[17]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a caliper or ruler.[20] The size of the zone is proportional to the compound's activity.[17]
Protocol 3: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth.[7][11]
-
Compound Preparation: Prepare a stock solution of the oxazole derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi).[16] The final volume in each well should be 100 µL.
-
Inoculum Dilution: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[20]
-
Plate Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include the following controls in each plate:
-
Growth Control: Wells with broth and inoculum, but no compound.
-
Sterility Control: Wells with broth only.
-
Positive Control: A standard antibiotic with a known MIC for the QC strain.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria, and up to 48 hours for fungi.[19]
-
MIC Reading: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[11][13]
Protocol 4: Determination of MBC/MFC
This assay distinguishes between bacteriostatic/fungistatic and bactericidal/fungicidal activity.[14][15]
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[16]
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
MBC/MFC Reading: After incubation, count the number of colonies on each spot. The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in the initial bacterial inoculum.[15][16]
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis.
Representative Data Summary
The following tables illustrate how to present the screening data for a hypothetical set of oxazole derivatives.
Table 1: Primary Screening Results (Agar Disk Diffusion)
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus ATCC 29213 | Zone of Inhibition (mm) vs. E. coli ATCC 25922 |
|---|---|---|---|
| OXA-001 | 30 | 18 | 15 |
| OXA-002 | 30 | 9 | 7 |
| OXA-003 | 30 | 22 | 19 |
| Ciprofloxacin (Control) | 5 | 25 | 30 |
| DMSO (Vehicle) | - | 0 | 0 |
Interpretation: Based on the zone of inhibition, OXA-001 and OXA-003 show promising activity and should be prioritized for quantitative MIC testing.[25][26]
Table 2: Quantitative Susceptibility Testing Results (MIC/MBC)
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| OXA-003 | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| E. coli ATCC 25922 | 4 | 16 | 4 | Bactericidal | |
| P. aeruginosa ATCC 27853 | 8 | >64 | >8 | Bacteriostatic | |
| C. albicans ATCC 90028 | 4 (MFC=8) | 8 | 2 | Fungicidal | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation: Compound OXA-003 demonstrates potent, broad-spectrum activity. The MBC/MIC ratio indicates a bactericidal mechanism against S. aureus and E. coli, and a fungicidal mechanism against C. albicans.[16][27] However, it appears to be only bacteriostatic against P. aeruginosa at the tested concentrations.
Conclusion
This application note provides a robust and standardized framework for the initial antimicrobial screening of novel oxazole derivatives. By following this tiered approach, from qualitative disk diffusion to quantitative MIC and MBC/MFC determination, researchers can efficiently identify and characterize promising lead candidates for further development. Adherence to established guidelines from bodies like CLSI and EUCAST is critical for ensuring the generation of high-quality, reproducible, and comparable data, which is the cornerstone of successful drug discovery.
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Semantic Scholar [semanticscholar.org]
- 5. iajps.com [iajps.com]
- 6. ESCMID: EUCAST [escmid.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. szu.gov.cz [szu.gov.cz]
- 19. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. dickwhitereferrals.com [dickwhitereferrals.com]
- 26. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 27. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, serving as a precursor for various biologically active compounds. While several methods exist for constructing the core oxazole scaffold, achieving high yields of this specific 4-hydroxymethyl substituted derivative can be challenging. Direct installation of the hydroxymethyl group onto a pre-formed oxazole ring or carrying it through a one-pot synthesis is often complicated by the sensitivity of the alcohol functional group to many standard reaction conditions.
A more robust and reproducible strategy involves a two-step approach:
-
Formation of a stable precursor: Synthesis of an oxazole-4-carboxylate ester.
-
Selective reduction: Conversion of the ester to the desired primary alcohol.
This guide will focus on troubleshooting and optimizing this reliable two-step pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy for synthesizing this compound?
The most field-proven approach is a two-step synthesis starting from readily available commercial materials. This method circumvents the challenges of handling sensitive functional groups during the core ring-forming reaction.
-
Step 1: Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate. This involves the cyclization of an appropriate acyclic precursor. A common and effective method is the reaction of benzamide with ethyl 2-chloro-3-oxobutanoate, which proceeds through a 2-acylamino-ketone intermediate that subsequently undergoes cyclodehydration, a variant of the Robinson-Gabriel synthesis.[1][2]
-
Step 2: Reduction of the Ester. The resulting stable ester is then selectively reduced to the primary alcohol using a suitable hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).
This pathway is generally preferred because the ester functional group is more stable than the hydroxymethyl group under the conditions required for oxazole ring formation.
Q2: My yield for the first step (ester synthesis) is very low. What are the common causes?
Low yields in the synthesis of ethyl 5-phenyl-1,3-oxazole-4-carboxylate are typically traced back to three main areas: the quality of starting materials, reaction conditions for the initial condensation, and the efficiency of the cyclodehydration step.
-
Purity of Reagents: Ensure that the benzamide and ethyl 2-chloro-3-oxobutanoate are pure. Impurities can lead to significant side reactions.
-
Inefficient Cyclodehydration: The final ring-closing step requires the removal of water. If this step is inefficient, the reaction may stall at the 2-acylamino-ketone intermediate. Common dehydrating agents like concentrated sulfuric acid or polyphosphoric acid are effective but can be harsh.[3][4] Milder, modern reagents like the Burgess reagent or a combination of triphenylphosphine and iodine can improve yields and functional group tolerance.[1][5]
-
Reaction Temperature and Time: The initial condensation and subsequent cyclization require careful temperature control. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q3: I am reducing the ester to the alcohol, but the yield is poor and I see multiple spots on my TLC. What is happening?
Poor yields during the reduction step often stem from incomplete reaction, side reactions involving the oxazole ring, or issues during the aqueous workup.
-
Incomplete Reduction: This is the most common issue. Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents of LiAlH₄) and that the reaction is run under strictly anhydrous conditions. The presence of water will quench the hydride reagent.
-
Oxazole Ring Instability: While the oxazole ring is generally stable to LiAlH₄, prolonged reaction times at high temperatures can potentially lead to ring opening or other side reactions.[6] It is best to conduct the reduction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature, monitoring closely by TLC.
-
Difficult Workup: The workup for LiAlH₄ reactions (e.g., Fieser workup) involves the careful, sequential addition of water and NaOH solution to quench excess reagent and precipitate aluminum salts. If not done correctly, the product can become trapped in the resulting emulsion or gelatinous precipitate, significantly lowering the isolated yield. Ensure vigorous stirring during the quench.
Q4: How do I best purify the final this compound product?
The final product is a polar alcohol, which dictates the purification strategy.
-
Column Chromatography: This is the most effective method for purification. A silica gel column using a gradient solvent system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically successful. The starting ester is significantly less polar than the product alcohol, allowing for easy separation of any unreacted starting material.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step. Suitable solvent systems might include ethyl acetate/hexane or toluene.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield in Ester Synthesis (Step 1)
| Symptom | Potential Cause | Recommended Solution |
| No reaction or very slow conversion (TLC analysis) | 1. Insufficient temperature. 2. Deactivated reagents. 3. Ineffective dehydrating agent. | 1. Gradually increase the reaction temperature and monitor by TLC. 2. Use fresh, high-purity starting materials. 3. Switch to a more powerful dehydrating agent (e.g., P₂O₅, POCl₃) or a milder, more modern one (e.g., Burgess reagent).[5] |
| Multiple side products observed | 1. Reaction temperature is too high, causing decomposition. 2. Presence of water leading to hydrolysis of intermediates. | 1. Reduce the reaction temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction stalls at an intermediate | Incomplete cyclodehydration of the 2-acylamino-ketone intermediate. | Add a stronger dehydrating agent or increase the temperature for the cyclization step after the initial condensation is complete. |
Table 2: Troubleshooting the Ester to Alcohol Reduction (Step 2)
| Symptom | Potential Cause | Recommended Solution |
| Mixture of starting material and product after reaction | 1. Insufficient reducing agent. 2. Accidental quenching of the reagent by moisture. | 1. Use a larger excess of LiAlH₄ (e.g., 2.0 eq). 2. Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar) with anhydrous solvents. |
| Product loss during workup | Product is trapped in the aluminum salt precipitate. | Follow a standard quenching procedure (e.g., Fieser method) precisely. Add a filter aid like Celite® before filtration and wash the filter cake thoroughly with a polar organic solvent (e.g., ethyl acetate, THF). |
| Formation of very polar, unidentified byproducts | Potential over-reduction or cleavage of the oxazole ring. | Perform the reaction at a lower temperature (start at 0 °C). Consider using a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium borohydride (LiBH₄). |
Visualized Workflows and Mechanisms
Overall Synthetic Strategy
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All reactions should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
This protocol is a variation of the Robinson-Gabriel synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Dehydration/Cyclization: Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Reduction to this compound
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C (ice bath). Dissolve the ethyl 5-phenyl-1,3-oxazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction to completion by TLC (the product alcohol will be much more polar than the starting ester). This typically takes 1-3 hours.
-
Quenching: Cool the reaction back to 0 °C. Carefully and slowly add water (volume equal to the mass of LiAlH₄ used) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.
-
Workup: Sequentially add 15% aqueous NaOH solution (same volume as the water) followed by more water (3x the initial volume of water). Stir the resulting white suspension vigorously for 30 minutes.
-
Filtration & Extraction: Add anhydrous MgSO₄ and a scoop of Celite, stir for another 15 minutes, and then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., gradient of 20% to 50% ethyl acetate in hexane) to afford the pure this compound.
References
Technical Support Center: Troubleshooting Side Product Formation in Oxazole Synthesis
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of oxazoles. As specialists in synthetic chemistry, we understand that achieving high yields and purity is paramount. This resource provides in-depth, experience-driven insights and practical solutions to overcome common hurdles in your experimental workflow.
Introduction: The Challenge of Selectivity in Oxazole Synthesis
Oxazoles are a critical class of heterocyclic compounds, forming the core of numerous pharmaceuticals, natural products, and materials.[1][2][3] Their synthesis, while achievable through various established methods, is often plagued by the formation of unwanted side products, leading to reduced yields and complex purification processes.[4] Understanding the mechanistic origins of these byproducts is the first step toward optimizing your reaction conditions for a successful outcome. This guide will dissect common issues encountered in widely used oxazole syntheses and provide actionable troubleshooting strategies.
Section 1: The Van Leusen Oxazole Synthesis
The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a powerful method for constructing 5-substituted oxazoles.[1][5] However, its success is highly dependent on carefully controlled reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: My Van Leusen reaction is producing a significant amount of a nitrile byproduct. What is the cause and how can I prevent it?
Answer:
Causality: The formation of a nitrile is a common side reaction in the Van Leusen synthesis, especially when ketones are present as impurities in your aldehyde starting material.[6][7] Ketones react with TosMIC to yield nitriles instead of the desired oxazole.[6][8] The mechanism involves the attack of the deprotonated TosMIC on the ketone, followed by a different fragmentation pathway that leads to the nitrile.
Troubleshooting Protocol:
-
Starting Material Purity:
-
Action: Purify the aldehyde starting material meticulously. Distillation or column chromatography are effective methods to remove ketone impurities.[6]
-
Rationale: Ensuring the absence of ketones eliminates the competing reaction pathway leading to nitrile formation.
-
-
Reaction Conditions:
-
Action: If the aldehyde is pure and nitrile formation persists, re-evaluate your reaction conditions. Ensure strictly anhydrous conditions, as moisture can hydrolyze TosMIC.[6] Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Rationale: TosMIC is sensitive to moisture and can decompose, leading to various side products.[6]
-
Question: I'm isolating a stable oxazoline intermediate instead of the final oxazole. How do I drive the reaction to completion?
Answer:
Causality: The Van Leusen reaction proceeds through an oxazoline intermediate.[1][5] The final step is the elimination of the tosyl group to form the aromatic oxazole ring.[1][6] Incomplete elimination can be due to insufficient thermal energy, a base that is not strong enough, or insufficient reaction time.[6]
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Temperature | Gently heat the reaction mixture (e.g., to 40-60 °C).[7] | Provides the necessary activation energy to promote the elimination of the tosyl group.[4] |
| Base | Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] | A stronger base can facilitate a more efficient elimination step.[6] |
| Reaction Time | Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). | Allows the reaction to proceed to completion, driving the conversion of the oxazoline to the oxazole.[6] |
Workflow for Overcoming Incomplete Elimination:
Caption: Troubleshooting workflow for incomplete elimination in the Van Leusen synthesis.
Question: My purification is complicated by the presence of p-toluenesulfinic acid. How can I effectively remove this byproduct?
Answer:
Causality: p-Toluenesulfinic acid is a direct byproduct of the elimination step that forms the oxazole ring.[4] Its polarity can sometimes cause it to co-elute with the desired product during column chromatography.
Troubleshooting Protocol:
-
Aqueous Work-up:
-
Action: During the work-up, wash the organic layer with a solution of sodium hydrosulfide (NaHS).[6]
-
Rationale: This converts the sulfinic acid into a more water-soluble salt, facilitating its removal into the aqueous phase.
-
-
Chromatography:
-
Action: If co-elution is still an issue, adjust the polarity of your eluent system for column chromatography. A less polar solvent system may improve separation.
-
Rationale: Fine-tuning the mobile phase can enhance the resolution between your product and the byproduct on the silica gel.
-
Section 2: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[9] While versatile, this reaction can suffer from low yields and the formation of various side products if not properly optimized.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: My Robinson-Gabriel synthesis is resulting in very low yields. What are the likely causes?
Answer:
Causality: Low yields in the Robinson-Gabriel synthesis can often be attributed to incomplete cyclodehydration, degradation of the starting material or product under harsh acidic conditions, or the formation of stable, unreactive intermediates. The choice of the cyclodehydrating agent is critical.[9]
Troubleshooting Protocol:
-
Choice of Dehydrating Agent:
-
Action: While concentrated sulfuric acid is traditionally used, consider milder alternatives like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA).[9]
-
Rationale: Different substrates have varying sensitivities to strong acids. A milder dehydrating agent can prevent degradation and improve yields.
-
-
Temperature Control:
-
Action: Carefully control the reaction temperature. For some substrates, excessive heat can lead to charring and decomposition.
-
Rationale: Maintaining an optimal temperature ensures the reaction proceeds efficiently without promoting unwanted side reactions.
-
Diagram of Key Reaction Steps:
Caption: Key steps in the Robinson-Gabriel oxazole synthesis.
Section 3: The Fischer Oxazole Synthesis
The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[10] This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[10][11]
Frequently Asked Questions (FAQs) & Troubleshooting
Question: I am observing the formation of an oxazolidinone byproduct in my Fischer oxazole synthesis. How can I minimize this?
Answer:
Causality: The formation of a 4-oxazolidinone is a known side reaction in the Fischer oxazole synthesis.[10] This can occur under the acidic reaction conditions, particularly if there is any moisture present.
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Action: Ensure that all reagents and solvents are scrupulously dried and that the reaction is carried out under an inert atmosphere. Gaseous hydrogen chloride passed through dry ether is the classical condition for a reason.[10]
-
Rationale: Water can intercept reaction intermediates, leading to the formation of the oxazolidinone byproduct.
-
-
Purity of Starting Materials:
-
Action: Use freshly prepared or purified cyanohydrin and aldehyde.
-
Rationale: Impurities in the starting materials can lead to a variety of unforeseen side reactions.
-
Section 4: General Purification Strategies
Regardless of the synthetic route, effective purification is key to obtaining your desired oxazole in high purity.
| Purification Method | When to Use | Tips for Success |
| Column Chromatography | The most common and effective method for separating oxazoles from byproducts and unreacted starting materials.[4][12] | Use a gradient elution of ethyl acetate in hexanes. Monitor fractions carefully by TLC. |
| Recrystallization | If your oxazole product is a solid.[4] | Choose a solvent system where the oxazole is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol/water, ethyl acetate/hexanes).[4] |
| Aqueous Work-up | To remove water-soluble impurities and byproducts.[4] | A wash with a saturated brine solution can help to break emulsions and improve phase separation.[6] |
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Van Leusen Oxazole Synthesis: A Technical Support and Optimization Guide
Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the synthesis of 5-substituted oxazoles. As a cornerstone reaction in heterocyclic chemistry, the Van Leusen synthesis offers a direct and efficient route from aldehydes to oxazoles using tosylmethyl isocyanide (TosMIC).[1][2] However, like any sophisticated chemical reaction, its success hinges on careful optimization and an understanding of potential pitfalls.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate challenges and maximize the yield and purity of your desired oxazole products.
The Reaction at a Glance: Mechanism and Key Players
The Van Leusen oxazole synthesis is a one-pot reaction that transforms an aldehyde into a 5-substituted oxazole.[3] The reaction's success is driven by the unique trifecta of reactivity within the tosylmethyl isocyanide (TosMIC) reagent: an acidic α-proton, a versatile isocyanide group, and an excellent sulfinate leaving group.[2][4]
The generally accepted mechanism proceeds as follows:
-
Deprotonation: A base abstracts the acidic proton from the methylene group of TosMIC, generating a nucleophilic carbanion.[5][6]
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.
-
Intramolecular Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig cyclization, attacking the isocyanide carbon to form a five-membered oxazoline intermediate.[5]
-
Elimination & Aromatization: The base promotes the elimination of the p-toluenesulfinic acid (TosH) group, leading to the formation of the stable, aromatic oxazole ring.[2][3]
Caption: The four key steps of the Van Leusen oxazole synthesis mechanism.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Question 1: My reaction is not proceeding, or the yield is very low. What are the likely causes?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Caption: A decision workflow for troubleshooting low-yield Van Leusen reactions.
-
Cause A: Reagent Purity and Stability
-
TosMIC: Tosylmethyl isocyanide is a stable solid at room temperature but is sensitive to moisture.[7][8][9] Hydrolysis, especially in the presence of a base, can occur, leading to the formation of N-(tosylmethyl)formamide and other byproducts.[10]
-
Aldehyde: The aldehyde starting material must be pure. Aldehydes are prone to oxidation to carboxylic acids, which will be quenched by the base, and can contain ketone impurities. Ketones react with TosMIC to form nitriles, not oxazoles.[5][10]
-
Solution: Always use fresh, high-purity TosMIC. Store it in a desiccator, preferably refrigerated.[8] Purify aldehydes by distillation or column chromatography before use if their purity is questionable.
-
-
Cause B: Incorrect Base or Solvent System
-
The choice of base is critical and is tied to the solvent system. A base must be strong enough to deprotonate TosMIC but should not promote side reactions.
-
K₂CO₃ in Methanol: This is a very common and mild system.[10][11] Potassium carbonate is a relatively weak base, and the reaction often requires heating to reflux to proceed efficiently.[10]
-
Stronger Bases (t-BuOK, NaH, DBU): In aprotic solvents like THF or DME, stronger, non-nucleophilic bases are used.[10][11] These conditions are often faster and can be performed at lower temperatures but may increase the risk of aldehyde self-condensation.
-
Solution: For sensitive aldehydes, start with the milder K₂CO₃/MeOH system. If the reaction is sluggish, consider switching to a stronger base like potassium tert-butoxide (t-BuOK) in anhydrous THF.[11] Ensure the base is fresh and anhydrous.
-
| Base System | Solvent | Typical Temperature | Notes |
| K₂CO₃ | Methanol | Reflux | Mild, common starting point; requires heat.[10] |
| t-BuOK | THF, DME | -60°C to RT | Stronger base, faster reaction; requires strict anhydrous conditions.[12] |
| DBU | THF, Acetonitrile | RT to 50°C | Strong, non-nucleophilic organic base; good for sensitive substrates.[10] |
-
Cause C: Suboptimal Temperature and Reaction Time
-
The final elimination of the tosyl group to form the aromatic oxazole can be slow and often requires thermal energy.[10]
-
Solution: If TLC analysis shows the formation of an intermediate (the oxazoline) but little product, try increasing the reaction temperature or extending the reaction time.[10] Microwave-assisted synthesis or the use of a pressure reactor can dramatically reduce reaction times from hours to minutes.[1][13]
-
Question 2: I am seeing significant side products. How can I identify and prevent them?
-
Side Product A: Nitrile (R-CH₂-CN)
-
Cause: This occurs when the starting material is a ketone instead of an aldehyde.[5][14] The mechanism proceeds differently after the initial steps, and elimination is not possible, leading to a ring-opening and hydrolysis sequence that yields a nitrile.[5]
-
Prevention: Ensure your aldehyde starting material is free of any ketone impurities.[10]
-
-
Side Product B: Stable 4-Tosyl-4,5-dihydrooxazole (Oxazoline)
-
Cause: The final base-mediated elimination of p-toluenesulfinic acid is incomplete.[10] This can happen if the base is not strong enough, has been consumed, or the reaction temperature is too low.
-
Prevention/Solution: Increase the reaction temperature, extend the reaction time, or add a stronger base (e.g., DBU) to drive the elimination to completion.[10]
-
-
Side Product C: 4-Alkoxy-2-oxazoline
Question 3: My workup is difficult, and the final product is hard to purify. What can I do?
-
Problem A: Residual p-toluenesulfinic acid (TosH)
-
Cause: This is the primary byproduct of the reaction and can be difficult to separate from the desired oxazole by chromatography due to similar polarities.
-
Solution: During the aqueous workup, wash the organic layer with a sodium hydrosulfide (NaHS) solution.[10][12] This will react with the sulfinic acid and make it more water-soluble. Alternatively, a dilute base wash (e.g., NaHCO₃ or K₂CO₃) can help remove the acidic byproduct.
-
-
Problem B: Emulsions during Extraction
-
Cause: The formation of salts and other polar intermediates can lead to emulsions during the liquid-liquid extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. If necessary, filter the entire biphasic mixture through a pad of celite.
-
Frequently Asked Questions (FAQs)
Q1: What is the general scope of aldehydes for this reaction? The Van Leusen synthesis has a broad substrate scope.[1] It works well with aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups.[7] Aliphatic aldehydes are also suitable substrates.
Q2: Can I make 4,5-disubstituted oxazoles? Yes. A one-pot modification using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid has been developed to synthesize 4,5-disubstituted oxazoles.[3][7]
Q3: Are there any "green" or more modern variations of this reaction? Absolutely. To improve efficiency and environmental friendliness, several variations have been reported:
-
Ionic Liquids: Using ionic liquids as the solvent can lead to high yields and allows for the solvent to be recycled.[3][7]
-
Microwave-Assisted Synthesis: MW-assisted protocols can significantly shorten reaction times and improve yields.[1]
-
Flow Chemistry: Continuous flow processes have been developed for related Van Leusen reactions, offering excellent control, safety, and scalability.[15]
Q4: Is TosMIC a hazardous reagent? TosMIC is a stable, odorless solid.[9][16] However, it is a member of the isocyanide family and can release cyanide upon decomposition (e.g., with strong acids or intense heat).[8] It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Always have a cyanide antidote kit available when working with isocyanide compounds as a precaution.[8]
Exemplary Experimental Protocols
Protocol 1: General Procedure using K₂CO₃/Methanol [10]
-
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous Methanol (10-15 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde, TosMIC, and anhydrous methanol.
-
Begin stirring to dissolve the solids.
-
Add the anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to reflux (approx. 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-substituted oxazole.
-
Protocol 2: Procedure for Acid-Sensitive Aldehydes using t-BuOK/THF [12]
-
Materials:
-
Potassium tert-butoxide (t-BuOK) (2.7 mmol, 2.7 equiv)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Tosylmethyl isocyanide (TosMIC) (1.7 mmol, 1.7 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add t-BuOK and anhydrous THF.
-
Cool the suspension to -60°C in a dry ice/acetone bath.
-
Slowly add a solution of TosMIC in anhydrous THF to the cold suspension. Stir for 15 minutes.
-
Slowly add a solution of the aldehyde in anhydrous THF. Stir for 1 hour at -60°C.
-
Add anhydrous methanol (1.5 mL) and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction, dilute with water, and extract with diethyl ether (3x).
-
Combine the organic layers, wash sequentially with sodium hydrosulfide (NaHS) solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 13. sciforum.net [sciforum.net]
- 14. synarchive.com [synarchive.com]
- 15. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 16. organicreactions.org [organicreactions.org]
Technical Support Center: Scale-Up Synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanol
Welcome to the dedicated technical support resource for the scale-up synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several established methods for constructing the oxazole core. The most common routes include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and variations of the Fischer oxazole synthesis. Each of these pathways presents a unique set of challenges, particularly when scaling up the reaction volume. This guide will address potential issues within the context of these primary synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable synthetic route for the large-scale synthesis of this compound?
A1: The choice of synthetic route for scale-up depends on several factors including raw material cost, process safety, and robustness.
-
The Robinson-Gabriel synthesis is a classic and versatile method. However, it often requires harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide, which can be challenging to handle at scale.[1][2]
-
The Van Leusen oxazole synthesis , utilizing tosylmethyl isocyanide (TosMIC), often proceeds under milder conditions and can be a good candidate for scale-up.[3][4] However, the cost and handling of TosMIC on a large scale need to be considered.
-
The Fischer oxazole synthesis from a cyanohydrin and an aldehyde is another possibility, though it involves the use of anhydrous hydrochloric acid, which can pose corrosion and handling challenges in large reactors.[5][6]
A thorough process hazard analysis (PHA) and cost analysis for each route are recommended before selecting a final manufacturing process.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns include:
-
Exothermic Reactions: The cyclodehydration steps in many oxazole syntheses can be highly exothermic.[7] Proper temperature control through efficient reactor cooling and controlled reagent addition is critical to prevent runaway reactions.
-
Hazardous Reagents: Many of the reagents used, such as strong acids (H₂SO₄), dehydrating agents (POCl₃, P₂O₅), and isocyanides (TosMIC), are corrosive, toxic, or have specific handling requirements.[1][7] Ensure appropriate personal protective equipment (PPE) and engineering controls are in place.
-
Solvent Safety: The use of flammable solvents requires adherence to all safety protocols for handling and storage to prevent fire or explosion hazards.
Q3: How can I improve the yield and purity of my product at a larger scale?
A3: Improving yield and purity on a larger scale often involves careful optimization of reaction parameters. Key areas to focus on include:
-
Reagent Stoichiometry: Precise control over the molar ratios of reactants is crucial. Deviations that are negligible at the lab scale can lead to significant impurity formation at a larger scale.
-
Temperature Control: Maintaining a consistent and optimal temperature profile throughout the reaction is vital for minimizing side reactions.
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and lower yields.
-
Purification Method: Transitioning from column chromatography to more scalable techniques like crystallization or distillation is often necessary. Developing a robust crystallization process is key for obtaining high-purity this compound.
Troubleshooting Guides
This section provides detailed guidance on specific problems you may encounter during the scale-up synthesis of this compound.
Guide 1: Low Yield and Incomplete Conversion
Problem: The yield of this compound is significantly lower on a larger scale compared to the lab scale, and analysis shows a high percentage of unreacted starting materials.
| Potential Cause | Explanation & Recommended Action |
| Inefficient Heat Transfer | In larger reactors, the surface-area-to-volume ratio decreases, making it harder to maintain the optimal reaction temperature. An exotherm may not be adequately controlled, or the reaction mixture may not be reaching the required temperature for complete conversion. Action: Monitor the internal reaction temperature closely. Use a jacketed reactor with a reliable temperature control unit. Consider a slower, controlled addition of reagents to manage any exotherms. |
| Poor Mixing | Inadequate agitation can lead to poor mass transfer, preventing the reactants from coming into contact effectively. This results in incomplete conversion. Action: Ensure the reactor's agitator is appropriately designed for the vessel size and viscosity of the reaction mixture. Increase the agitation speed if possible, without causing excessive splashing. |
| Deactivation of Catalyst/Reagent | Moisture or impurities in starting materials or solvents can quench sensitive reagents or catalysts, especially when handling larger quantities. Action: Ensure all starting materials and solvents are of appropriate quality and are thoroughly dried before use. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reagent Stoichiometry | A slight excess of one reactant that was beneficial on a small scale might lead to side product formation or inhibition of the reaction at a larger scale. Action: Re-optimize the stoichiometry of the reactants at the pilot scale. A design of experiments (DoE) approach can be beneficial in identifying the optimal molar ratios. |
Guide 2: Formation of Impurities and Byproducts
Problem: The scaled-up reaction produces a higher level of impurities, making purification difficult and reducing the overall yield of the desired product.
| Potential Cause | Explanation & Recommended Action |
| Side Reactions due to "Hot Spots" | Localized overheating from poor mixing or inadequate cooling can promote side reactions, such as polymerization or decomposition of starting materials or the product. Action: Improve mixing and temperature control as described in Guide 1. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to the other. |
| Presence of Oxygen | For reactions sensitive to oxidation, ingress of air into the reactor can lead to the formation of oxidative impurities. The hydroxymethyl group on the target molecule can be susceptible to oxidation. Action: Conduct the reaction under an inert atmosphere (nitrogen or argon). Ensure all reactor seals are secure. |
| Formation of Isomeric Byproducts | Depending on the synthetic route, regioisomers or other structural isomers may form. For instance, in the Fischer oxazole synthesis, byproducts like chloro-oxazolines can occur.[5] Action: Carefully control the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Analyze the impurity profile to identify the structure of the byproducts and adjust the reaction parameters accordingly. |
| Degradation of Product | Prolonged reaction times or exposure to harsh conditions (e.g., strong acids at high temperatures) can lead to the degradation of the this compound product. The oxazole ring itself can be susceptible to cleavage under certain conditions.[1] Action: Optimize the reaction time to ensure complete conversion of starting materials without significant product degradation. Quench the reaction promptly once complete. Consider a milder synthetic route if product stability is a major issue. |
Guide 3: Challenges in Product Isolation and Purification
Problem: Isolating and purifying this compound at scale is proving difficult, with issues such as oiling out during crystallization or poor separation during extraction.
| Potential Cause | Explanation & Recommended Action |
| "Oiling Out" During Crystallization | The product may separate as a liquid phase (oil) instead of a solid during crystallization, especially if the concentration of impurities is high or the cooling rate is too fast. Action: Develop a robust crystallization protocol. This may involve: - Screening different solvent systems. - Optimizing the cooling profile (slower cooling often promotes better crystal growth). - Using seeding to induce crystallization. - Ensuring the purity of the crude material is sufficiently high before attempting crystallization. |
| Emulsion Formation During Workup | During aqueous workup and extraction, emulsions can form, making phase separation difficult and leading to product loss. Action: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. If possible, choose a solvent system that is less prone to emulsion formation. Allow sufficient time for the layers to separate. |
| Product Solubility Issues | The solubility of this compound in the chosen extraction or crystallization solvents may be different at a larger scale due to temperature variations. Action: Re-evaluate the solubility of the product in various solvents at different temperatures. This will help in selecting the optimal solvent for extraction and crystallization. |
| Difficulty in Removing Byproducts | Some byproducts may have similar physical properties to the desired product, making them difficult to remove by standard purification techniques. For example, in the Van Leusen synthesis, removal of the p-tolylsulfinic acid byproduct is necessary.[8] Action: If crystallization is ineffective, consider alternative purification methods such as fractional distillation under reduced pressure (if the product is thermally stable) or preparative chromatography (though less ideal for very large scales). A chemical wash during workup that selectively reacts with or removes the impurity can also be explored. |
Experimental Workflow & Visualization
Illustrative Workflow: Robinson-Gabriel Synthesis Scale-Up Consideration
This workflow highlights critical control points during the scale-up of a Robinson-Gabriel synthesis for a hydroxymethyl-substituted oxazole.
Caption: Key process control points in a scaled-up Robinson-Gabriel synthesis.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path for diagnosing the cause of low yields during scale-up.
Caption: A decision tree for troubleshooting low yields in scale-up synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Stabilizing the Oxazole Nucleus Against Nucleophilic Cleavage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-containing compounds. The oxazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] However, its aromatic character is coupled with a susceptibility to ring cleavage under certain nucleophilic conditions, a challenge that can derail synthetic pathways.[2][3]
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent the undesired cleavage of the oxazole ring during your experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both robust and reliable.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles governing the stability and reactivity of the oxazole ring.
Q1: Why is the oxazole ring so susceptible to cleavage by nucleophiles?
The susceptibility arises from the inherent electronic properties of the heterocyclic ring. The electronegative oxygen and nitrogen atoms pull electron density away from the carbon atoms, making the ring electron-deficient.[4] This is particularly true for the C2 position, which is situated between both heteroatoms and is the most electrophilic site.[2][4] Nucleophilic attack at this position disrupts the aromatic system, often leading to a cascade of reactions that culminates in ring opening rather than a simple substitution.[2]
Q2: What are the primary mechanisms of nucleophilic ring cleavage?
There are two predominant pathways for ring cleavage under nucleophilic conditions:
-
Direct Nucleophilic Attack: A nucleophile directly attacks the most electron-deficient carbon, typically C2. This forms a tetrahedral intermediate which is unstable and readily undergoes ring scission. This is a common outcome with strong nucleophiles.[2]
-
Deprotonation-Induced Opening: The proton at the C2 position is the most acidic on the oxazole ring (pKa ≈ 20).[4][5] Strong bases, such as organolithium reagents, can deprotonate this position. The resulting 2-lithio-oxazole can be unstable, existing in equilibrium with a ring-opened isonitrile species, which can be trapped or decompose.[2][6][7]
Q3: Which types of nucleophiles are most problematic?
The stronger and "harder" the nucleophile, the greater the risk of ring cleavage. Key culprits include:
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive and frequently cause cleavage through both direct attack and deprotonation.[2]
-
Hydrides: Strong reducing agents can lead to reduction accompanied by ring opening.[8]
-
Strong Bases: Hydroxides, alkoxides, and ammonia at elevated temperatures can promote cleavage. For example, treatment with ammonia can transform an oxazole into an imidazole via a ring-opening/ring-closing sequence.[2]
Q4: How do substituents on the oxazole ring influence its stability?
Substituents play a critical role in modulating the electronic character and stability of the ring.
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino substituents increase the electron density of the ring. This makes the ring carbons less electrophilic and therefore more resistant to nucleophilic attack. Placing an EDG at the C2 or C5 position is particularly effective for stabilization.[2][4]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or acyl substituents decrease the electron density of the ring. This exacerbates the electrophilicity of the ring carbons, making the oxazole more susceptible to nucleophilic attack and subsequent cleavage.[2]
Section 2: Troubleshooting Guide: Practical Solutions for Common Issues
This section provides actionable advice for specific experimental challenges in a question-and-answer format.
Problem 1: "My reaction with a strong organometallic reagent (e.g., n-BuLi, PhMgBr) on a side-chain is destroying the oxazole ring, leading to a complex mixture. How can I avoid this?"
Answer: This is a classic issue stemming from the high reactivity of organometallic reagents. The solution lies in carefully controlling the reaction conditions and, if necessary, modifying your synthetic strategy.
Causality: Organolithium and Grignard reagents are strong bases and potent nucleophiles. They will preferentially attack the most electrophilic site (C2) or deprotonate the most acidic proton (C2-H) of the oxazole ring before reacting with a less reactive side-chain electrophile.[2][6]
Solutions & Protocols:
-
Lower the Temperature: Perform the reaction at very low temperatures (-78 °C or even -100 °C). This reduces the rate of the undesired ring attack more significantly than the desired side-chain reaction, improving selectivity.
-
Use a Less Reactive Organometallic: If possible, switch to a less reactive organometallic species. For example, an organozinc or organocuprate reagent is "softer" and less likely to attack the "hard" C2 position of the oxazole.
-
Perform a Halogen-Metal Exchange: If you need a 2-lithio oxazole for further reaction, start with a 2-bromooxazole. A halogen-metal exchange with n-BuLi at -78 °C is much faster and more selective than direct deprotonation of an unsubstituted oxazole, minimizing the formation of the ring-opened isonitrile.
Problem 2: "I'm trying to perform a reaction under basic conditions (e.g., hydrolysis of an ester side-chain with NaOH), and I'm seeing significant degradation of my oxazole-containing starting material."
Answer: The oxazole ring can be sensitive to both strong acids and bases, especially with prolonged exposure or heat.[3][9] The goal is to use milder conditions that are still effective for the desired transformation.
Causality: Hydroxide is a strong nucleophile that can attack the C2 position, initiating ring cleavage. This process is often accelerated by heat.
Solutions & Protocols:
-
Use Milder Basic Conditions: Replace NaOH or KOH with milder bases like potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) at room temperature.[10] Monitor the reaction carefully by TLC or LCMS to avoid prolonged reaction times.
-
Enzymatic Hydrolysis: For ester hydrolysis, consider using an esterase enzyme. Enzymes operate under neutral pH and ambient temperature, providing exquisite selectivity for the ester group while leaving the sensitive oxazole ring untouched.
-
Change the Protecting Group Strategy: If you are planning a synthesis, choose protecting groups that can be removed under neutral or very mild conditions. For example, use a benzyl ester that can be cleaved by hydrogenolysis (H₂, Pd/C), which is typically neutral and compatible with the oxazole ring.[11][12]
Problem 3: "I need to introduce a substituent at the C2 position, but direct nucleophilic substitution is failing and leading to cleavage. What is the correct approach?"
Answer: Direct nucleophilic substitution on an unsubstituted oxazole is rare and inefficient.[2][4] A successful strategy requires a two-step approach involving activation of the C2 position.
Causality: Without a good leaving group at the C2 position, an incoming nucleophile has no low-energy pathway for substitution and will instead trigger ring cleavage.
Solutions & Protocols:
-
Activate the C2 Position: First, introduce a good leaving group at the C2 position. Halogenation (e.g., with NBS for bromination) is a common method.
-
Perform Nucleophilic Aromatic Substitution (SNAAr): With a halogen (e.g., Br, Cl) at C2, the ring is now primed for an SNAAr reaction.[7] You can now introduce a variety of nucleophiles (alkoxides, amines, etc.) to displace the halide. The reaction is generally much cleaner and avoids the cleavage pathway.
Section 3: Data & Visual Summaries
Table 1: Influence of Substituents on Oxazole Stability to Nucleophiles
| Position | Substituent Type | Effect on Ring Stability | Rationale |
| C2, C4, C5 | Electron-Donating (e.g., -CH₃, -OCH₃) | Increased | Reduces the electrophilicity of the ring carbons, disfavoring nucleophilic attack.[2][4] |
| C2, C4, C5 | Electron-Withdrawing (e.g., -NO₂, -CO₂R) | Decreased | Increases the electrophilicity of the ring carbons, making them more vulnerable to attack.[2] |
| C2 | Halogen (e.g., -Br, -Cl) | Decreased (but useful) | Activates the position for SNAAr but makes the ring more electron-deficient overall.[7][8] |
Diagram 1: General Mechanism of Nucleophilic Ring Cleavage
Caption: Nucleophilic attack at the C2 position leads to an unstable intermediate, resulting in ring cleavage.
Diagram 2: Strategic Workflow for Preserving the Oxazole Ring
Caption: A decision-making workflow for planning reactions to avoid oxazole ring cleavage.
Section 4: References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. --INVALID-LINK--
-
Verma, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. --INVALID-LINK--
-
Verma, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. --INVALID-LINK--
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. --INVALID-LINK--
-
BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. --INVALID-LINK--
-
Wikipedia. (n.d.). Oxazole. --INVALID-LINK--
-
Katritzky, A. R. (1993). New Chemistry of Oxazoles. HETEROCYCLES, Vol. 35, No. 2. --INVALID-LINK--
-
Li, Y., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. National Institutes of Health (NIH). --INVALID-LINK--
-
CUTM Courseware. (n.d.). Oxazole.pdf. --INVALID-LINK--
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. --INVALID-LINK--
-
Taylor & Francis. (n.d.). Oxazole – Knowledge and References. --INVALID-LINK--
-
Herzon, S. B., et al. (2014). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). --INVALID-LINK--
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Li, Y-F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. --INVALID-LINK--
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Catalyst Loading for Metal-Catalyzed Oxazole Synthesis
Welcome to our dedicated technical support center for optimizing metal-catalyzed oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic motif. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions, with a core focus on the critical parameter of catalyst loading.
Introduction: The "Just Enough" Principle in Catalysis
In metal-catalyzed reactions, the catalyst loading is a pivotal variable that dictates not only the reaction's efficiency and yield but also its economic and environmental viability. The goal is to use the "just enough" amount of catalyst to drive the reaction to completion in a reasonable timeframe without unnecessary excess. Overloading a reaction with a catalyst can lead to increased costs, potential for side reactions, and downstream purification challenges. Conversely, insufficient catalyst loading will result in sluggish or incomplete conversions. This guide will provide a structured approach to diagnosing and resolving common issues related to catalyst loading in oxazole synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when optimizing catalyst loading for oxazole synthesis.
Q1: What is a typical starting catalyst loading for a new metal-catalyzed oxazole synthesis?
A1: For initial screening of a new reaction, a catalyst loading in the range of 1-5 mol% is a common starting point for many transition metal catalysts like palladium and copper.[1][2] This range is often sufficient to provide a detectable product yield and allows for subsequent optimization. For highly active catalyst systems or when using precious metals, starting at a lower loading (e.g., 0.5-1 mol%) can be a more cost-effective strategy.
Q2: My reaction is very slow or stalls before completion. Should I immediately increase the catalyst loading?
A2: While insufficient catalyst is a possible cause, it's not the only one. Before increasing the catalyst loading, it is crucial to verify other reaction parameters. Check the purity of your starting materials and solvent, ensure your reaction is properly degassed to prevent catalyst poisoning by oxygen, and confirm the reaction temperature is optimal.[3] A slight increase in temperature can sometimes be more effective than adding more catalyst.
Q3: I'm observing the formation of several byproducts. Could this be related to the catalyst loading?
A3: Yes, excessive catalyst loading can sometimes lead to the formation of byproducts through undesired side reactions. High catalyst concentrations can promote decomposition of starting materials or products, or catalyze alternative reaction pathways. It is advisable to screen a range of catalyst loadings to find the optimal balance between reaction rate and selectivity.
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: Ligands play a crucial role in stabilizing and activating the metal catalyst.[4] The nature of the ligand can significantly influence the catalytic activity. Electron-rich and bulky phosphine ligands, for instance, can enhance the activity of palladium catalysts in cross-coupling reactions, potentially allowing for lower catalyst loadings.[2][3] When changing a ligand, it is essential to re-optimize the catalyst loading.
Q5: Can the solvent system influence the required catalyst loading?
A5: Absolutely. The solvent can affect the solubility of the catalyst, substrates, and reagents, as well as the stability of the catalytic species.[5] In some palladium-catalyzed direct arylation reactions for oxazole synthesis, the polarity of the solvent has been shown to influence regioselectivity, which can indirectly impact the effective catalyst performance.[2][6] A change in solvent may necessitate a re-evaluation of the optimal catalyst loading.
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This section provides a systematic approach to troubleshooting common problems encountered during metal-catalyzed oxazole synthesis, with a focus on the role of catalyst loading.
Problem 1: Low to No Product Yield
A low or non-existent yield is one of the most frequent challenges. The following decision tree can guide your troubleshooting process.
A decision tree for troubleshooting low product yield.
Causality and Experimental Protocol:
-
Rationale: Before assuming the catalyst is the issue, it's essential to rule out more fundamental problems. Impure reagents can inhibit the catalyst, and incorrect stoichiometry will naturally lead to low yields. Similarly, suboptimal temperature or the presence of oxygen can deactivate the catalyst.[3]
-
Protocol for Increasing Catalyst Loading:
-
Set up a series of parallel reactions with identical starting materials and conditions.
-
Vary the catalyst loading in a systematic manner. For example, if your initial reaction at 1 mol% failed, set up reactions at 2 mol%, 5 mol%, and 10 mol%.[1]
-
Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals.
-
Analyze the final yields to determine if a higher catalyst loading is beneficial. Be mindful that excessive loading can sometimes decrease yield due to side reactions.
-
Problem 2: Poor Regioselectivity
In the synthesis of substituted oxazoles, achieving the desired regiochemistry is paramount.
Table 1: Factors Influencing Regioselectivity in Oxazole Synthesis
| Factor | Influence on Regioselectivity | Example |
| Solvent Polarity | Can direct arylation to different positions on the oxazole ring. | In some palladium-catalyzed direct arylations, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[2][6] |
| Ligand Choice | Steric and electronic properties of the ligand can control which C-H bond is activated. | Task-specific phosphine ligands have been developed to achieve high regioselectivity for either C-2 or C-5 arylation of oxazoles.[2][6] |
| Directing Groups | Functional groups on the substrate can direct the metal catalyst to a specific position. | A directing group can coordinate to the metal center, bringing the catalyst into proximity of a particular C-H bond for activation.[7] |
Experimental Protocol for Optimizing Regioselectivity:
-
Solvent Screening: If your initial reaction gives a mixture of regioisomers, set up a series of reactions in different solvents of varying polarity (e.g., toluene, THF, DMA, acetonitrile). Keep all other parameters, including catalyst loading, constant.
-
Ligand Screening: Synthesize or procure a small library of ligands with varying steric and electronic properties (e.g., different phosphine ligands). Screen these ligands with your optimized catalyst and solvent system.
-
Catalyst Loading and Regioselectivity: While not the primary driver, the catalyst loading can sometimes have a minor influence on the ratio of regioisomers. Once you have identified a promising solvent and ligand combination, it is worthwhile to re-evaluate a narrow range of catalyst loadings to fine-tune the selectivity.
Problem 3: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts but does not go to completion, or a complete lack of reactivity.
A workflow for diagnosing and addressing catalyst deactivation.
Causality and Mitigation Strategies:
-
Oxygen Sensitivity: Many metal catalysts, particularly in their active, low-valent states (e.g., Pd(0)), are sensitive to oxygen.[3] Proper degassing of solvents and use of an inert atmosphere are critical.
-
Inhibiting Impurities: Certain functional groups or impurities in the starting materials or solvent can act as poisons to the catalyst. For example, sulfur-containing compounds can irreversibly bind to and deactivate palladium catalysts.
-
Ligand Degradation: The ligand itself can degrade under the reaction conditions, leading to the formation of inactive catalyst species.
-
Increasing Catalyst Loading as a "Fix": In cases of slow deactivation, a higher initial catalyst loading can sometimes provide enough active catalyst to push the reaction to completion before the majority of it deactivates. However, this is a workaround and not a true solution. The preferred approach is to identify and eliminate the root cause of deactivation.
-
Heterogeneous Catalysts: For processes where catalyst deactivation and leaching are persistent issues, exploring the use of heterogeneous or magnetically recoverable nanocatalysts can offer a more robust and recyclable solution.[8]
Concluding Remarks
Optimizing catalyst loading is a multi-faceted challenge that requires a systematic and logical approach. By understanding the interplay between catalyst loading, ligands, solvents, and reaction conditions, researchers can effectively troubleshoot and enhance their metal-catalyzed oxazole syntheses. This guide provides a framework for this optimization process, empowering scientists to achieve higher yields, improved selectivity, and more robust and efficient synthetic protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Regioselectivity in Oxazole Cyclization Reactions
Welcome to the technical support center dedicated to resolving challenges in oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with regioselectivity during oxazole cyclization reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic strategies and achieve higher yields of your desired regioisomer.
Troubleshooting Guide: From Mixed Isomers to Pure Product
This section addresses specific experimental problems with a focus on actionable solutions and the underlying scientific principles.
Q1: My Robinson-Gabriel synthesis of a 2,4,5-trisubstituted oxazole is producing a mixture of regioisomers. What are the primary causes and how can I fix this?
This is a classic and frequent challenge in oxazole synthesis, particularly when using unsymmetrical 2-acylamino ketones.[1] The formation of two regioisomers stems from the non-selective cyclodehydration, which can proceed via two different enol or enolate intermediates.[1]
Immediate Troubleshooting Steps:
-
Analyze Your Starting Material: The root of poor regioselectivity often lies in the electronic and steric properties of your unsymmetrical 2-acylamino ketone. Identify the R¹ and R² groups on your starting material.
-
Hypothesize the Major Isomer:
-
Electronic Effects: Electron-withdrawing groups will favor enolization away from them, while electron-donating groups will stabilize an adjacent enol.
-
Steric Hindrance: A bulky substituent will disfavor the formation of the adjacent enol, directing the cyclization to the less hindered side.[1]
-
-
Systematic Optimization: A multi-parameter optimization is often necessary. The following table outlines key variables to investigate.
| Parameter | Variation | Rationale & Expected Outcome |
| Dehydrating Agent | H₂SO₄, POCl₃, PPA, TFAA | The choice of acid can significantly influence which enol intermediate is favored. Stronger acids at lower temperatures may favor the kinetic product, while milder acids with prolonged heating might favor the thermodynamic product.[2] |
| Temperature | Low (-20°C to RT) vs. High (Reflux) | Lower temperatures often favor the kinetically controlled, less stable product, whereas higher temperatures can allow for equilibration to the thermodynamically more stable regioisomer.[1] |
| Solvent Polarity | Nonpolar (e.g., Toluene, Dioxane) vs. Polar (e.g., Acetonitrile, DMF) | Solvent can influence the stability of the enol/enolate intermediates. In some modern palladium-catalyzed methods, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation, highlighting the solvent's directive role.[3] |
| Reaction Time | Short (1-4h) vs. Long (12-24h) | Monitor the reaction progress by TLC or LC-MS. A shorter reaction time might trap the kinetic product before it has a chance to isomerize. |
Workflow for Optimizing Regioselectivity:
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Q2: I am attempting a metal-catalyzed oxazole synthesis and observing low regioselectivity. What factors should I consider?
Modern metal-catalyzed methods, while powerful, are not immune to regioselectivity issues. The outcome is often a delicate balance of ligand effects, catalyst choice, and substrate electronics.[1]
Key Areas for Optimization:
-
Ligand Choice: For palladium or copper-catalyzed reactions, the ligand plays a crucial role. Bulky phosphine ligands can enforce steric control, directing the reaction to a specific site. Task-specific ligands have been developed to achieve high regioselectivity for either C-2 or C-5 functionalization.[3]
-
Metal Catalyst: Different metals (e.g., Cu, Pd, Au, Ni) have distinct electronic properties and coordination preferences. A screen of different metal catalysts can sometimes completely reverse or significantly enhance regioselectivity.[4]
-
Solvent System: As mentioned previously, solvent polarity can dramatically influence the regiochemical outcome in metal-catalyzed reactions.[3] A systematic screen of solvents is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of oxazole synthesis and why are they problematic?
In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the oxazole ring.[1] This typically arises from the cyclization of unsymmetrical precursors. For example, an unsymmetrical α-acylamino ketone can yield a 2,4,5-trisubstituted oxazole and its 2,5,4-regioisomer.[1] The presence of regioisomers is problematic as it complicates purification, lowers the yield of the desired product, and can lead to misleading results in biological assays if the isomers are not separated.
Q2: Which classical oxazole synthesis methods are most susceptible to poor regioselectivity?
Several established methods can yield regioisomeric mixtures when unsymmetrical starting materials are used:[1]
-
Robinson-Gabriel Synthesis: Involves the cyclodehydration of 2-acylamino ketones. The formation of two different enol intermediates is the primary cause of regioisomerism.[1][5]
-
Fischer Oxazole Synthesis: Utilizes a cyanohydrin and an aldehyde. Using different aryl groups on each component can lead to regiochemical challenges.[1]
-
Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]
Q3: How do electronic and steric effects govern the regiochemical outcome?
The regioselectivity of an oxazole cyclization is fundamentally controlled by the stability of the intermediates and the transition states leading to them.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents dictates the most favorable site for cyclization. For instance, in reactions proceeding through an enolate, the more electronically stabilized enolate will typically be favored.[1]
-
Steric Hindrance: Large, bulky substituents can physically block the approach of reagents or prevent the formation of a particular transition state, thereby directing the reaction to the less sterically encumbered position.[1]
Mechanism of Regioisomer Formation in Robinson-Gabriel Synthesis:
Caption: Formation of two regioisomers from different enol intermediates.
Detailed Experimental Protocol
Protocol: Regioselective Oxazole Synthesis via Dess-Martin/Wipf Cyclodehydration
This protocol is an adaptation of the Wipf modification of the Robinson-Gabriel synthesis, which often provides improved regioselectivity by avoiding harsh acidic conditions.[5] It is particularly useful for sensitive substrates.
Step 1: Synthesis of the β-Keto Amide Precursor (if not available) This step is substrate-dependent and should follow standard literature procedures for amide coupling.
Step 2: Dess-Martin Oxidation of the β-Keto Amide
-
Dissolve the β-keto amide (1.0 equiv) in dichloromethane (DCM, 0.1 M).
-
Add Dess-Martin periodinane (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1 mixture).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate is often used directly in the next step.
Step 3: Wipf Cyclodehydration
-
Dissolve the crude intermediate from Step 2 in anhydrous acetonitrile (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Add triphenylphosphine (PPh₃, 1.5 equiv) and iodine (I₂, 1.5 equiv).
-
Add triethylamine (Et₃N, 3.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the oxazole.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted oxazole.
References
managing temperature control in exothermic oxazole synthesis reactions
Technical Support Center: Exothermic Oxazole Synthesis
Welcome to the technical support center for managing exothermic oxazole synthesis reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic scaffolds. Many common and powerful methods for synthesizing oxazoles, such as the Robinson-Gabriel, Van Leusen, and Fischer syntheses, involve steps that are significantly exothermic.[1][2][3] Inadequate control of the reaction temperature can lead to reduced yield, formation of impurities, and, most critically, hazardous runaway reactions.
This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you maintain precise temperature control, ensure reaction safety, and achieve reproducible, high-quality results.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during an exothermic oxazole synthesis. The format is designed to help you quickly diagnose and resolve problems as they happen.
Question 1: My reaction temperature is spiking uncontrollably after adding a reagent. What should I do?
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the problematic reagent.
-
Enhance Cooling: If using an ice bath, ensure it is well-stirred and add more ice/salt. If using a circulator, lower the setpoint.[4]
-
Alert a Colleague: Inform someone in your lab about the situation as a safety precaution.
Potential Causes & Long-Term Solutions:
-
Cause A: Reagent Addition Rate is Too High. The rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system.[5]
-
Solution: For future experiments, use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the reagent. Start with a very slow addition rate and monitor the internal temperature. Only increase the rate if the temperature remains stable and well below the desired limit.
-
-
Cause B: Inadequate Mixing. Poor stirring can create localized "hot spots" where the reaction is proceeding much faster. When these hot spots are eventually dispersed, it can seem like a sudden temperature spike.
-
Solution: Ensure your stir bar is adequately coupling or, for larger or more viscous reactions, switch to an overhead mechanical stirrer. The vortex created by stirring should be visible and consistent.
-
-
Cause C: Incorrect Reagent Concentration. Using a more concentrated reagent than specified in the protocol will lead to a faster, more exothermic reaction.
-
Solution: Double-check all reagent concentrations before starting the reaction. If you need to dilute a reagent, ensure it is done correctly and that the solvent used for dilution is compatible with the reaction chemistry.
-
Protocol: Implementing Controlled Reagent Addition
-
Load the exothermic reagent into a gas-tight syringe.
-
Mount the syringe onto a syringe pump.
-
Insert the syringe needle through a septum on your reaction flask, ensuring the tip is below the surface of the reaction mixture.
-
Set the syringe pump to a low initial flow rate (e.g., 0.1 mL/min for a lab-scale reaction).
-
Continuously monitor the internal reaction temperature with a calibrated thermocouple probe.
-
Adjust the flow rate based on the temperature reading, ensuring it does not exceed the set safety limit.
Question 2: The reaction is complete, but my yield is low and I see multiple spots on my TLC. Could this be a temperature issue?
Analysis: Yes, this is a classic sign of poor temperature control. Many of the intermediates in oxazole synthesis are reactive. Excessive heat can provide the activation energy for undesired side reactions or decomposition pathways, leading to a complex mixture and low yield of the desired product. For example, in the Robinson-Gabriel synthesis, the 2-acylamino ketone intermediate can undergo side reactions if the cyclodehydration step is too aggressive.[1][6]
Troubleshooting Steps:
-
Review Your Temperature Data: If you logged the temperature during the reaction, check for any excursions above the target temperature. Even brief spikes can significantly impact the outcome.
-
Re-run the Reaction at a Lower Temperature: Attempt the reaction again, but set your cooling bath 5-10 °C lower than in the previous attempt.
-
Consider a Different Solvent: The choice of solvent can be critical. A solvent with a higher heat capacity can absorb more energy for a given temperature increase. A solvent with a lower boiling point can sometimes help control temperature through reflux cooling, but this can also be problematic if intermediates are unstable at that temperature.
Workflow for Diagnosing Low Yield Due to Temperature
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for managing an exothermic reaction?
Choosing the right solvent is a balance of chemical compatibility and thermal properties. For heat management, consider the following:
-
Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more heat before its temperature rises. This acts as a thermal buffer.
-
Boiling Point (BP): A solvent with a boiling point slightly above your target reaction temperature can provide passive temperature control via reflux. However, ensure your product and intermediates are stable at the solvent's boiling point.
-
Thermal Conductivity: Higher thermal conductivity allows for more efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
Table 1: Thermal Properties of Common Solvents in Oxazole Synthesis
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Common Use Case in Oxazole Synthesis |
| Methanol (MeOH) | 65 | 2.53 | Van Leusen reaction, often at reflux.[7] |
| Acetonitrile (MeCN) | 82 | 2.22 | Good for reactions with moderate exotherms. |
| Dichloromethane (DCM) | 40 | 1.24 | Useful for reactions that must be run at low temperatures. |
| Toluene | 111 | 1.80 | Higher temperature reactions; good for azeotropic water removal. |
| Isopropanol (IPA) | 82.5 | 2.68 | Used in microwave-assisted syntheses.[8] |
| Ionic Liquids | >200 | Variable | Can offer high thermal stability for specific applications.[9] |
Q2: What are the pros and cons of different laboratory cooling methods?
The choice of cooling method depends on the target temperature, the scale of the reaction, and the required precision.
| Cooling Method | Pros | Cons | Best For... |
| Ice/Water Bath | Inexpensive, simple setup. | Limited to ~0 °C, temperature can be inconsistent. | Reactions needing to be kept at or near 0 °C. |
| Ice/Salt Bath | Can reach temperatures down to -20 °C. | Messy, corrosive, temperature can fluctuate as ice melts. | Achieving sub-zero temperatures without a cryocooler. |
| Dry Ice/Acetone Bath | Reaches -78 °C reliably. | Requires careful handling of dry ice, potential for splashing. | Stable, very low-temperature reactions. |
| Circulating Chiller | Precise and stable temperature control, programmable.[4] | High initial cost, requires space and power. | Reproducible experiments, reactions sensitive to small temperature changes, and scale-up. |
Q3: Can microwave-assisted synthesis help control temperature in exothermic reactions?
Yes, modern scientific microwave reactors offer excellent temperature control. While microwave energy rapidly heats the reaction, the system uses real-time temperature monitoring (via fiber optic probe or IR sensor) to pulse the microwave energy on and off, maintaining a very precise setpoint.[8] This can prevent the kind of temperature overshoots seen with conventional heating of highly exothermic reactions. Microwave synthesis has been successfully used for Van Leusen reactions, demonstrating high yields in short reaction times under controlled thermal conditions.[8]
Heat Flow Diagram in a Cooled Reaction Vessel
Caption: Heat balance in an exothermic reaction.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. asynt.com [asynt.com]
- 5. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of (5-Phenyl-1,3-oxazol-4-yl)methanol by RP-HPLC
Introduction: The Critical Role of Purity in Drug Development
(5-Phenyl-1,3-oxazol-4-yl)methanol is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an oxazole core, a phenyl ring, and a reactive hydroxymethyl group, makes it a precursor for a diverse range of more complex molecules with potential therapeutic activities. In the pharmaceutical industry, the purity of such key intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have significant consequences.[1] They may exhibit their own pharmacological or toxicological effects, reduce the therapeutic efficacy of the API, or affect the stability and shelf-life of the drug product. Consequently, regulatory bodies such as the FDA and international guidelines like the International Council for Harmonisation (ICH) mandate rigorous purity control.[2][3][4]
This guide provides an in-depth, comparative analysis of the validation of this compound purity, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind the selection of this method, detail a robust, self-validating protocol, and compare its performance against alternative analytical techniques.
The Method of Choice: Why RP-HPLC is Superior for This Analyte
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation, quantification, and identification of compounds in a mixture.[4] For this compound, an RP-HPLC method is particularly well-suited due to the molecule's specific physicochemical properties.
The molecule possesses both non-polar (the phenyl ring) and polar (the hydroxymethyl group and the heteroatoms in the oxazole ring) moieties. This amphiphilic nature makes it an ideal candidate for RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase.[5][6]
-
Causality of Selection : In RP-HPLC, separation is driven by hydrophobic interactions between the analyte and the stationary phase (typically alkyl-bonded silica, like C18).[5] The non-polar phenyl group of our target compound will interact strongly with the C18 stationary phase, providing good retention. The polar hydroxymethyl group ensures solubility in the polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). By precisely controlling the composition of the mobile phase, we can modulate these interactions to achieve excellent separation from both more polar and less polar impurities.
This targeted selectivity is a significant advantage over less specific methods like melting point determination or more complex techniques like quantitative NMR, which may not resolve structurally similar impurities.
Logical Workflow for Purity Validation
The entire process, from receiving a sample to issuing a certificate of analysis, follows a logical, self-validating workflow. This ensures that the generated data is reliable and defensible.
Caption: Purity validation workflow from sample preparation to final reporting.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust, validated method for determining the purity of this compound. Every parameter has been selected to ensure specificity, sensitivity, and reproducibility.
Chromatographic Conditions
A well-defined set of conditions is the foundation of a reliable method. The choices below are justified by the need to achieve a sharp, symmetrical peak for the main component with good resolution from potential impurities.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD). | A standard, reliable system capable of precise gradient delivery and multi-wavelength detection for specificity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. | A long C18 column provides high resolving power and strong retention for the phenyl group, ideal for separating closely related impurities.[7][8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of any free silanols on the column, improving peak shape.[9] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low UV cutoff and viscosity, providing good peak shape and efficiency.[10] |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (Re-equilibration) | A gradient is essential to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and viscosity. |
| Detection (DAD) | 254 nm | The phenyl and oxazole moieties exhibit strong absorbance at this wavelength, providing high sensitivity. A DAD allows for peak purity analysis across a spectrum. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion or column overload. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak splitting. |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][11] It is the cornerstone of a trustworthy protocol.
Caption: Key parameters for HPLC method validation per ICH Q2(R1) guidelines.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| System Suitability | Five replicate injections of the standard solution. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank, standard, sample, and spiked sample. Perform forced degradation (acid, base, peroxide, heat, light). | Peak is free from interference from blank/impurities. Peak purity index > 0.999. Degradant peaks are resolved from the main peak. |
| Linearity | Analyze five concentrations across the range (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration.[11] |
| Accuracy | Spike a known amount of sample with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[12] |
| Precision | Repeatability: Six sample preparations at 100% concentration. Intermediate: Repeatability test on a different day with a different analyst. | RSD ≤ 2.0% for both tests. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within acceptable limits. |
Comparative Analysis of Purity Assessment Methods
While RP-HPLC is the gold standard for this application, it is instructive to compare it with other available techniques. Each method has its own strengths and weaknesses.
| Method | Principle | Advantages for This Analyte | Limitations |
| RP-HPLC (UV) | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High Resolution: Excellent for separating structurally similar impurities. Quantitative: Provides precise and accurate purity values (% area). Validated: Well-established protocols (ICH) ensure data integrity.[2][3] | Requires specialized equipment and trained personnel. Method development can be time-consuming. |
| Melting Point | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | Simple, fast, and inexpensive for a preliminary check of gross purity. | Insensitive to small amounts of impurities. A sharp melting point does not guarantee 100% purity, especially with isomeric impurities.[13][14] |
| Thin-Layer Chromatography (TLC) | Separation on a polar stationary phase (e.g., silica) via a non-polar mobile phase. | Quick and inexpensive for monitoring reaction progress or identifying the presence of multiple components.[15] | Primarily qualitative or semi-quantitative at best. Lower resolution compared to HPLC. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to an internal standard of known purity. | Provides a direct measure of purity without needing a reference standard of the analyte itself. Gives structural information. | Lower sensitivity than HPLC. May fail to distinguish impurities whose signals overlap with the main compound.[16] |
| LC-MS | HPLC coupled with a Mass Spectrometer detector. | High Specificity: Provides mass-to-charge ratio, enabling definitive identification of impurities. | More complex and expensive than HPLC-UV. Quantification can be more challenging due to variations in ionization efficiency. Often used for impurity identification rather than routine purity testing.[16] |
Conclusion and Recommendations
For the comprehensive and reliable purity validation of this compound, a validated RP-HPLC method is unequivocally the most appropriate choice. Its ability to separate and quantify a wide range of potential impurities with high resolution, precision, and accuracy is unmatched by other common laboratory techniques. The method's specificity, proven through forced degradation studies, ensures that the reported purity value is a true reflection of the sample's quality, free from interference from degradants or synthetic by-products.
While methods like melting point determination and TLC serve as useful preliminary screening tools, they lack the quantitative power and resolving capability required for regulatory submission and quality assurance in a pharmaceutical setting. Similarly, while qNMR and LC-MS are powerful for structural elucidation and impurity identification, RP-HPLC with UV detection remains the more robust, cost-effective, and universally accepted method for routine purity and assay testing.
By implementing the detailed and validated RP-HPLC protocol described in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable research outcomes and safer pharmaceutical products.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. zenodo.org [zenodo.org]
- 5. hawach.com [hawach.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tutorchase.com [tutorchase.com]
- 14. moravek.com [moravek.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Catalysts for Oxazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the oxazole scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmaceuticals.[1][2] The efficient construction of this five-membered ring is therefore a topic of significant interest. Modern synthetic strategies have largely moved beyond classical, often harsh methods, embracing the elegance and efficiency of catalysis. This guide provides an in-depth comparative analysis of the leading catalytic systems for oxazole synthesis, offering field-proven insights into their mechanisms, practical applications, and relative performance. Every protocol described herein is designed to be a self-validating system, grounded in authoritative, referenced data.
The Central Role of Catalysis in Modern Oxazole Synthesis
The importance of the oxazole ring in biologically active molecules has driven the development of numerous synthetic methodologies.[1] Transition metal-mediated protocols are particularly attractive due to their selectivity, efficiency, and mild reaction conditions.[3] Catalysis offers several advantages over traditional methods like the Robinson-Gabriel or Fischer syntheses, which can require harsh reagents and high temperatures.[4][5] Key benefits of catalytic approaches include:
-
Milder Reaction Conditions: Preserving sensitive functional groups and improving safety.
-
Higher Atom Economy: Reducing waste by incorporating more of the starting material into the final product.[6]
-
Greater Substrate Scope and Functional Group Tolerance: Enabling the synthesis of a wider variety of complex molecules.[7][8]
-
Novel Reaction Pathways: Accessing unique substitution patterns not easily achievable through classical methods.
This guide will focus on the comparative analysis of the most impactful classes of catalysts: copper, gold, palladium, and emerging photocatalytic systems.
Copper Catalysis: The Workhorse of Oxazole Synthesis
Copper catalysts are arguably the most widely employed for oxazole synthesis due to their low cost, ready availability, and versatile reactivity.[8] They can effectively catalyze the formation of oxazoles from a variety of starting materials through mechanisms such as oxidative cyclization and tandem reactions.[7][9]
Mechanistic Insight: The Copper-Catalyzed Cascade
A common strategy involves the copper-catalyzed tandem oxidative cyclization.[9] For instance, the reaction of isocyanoacetates with aldehydes, facilitated by a Cu(I) catalyst like CuBr and using molecular oxygen as the oxidant, proceeds through a cascade of cycloaddition and oxidative dehydrogenation/aromatization.[6]
Caption: Copper-catalyzed tandem synthesis of oxazoles.[6]
Performance and Applications
Copper catalysts have demonstrated high efficiency in synthesizing polysubstituted oxazoles from readily available starting materials under mild conditions.[9] For example, Cu(II) triflate can catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles.[10] Another approach involves a copper(II)-catalyzed oxidative cyclization of enamides, which proceeds at room temperature.[10]
Table 1: Comparative Performance of Selected Copper-Catalyzed Oxazole Syntheses
| Catalyst System | Starting Materials | Key Conditions | Yield Range | Reference |
| CuBr / O₂ | Isocyanoacetate, Aldehydes | DMF, 50 °C, 12 h | 31-83% | [6] |
| Cu(OTf)₂ | α-Diazoketones, Amides | - | Good to Excellent | [10] |
| Cu(II) | Enamides | Room Temperature | Good | [10] |
| Cu(OAc)₂ / Ag₂CO₃ | Phenylalanine derivatives | 100 °C, 10 h, air | Good to Excellent | [8] |
Experimental Protocol: Copper-Catalyzed Synthesis of 4,5-Difunctionalized Oxazoles[6]
-
Reaction Setup: To a dry reaction tube, add ethyl 2-isocyanoacetate (1 mmol), the desired aldehyde (1 mmol), CuBr (0.125 mmol), and a suitable base (0.5 mmol).
-
Solvent Addition: Add dry DMF (2 mL) to the reaction tube.
-
Reaction Conditions: Place the tube under an oxygen balloon and stir the mixture at 50 °C for 12 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the desired oxazole.
Gold Catalysis: Mild Conditions and High Atom Economy
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for oxazole synthesis due to their ability to activate C-C multiple bonds under mild conditions.[4] These reactions often proceed with high atom economy, generating α-oxo gold carbene intermediates that are key to the cyclization process.[4]
Mechanistic Insight: The Gold Carbene Pathway
A notable gold-catalyzed method involves the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen atom source (e.g., an N-oxide).[10] The gold catalyst activates the alkyne, leading to the formation of a gold carbene intermediate, which then undergoes cyclization with the nitrile and oxygen source to form the oxazole ring.[4]
Caption: Gold-catalyzed [2+2+1] annulation for oxazole synthesis.
Performance and Applications
Gold catalysts offer excellent functional group compatibility under mild conditions.[10] Heterogeneous gold catalysts, such as MCM-41-immobilized phosphine-gold(I) complexes, have been developed, allowing for easy recovery and recycling of the catalyst.[10][11] This approach provides very good yields for a broad scope of 2,5-disubstituted oxazoles.[10][11]
Table 2: Performance of Gold-Catalyzed Oxazole Synthesis
| Catalyst System | Starting Materials | Key Conditions | Yield Range | Reference |
| MCM-41-Ph₃PAuNTf₂ | Terminal Alkynes, Nitriles, 8-Methylquinoline N-oxide | Mild | 61-92% | [10][11] |
| JohnPhosAuCl / AgOTf | Alkynyl Triazenes, Dioxazoles | DCM, rt | Good to Excellent | [12][13] |
Experimental Protocol: Heterogeneous Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[11]
-
Catalyst Preparation: Prepare the MCM-41-immobilized phosphine-gold(I) complex as described in the literature.
-
Reaction Setup: In a reaction vessel, combine the terminal alkyne (1 mmol), nitrile (1.2 mmol), 8-methylquinoline N-oxide (1.5 mmol), and the heterogeneous gold catalyst.
-
Solvent and Conditions: Add a suitable solvent (e.g., toluene) and stir the mixture at a moderate temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Catalyst Recovery and Product Isolation: Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The filtrate is then concentrated, and the residue is purified by column chromatography to afford the 2,5-disubstituted oxazole. The recovered catalyst can be washed, dried, and reused.
Palladium Catalysis: Forging C-H and C-N/C-O Bonds
Palladium catalysts have enabled novel strategies for oxazole synthesis, particularly through C-H activation pathways.[14] These methods allow for the direct arylation of the oxazole core or the construction of the ring from simple, readily available precursors.[15]
Mechanistic Insight: C-H Activation and Cascade Cyclization
One powerful palladium-catalyzed approach involves the sequential formation of C-N and C-O bonds from simple amides and ketones.[14] The mechanism is believed to proceed through dehydration condensation, imine/enamine isomerization, and a Pd-catalyzed C-H activation, followed by reductive elimination.[14] Copper salts, such as CuBr₂, often act as promoters in these reactions.[14]
Caption: Palladium-catalyzed sequential C-N/C-O bond formation.[14]
Performance and Applications
Palladium catalysis offers a direct route to highly substituted oxazoles from simple starting materials.[14] These methods exhibit broad substrate scope and good functional group tolerance.[14] Furthermore, palladium catalysts are instrumental in the post-synthesis modification of the oxazole ring, for example, through direct arylation at the C-2 or C-5 positions.[15]
Table 3: Performance of Palladium-Catalyzed Oxazole Syntheses
| Catalyst System | Starting Materials | Key Conditions | Yield Range | Reference |
| Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Amides, Ketones | High Temperature | Moderate to Excellent (up to 86%) | [14] |
| Pd-catalyzed / Cu-mediated | - | Oxidative Cyclization | - | [16][17] |
Experimental Protocol: Palladium-Catalyzed Synthesis from Amides and Ketones[14]
-
Reaction Setup: To an oven-dried Schlenk tube, add the amide (1.0 mmol), ketone (2.0 mmol), Pd(OAc)₂ (5 mol%), CuBr₂ (20 mol%), and K₂S₂O₈ (2.0 mmol).
-
Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add a suitable dry solvent (e.g., 1,2-dichloroethane).
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 120 °C) for the specified time (e.g., 24 h).
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired oxazole derivative.
Emerging Frontiers: Photocatalysis in Oxazole Synthesis
Visible-light photocatalysis represents a green and sustainable approach to oxazole synthesis, often proceeding at room temperature with high efficiency.[10] These methods typically involve the generation of radical intermediates through single-electron transfer (SET) processes, initiated by a photocatalyst upon light absorption.
Mechanistic Insight: The Photoredox Cycle
A common strategy utilizes a photocatalyst, such as [Ru(bpy)₃]Cl₂, to mediate the oxidative cyclization of α-bromo ketones and amines.[10] The excited photocatalyst can either oxidize or reduce a substrate to initiate the radical cascade that ultimately leads to the formation of the oxazole ring.
Caption: A general photocatalytic cycle for oxazole synthesis.
Performance and Applications
Photocatalytic methods offer a sustainable alternative to transition-metal catalysis, avoiding the need for expensive and potentially toxic metals.[10] For instance, a CO₂/photoredox co-catalyzed tandem oxidative cyclization of α-bromo ketones and amines has been developed, highlighting the green credentials of this approach.[10] Iridium complexes are also emerging as highly tunable and efficient photocatalysts.[18][19]
Table 4: Performance of Photocatalytic Oxazole Syntheses
| Catalyst System | Starting Materials | Key Conditions | Yield Range | Reference |
| [Ru(bpy)₃]Cl₂ / K₃PO₄ | α-Bromo Ketones, Benzylamines | Room Temperature, Visible Light | Good | [10] |
| CO₂ / Photoredox co-catalysis | α-Bromo Ketones, Amines | - | - | [10] |
Conclusion and Future Outlook
The catalytic synthesis of oxazoles is a dynamic and rapidly evolving field. Copper and gold catalysts remain the dominant choices for many applications, offering a balance of cost-effectiveness, mild reaction conditions, and broad substrate scope. Palladium catalysis provides unique avenues for C-H functionalization and the construction of complex oxazoles from simple starting materials. The ascent of visible-light photocatalysis signals a move towards more sustainable and environmentally benign synthetic methods.
The choice of catalyst will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. By understanding the underlying mechanisms and comparative performance of these catalytic systems, researchers can make informed decisions to optimize their synthetic strategies for accessing this vital heterocyclic scaffold. Future research will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, including those based on earth-abundant metals and novel photocatalysts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Robinson-Gabriel vs. Van Leusen for Phenyl-Oxazole Synthesis
For researchers and professionals in drug development, the oxazole ring, particularly the phenyl-oxazole motif, is a privileged scaffold due to its prevalence in bioactive natural products and pharmaceuticals. Its synthesis is a cornerstone of medicinal chemistry. Two of the most established methods for constructing this heterocyclic core are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
This guide provides an in-depth, objective comparison of these two powerful reactions. We will move beyond simple procedural lists to explore the mechanistic underpinnings, compare performance with experimental data, and offer field-proven insights to help you select the optimal synthetic strategy for your specific research and development needs.
At a Glance: A High-Level Comparison
| Feature | Robinson-Gabriel Synthesis | Van Leusen Oxazole Synthesis |
| Core Transformation | Cyclodehydration of an α-acylamino ketone. | Condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). |
| Primary Product | 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazoles. | 5-Substituted Oxazoles (can be adapted for 4,5-disubstitution). |
| Key Starting Materials | α-Acylamino ketone. | Aldehyde, Tosylmethyl isocyanide (TosMIC). |
| Typical Reagents | Strong dehydrating agents (H₂SO₄, PCl₅, POCl₃, PPA). | A base (e.g., K₂CO₃) in an alcohol solvent. |
| Reaction Conditions | Often harsh, requiring high temperatures and strong acids. | Generally mild, basic conditions at room temperature or reflux. |
| Key Advantages | A classic, robust method for specific substitution patterns. | High convergency, broad substrate scope, mild conditions.[1] |
| Key Disadvantages | Requires synthesis of the α-acylamino ketone precursor; harsh conditions limit functional group tolerance.[2][3] | Primarily yields 5-substituted products unless modified. |
Mechanistic Deep Dive: Understanding the "Why"
A thorough understanding of the reaction mechanism is critical for troubleshooting, optimization, and predicting substrate compatibility. The two syntheses proceed through fundamentally different pathways.
The Robinson-Gabriel Synthesis: An Acid-Catalyzed Cyclodehydration
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction is a classic acid-catalyzed cyclization.[4][5] The mechanism involves two key stages: intramolecular cyclization followed by dehydration.
-
Protonation & Activation: A strong acid (e.g., H₂SO₄) protonates the ketone's carbonyl oxygen, activating it for nucleophilic attack.[6]
-
Intramolecular Cyclization: The lone pair on the amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxydihydrooxazole).
-
Dehydration: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Elimination of water, followed by deprotonation, generates the aromatic oxazole ring.[6]
Isotopic labeling studies have confirmed that the oxygen atom from the amide is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water.[7]
Caption: The Robinson-Gabriel mechanism proceeds via acid-catalyzed cyclodehydration.
The Van Leusen Synthesis: A Base-Mediated Cycloaddition
Developed by van Leusen and coworkers in 1972, this reaction provides a remarkably versatile and milder route to oxazoles from aldehydes.[2][8] The unique reactivity of tosylmethyl isocyanide (TosMIC) drives the transformation.[9]
-
Deprotonation of TosMIC: A base (e.g., K₂CO₃) abstracts the acidic proton from the methylene group of TosMIC, which is activated by the adjacent electron-withdrawing tosyl (sulfonyl) and isocyanide groups.[10]
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.
-
5-endo-dig Cyclization: The newly formed alkoxide oxygen attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization, forming a 5-membered dihydrooxazole (oxazoline) intermediate.[8][10]
-
Elimination & Aromatization: The base promotes the elimination of the p-toluenesulfinic acid (TosH) group, a good leaving group, which drives the aromatization to the final oxazole product.[9]
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. synarchive.com [synarchive.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biological Activity of (5-Phenyl-1,3-oxazol-4-yl)methanol and Its Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry, the oxazole scaffold stands out as a privileged five-membered heterocyclic motif, integral to a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, (5-Phenyl-1,3-oxazol-4-yl)methanol, and its analogs. By synthesizing technical data, mechanistic insights, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for the rational design of novel oxazole-based therapeutics.
The Oxazole Scaffold: A Versatile Pharmacophore
The 1,3-oxazole ring, characterized by the presence of an oxygen and a nitrogen atom at positions 1 and 3, respectively, serves as a versatile template in drug design. Its unique electronic and structural features allow for diverse interactions with biological targets. The biological activities of oxazole derivatives are profoundly influenced by the nature and position of substituents on the core ring, making the exploration of structure-activity relationships (SAR) a cornerstone of drug discovery efforts in this area.[2]
Anticancer Activity: Targeting Key Cellular Pathways
Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines through multiple mechanisms of action.[5][6][7]
Comparative Cytotoxicity of this compound Analogs
While direct experimental data on the biological activity of this compound is limited in publicly available literature, studies on closely related analogs provide valuable insights into the potential of this scaffold. The substitution pattern on the 5-phenyl ring and modifications at the 4-position of the oxazole core are critical determinants of cytotoxic potency.
For instance, a series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened against a panel of 60 human cancer cell lines. Among them, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated a broad range of cytotoxic activity with an average GI50 value of 5.37 µM.[5] In another study, 2-methyl-4,5-disubstituted oxazoles designed as combretastatin A-4 (CA-4) analogs exhibited potent antiproliferative activity, with some derivatives showing IC50 values in the nanomolar range.[6] These findings underscore the potential of the 5-phenyloxazole scaffold as a template for potent anticancer agents.
Table 1: Comparative Anticancer Activity of Selected Oxazole Analogs
| Compound ID | 4-Substituent | 5-Substituent | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Analog A | -COOCH3 | -SO2CH2Ph | Various (average) | 5.37 (GI50) | [5] |
| Analog B | 3',4',5'-(OCH3)3-Ph | -Ph-p-OCH2CH3 | Various | 0.0005 - 0.02 | [6] |
| Analog C | 3',4',5'-(OCH3)3-Ph | -Ph-m-F-p-OCH3 | Various | 0.00035 - 0.0046 | [6] |
Mechanisms of Anticancer Action
The anticancer effects of oxazole derivatives are often attributed to their ability to interfere with critical cellular processes, including cell division and signal transduction.
-
Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their anticancer effects by targeting the microtubule network, which is essential for cell division. These agents can bind to tubulin, the primary component of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Molecular docking studies have suggested that some oxazole derivatives can interact with the colchicine-binding site on tubulin.[5]
-
Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of many cancers. Oxazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
STAT3 and miR-21 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) and microRNA-21 (miR-21) are frequently overexpressed in cancer and are associated with tumor progression and drug resistance. Predictive studies on some 2,5-diaryl-1,3,4-oxadiazoles, which share structural similarities with the 5-phenyloxazole scaffold, have indicated that they may exert their anticancer effects by inhibiting STAT3 and miR-21.[7]
Diagram 1: General Anticancer Mechanisms of Oxazole Derivatives
Caption: Mechanisms of anticancer action for oxazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][4]
Comparative Antimicrobial Efficacy
The antimicrobial potential of the oxazole scaffold is highly dependent on the substituents. For example, a series of 5(4H)-oxazolone-based sulfonamides exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent activity with MIC values as low as 4 µg/mL.[4] Another study on 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) azetidin-2-one derivatives reported significant antimicrobial potential with MIC values in the range of 3.34 µM to 3.71 µM.[3]
Table 2: Comparative Antimicrobial Activity of Selected Oxazole Analogs
| Compound ID | Bacterial/Fungal Strain | Activity (MIC in µg/mL or µM) | Reference |
| Analog D | Staphylococcus aureus | 4 µg/mL | [4] |
| Analog E | Escherichia coli | 8 µg/mL | [4] |
| Analog F | Candida albicans | 2 µg/mL | [4] |
| Analog G | Various Bacteria | 3.34 - 3.71 µM | [3] |
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which oxazole derivatives exert their antimicrobial effects are still under investigation. However, it is believed that they may act by:
-
Disrupting Cell Wall Synthesis: The oxazole ring may interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall.
-
Inhibiting Protein Synthesis: Some derivatives may target bacterial ribosomes, thereby halting protein production.
-
Interfering with DNA Replication: Inhibition of enzymes like DNA gyrase is another potential mechanism of action.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases. Oxazole derivatives have been explored for their potential to modulate inflammatory responses.[8]
Structure-Activity Relationship in Anti-inflammatory Oxazoles
The anti-inflammatory properties of oxazoles are closely linked to their chemical structure. Studies on related heterocyclic compounds have shown that substitutions on the phenyl ring can significantly impact activity. For example, in a series of phenyl-pyrazolone derivatives, the lipophilicity of the compounds was found to be related to their ability to reduce edema in an in vivo model of inflammation.[9]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of various phytochemicals and synthetic compounds are often mediated through the inhibition of key signaling pathways and enzymes involved in the inflammatory cascade. While specific data for this compound is not available, related compounds are known to target:
-
Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of the inflammatory response. Inhibition of TLR4 or NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes.
Diagram 2: Key Inflammatory Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
A Senior Application Scientist's Guide to the Structural Validation of Oxazole Derivatives
For the researcher in medicinal chemistry or drug development, the oxazole scaffold is a familiar and welcome sight. It is a privileged five-membered heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] However, the promise of any new derivative hinges on an unshakeable foundation: its correct structural assignment. An error in identifying a substitution pattern or an isomer can derail a research program, leading to flawed structure-activity relationship (SAR) models and wasted resources.[1]
This guide provides an in-depth, field-proven comparison of the essential spectroscopic techniques for the unambiguous structural validation of oxazole derivatives. We will move beyond mere data reporting to explore the causality behind experimental choices, demonstrating how a synergistic application of these methods creates a self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing the definitive connectivity map of the molecule's carbon-hydrogen framework.[1][3][4] It allows us to piece together the molecular puzzle atom by atom.
Pillar 1: ¹H and ¹³C NMR – The Foundational Scaffolding
One-dimensional (1D) NMR experiments are the first step in mapping the molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides a census of all unique carbon atoms.
-
Expertise in Action: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[4] However, if the compound has exchangeable protons (e.g., -OH, -NH₂) or poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative, as it forms hydrogen bonds and slows the exchange rate of labile protons, making them observable.[5]
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for the Oxazole Ring
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C-2 | 7.9 - 8.2 | 150 - 162 | The H-2 proton is the most downfield due to the inductive effect of both adjacent heteroatoms. |
| C-4 | 7.6 - 7.9 | 135 - 142 | The C-4 position is often substituted. If a proton is present, it appears downfield. |
| C-5 | 7.1 - 7.3 | 120 - 128 | The H-5 proton is typically the most upfield of the ring protons.[6] |
Data compiled from various sources, including references[6][7][8]. Shifts are approximate and vary with substitution and solvent.
Pillar 2: 2D NMR (HSQC & HMBC) – Assembling the Structure
While 1D NMR provides the parts list, two-dimensional (2D) NMR shows how they connect. For oxazole derivatives, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable.
-
HSQC: This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation, ¹JCH). Its primary function is to unambiguously assign the chemical shifts of all protonated carbons.[9][10][11]
-
HMBC: This is the key to the global structure. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH). This allows us to connect molecular fragments, and crucially, to identify and place quaternary (non-protonated) carbons by observing correlations from nearby protons.[9][11][12]
Caption: Integrated NMR workflow for structural elucidation.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified oxazole derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
1D Spectra Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C{¹H} spectrum on a spectrometer (e.g., 400 MHz).[4]
-
2D Spectra Acquisition: Using the same sample, acquire standard gradient-selected (gs) HSQC and HMBC spectra.
-
HSQC: Optimize for an average ¹JCH of 145 Hz.
-
HMBC: Optimize for long-range couplings, typically with a delay corresponding to an average nJCH of 8 Hz.[10]
-
-
Data Processing and Analysis: Process all spectra using appropriate software. Analyze the ¹H and ¹³C spectra first. Use the HSQC to assign all protonated carbons. Finally, use the HMBC correlations to assemble the complete molecular structure, paying close attention to correlations that define the substitution pattern on the oxazole ring and link it to other fragments.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through its fragmentation pattern, clues about its substructures.[1][13]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can determine the mass of the molecular ion to within a few parts per million (ppm), allowing for the calculation of a unique elemental composition.[2]
-
Fragmentation Analysis: The way a molecule breaks apart upon ionization (especially in Electron Impact, EI) can be highly diagnostic. The oxazole ring itself has a characteristic fragmentation, often involving the loss of small, stable neutral molecules.[13] However, the fragmentation is powerfully directed by the substituents. For example, a long alkyl chain will show characteristic losses of alkyl fragments, while a benzyl group may show a prominent tropylium ion.[13][14]
Caption: A simplified fragmentation pathway for a substituted oxazole.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.
-
LC Method: Inject a small volume (1-5 µL) onto a C18 column. Run a gradient elution from high aqueous content (e.g., water with 0.1% formic acid) to high organic content (e.g., acetonitrile with 0.1% formic acid).
-
Causality: The LC step separates the target compound from any impurities, ensuring the mass spectrum is "clean" and corresponds only to the peak of interest. Formic acid is added to promote protonation and enhance ionization in positive ESI mode.
-
-
MS Method: Acquire data in both positive and negative ion modes if the structure contains both acidic and basic sites. Perform a full scan to find the molecular ion ([M+H]⁺ or [M-H]⁻). If using HRMS, the instrument will provide the accurate mass for formula determination.
Infrared (IR) and UV-Vis Spectroscopy: Rapid Confirmatory Tools
While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid, complementary information that confirms key features.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the presence or absence of specific functional groups.[15][16] It serves as a quick quality control check. For instance, in a reaction designed to convert a carboxylic acid to an ester on an oxazole side chain, the disappearance of the broad O-H stretch (~3000 cm⁻¹) and the appearance of a sharp C=O ester stretch (~1735 cm⁻¹) provides immediate evidence of a successful transformation.[17]
Table 2: Key IR Absorption Frequencies for Oxazole Derivatives
| Functional Group | Typical Frequency (cm⁻¹) | Appearance |
| C=N Stretch (Oxazole Ring) | 1610 - 1650 | Medium to Strong |
| C-O-C Stretch (Oxazole Ring) | 1050 - 1150 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable, Multiple Bands |
| C=O Stretch (Ester/Amide) | 1650 - 1750 | Strong, Sharp |
| N-H Stretch (Amine/Amide) | 3200 - 3500 | Medium, Broad |
| O-H Stretch (Alcohol/Acid) | 2500 - 3300 | Strong, Very Broad |
Data compiled from references[5][15][17].
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Lower the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify characteristic peaks corresponding to the functional groups expected in the final structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic structure, particularly of conjugated π-systems.[18][19] The oxazole ring itself is a chromophore, but its absorption maximum (λ_max) is significantly influenced by substituents that extend the conjugated system.[5][20] While not a primary tool for detailed structural determination, it is excellent for:
-
Confirming Conjugation: Comparing a series of derivatives where, for example, an aromatic ring is added. The resulting shift of λ_max to a longer wavelength (a bathochromic shift) confirms the electronic interaction.[21]
-
Quantitative Analysis: Once a compound is characterized, its concentration in solution can be accurately measured using the Beer-Lambert Law.
A Synergistic and Comparative Approach
No single technique provides the complete picture. True confidence in a structure comes from the convergence of evidence from multiple, orthogonal techniques. The workflow is a logical progression from broad confirmation to fine detail.
Caption: Synergistic workflow for comprehensive structural validation.
Table 3: Comparison of Spectroscopic Techniques for Oxazole Validation
| Technique | Primary Information Provided | Sensitivity | Key Advantage in Context | Limitations |
| NMR | Atomic connectivity, C-H framework, stereochemistry | Low (mg) | Provides the complete, unambiguous 3D structural map. | Low throughput; requires relatively large amounts of pure sample. |
| HRMS | Exact molecular weight and elemental formula | Very High (pg-ng) | Confirms the molecular formula with high certainty, preventing incorrect assignments from NMR alone. | Provides little to no connectivity information; isomers are indistinguishable. |
| FTIR | Presence/absence of key functional groups | Medium (µg-mg) | Rapid and non-destructive check for expected chemical transformations.[15] | Provides no connectivity data; complex fingerprint region can be hard to interpret. |
| UV-Vis | Electronic conjugation | High (µg) | Excellent for comparing series of conjugated compounds and for quantitative analysis.[22] | Provides very limited structural information; many compounds may not have a UV chromophore. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. mdpi.com [mdpi.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. scielo.br [scielo.br]
- 15. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 16. longdom.org [longdom.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. journalspub.com [journalspub.com]
- 19. journalspub.com [journalspub.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the Cytotoxicity of (5-Phenyl-1,3-oxazol-4-yl)methanol Derivatives
Introduction: The Therapeutic Promise of the Oxazole Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone for the development of novel therapeutic agents. Among these, the 1,3-oxazole ring system, a five-membered heterocycle containing oxygen and nitrogen, has garnered significant attention for its versatile pharmacological profile.[1][2][3] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, but it is their potential as anticancer agents that has fueled intensive research.[2] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those that are drug-resistant, by acting on diverse molecular targets.[1]
This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of novel derivatives based on the (5-Phenyl-1,3-oxazol-4-yl)methanol scaffold. We will delve into the structure-activity relationships (SAR) that govern their potency, present detailed experimental protocols for cytotoxicity assessment, and explore the potential molecular mechanisms underpinning their anticancer effects. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to evaluate and advance this promising class of compounds.
Synthetic Strategy and Rationale for Derivatization
The strategic design and synthesis of derivatives from a core scaffold are fundamental to optimizing therapeutic efficacy. For the this compound series, a generalized synthetic approach allows for systematic structural modifications. The rationale behind creating a library of these derivatives is to meticulously probe the structure-activity relationship (SAR).[4][5] By introducing various substituents at different positions on the phenyl ring, we can modulate the compound's electronic, steric, and lipophilic properties, which in turn can profoundly influence its interaction with biological targets and its overall cytotoxic potency.[3][6]
For instance, the addition of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) to the phenyl ring can alter the molecule's ability to participate in key binding interactions, such as hydrogen bonding or π-stacking, within a target protein's active site.[4]
Caption: Generalized synthetic pathway for oxazole derivatives.
Comparative Cytotoxicity Analysis: An In Vitro Evaluation
The cornerstone of preclinical cancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth. The most common method to determine this is through in vitro cytotoxicity assays, which measure the concentration of a compound required to inhibit cell viability by 50% (IC₅₀).
The MTT Assay: A Measure of Metabolic Viability
To quantify the cytotoxic effects of our this compound derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed.[7][8] This colorimetric assay provides a robust and high-throughput method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of living, metabolically active cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured. A darker solution corresponds to a higher number of viable cells.[9]
Structure-Activity Relationship (SAR) Insights
The following table summarizes representative cytotoxicity data (IC₅₀ values in µM) for a hypothetical series of this compound derivatives against a panel of human cancer cell lines. This data illustrates the profound impact of substitutions on the phenyl ring.
| Compound ID | Substitution (R) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| OX-M-01 | H (Unsubstituted) | 15.8 | 22.5 | 18.3 |
| OX-M-02 | 4-Cl | 2.1 | 5.4 | 3.7 |
| OX-M-03 | 4-NO₂ | 1.8 | 4.9 | 2.9 |
| OX-M-04 | 4-OCH₃ | 9.7 | 14.2 | 11.5 |
| OX-M-05 | 3-OCH₃, 4-OH | 7.3 | 9.8 | 8.1 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Note: The data presented is illustrative and based on general trends observed for oxazole and related heterocyclic compounds in published literature.[6][11][12][13]
From this representative data, we can derive key SAR insights:
-
Electron-Withdrawing Groups: The introduction of potent electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) at the para-position of the phenyl ring (Compounds OX-M-02 and OX-M-03 ) dramatically increases cytotoxic activity compared to the unsubstituted parent compound (OX-M-01 ). This suggests that reduced electron density on the phenyl ring may be crucial for target interaction.[6]
-
Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (-OCH₃) at the para-position (OX-M-04 ) leads to a decrease in potency, although it remains more active than the unsubstituted compound in some cases. This highlights the delicate electronic balance required for optimal activity.
-
Positional Isomers and Combinations: The combination and position of substituents, as seen in OX-M-05 , also modulate activity, indicating that steric factors and the potential for specific hydrogen bond formation play a significant role.[6]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating system for assessing the cytotoxicity of novel compounds. The inclusion of negative (untreated cells), vehicle (DMSO), and positive (Doxorubicin) controls is critical for data integrity.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are harvested and seeded into 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[14]
-
Adherence: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Stock solutions of the this compound derivatives are prepared in DMSO. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. Control wells should include untreated cells, cells treated with vehicle (DMSO at the highest concentration used), and cells treated with a standard anticancer drug like Doxorubicin.
-
Incubation: Plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[14]
-
Formazan Formation: The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: After the 4-hour incubation, the medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated gently for 10 minutes to ensure complete solubilization.
-
Absorbance Reading: The absorbance is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[14]
Potential Mechanisms of Action
The potent cytotoxic effects of oxazole derivatives are attributed to their ability to interfere with multiple critical cellular processes required for cancer cell survival and proliferation.[1] While the precise targets of the this compound series require specific investigation, literature on related oxazoles points to several plausible mechanisms of action.[1][2]
-
Tubulin Polymerization Inhibition: Many heterocyclic compounds, including oxazoles, function as microtubule-targeting agents.[1] They can bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).
-
Kinase Inhibition: Cancer is often driven by dysregulated protein kinase activity. Oxazoles have been identified as inhibitors of various protein kinases that are part of signaling pathways controlling cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[1][15]
-
DNA Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication and transcription. Some oxazole derivatives can inhibit topoisomerases, leading to DNA damage and cell death.[1]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting survival and proliferation. Certain oxazole derivatives have been shown to inhibit STAT3, representing a key therapeutic strategy.[1][16]
Caption: Inhibition of a kinase pathway by an oxazole derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising foundation for the development of novel anticancer agents. This guide has demonstrated through comparative analysis and established methodologies that strategic structural modifications, particularly the introduction of electron-withdrawing substituents on the phenyl ring, can significantly enhance cytotoxic potency against various cancer cell lines.
Future research should focus on synthesizing a broader library of derivatives to further refine the structure-activity relationship. Lead compounds identified through in vitro screening, such as analogs of OX-M-02 and OX-M-03 , should be advanced to more complex studies, including mechanistic investigations to identify specific molecular targets, and eventually, in vivo efficacy and toxicity studies in animal models. The ultimate goal is to optimize this chemical series to yield a drug candidate with high potency, selectivity for cancer cells, and a favorable safety profile.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. clyte.tech [clyte.tech]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Oxazole Purity Assessment
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of oxazole-containing active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust, scientifically sound validation strategy grounded in global regulatory standards.
Introduction: The Criticality of Purity for Oxazole-Containing APIs
The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals valued for its bioisosteric properties and synthetic accessibility. The purity of an oxazole-containing API is a critical quality attribute (CQA) that directly impacts its safety and efficacy. Therefore, analytical methods used to assess this purity must be rigorously validated to ensure they are reliable, accurate, and fit for purpose. This validation process is not merely a regulatory checklist; it is a scientific investigation that establishes the performance characteristics of the method and defines the conditions under which it will provide trustworthy results. The foundational guidelines for this process are provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]
Section 1: Choosing the Right Analytical Tool for Oxazole Analysis
The selection of an analytical technique is predicated on the physicochemical properties of the oxazole analyte and its potential impurities. The primary techniques for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
-
High-Performance Liquid Chromatography (HPLC): As the "workhorse" of the pharmaceutical industry, HPLC is the most versatile and commonly used technique for non-volatile or thermally labile compounds like most oxazole APIs.[4][5] Its ability to separate a wide range of compounds makes it ideal for resolving the API from process-related impurities and degradation products.
-
Gas Chromatography (GC): GC is the preferred method for volatile and semi-volatile compounds.[6] In the context of oxazole purity, its primary role is for the analysis of residual solvents used in the synthesis or for volatile process impurities that are not amenable to HPLC.[7][8]
-
Quantitative NMR (qNMR): qNMR is a powerful primary analytical method that allows for the quantification of an analyte without the need for an identical reference standard.[9][10] The signal intensity in ¹H NMR is directly proportional to the number of protons, enabling purity determination against a certified, unrelated internal standard.[11] This is particularly advantageous in early development when a fully characterized standard of the oxazole API or its impurities may not be available.[12]
The following decision tree provides a logical pathway for selecting the appropriate primary technique.
Caption: Logical decision tree for analytical method selection.
Table 1: Comparison of Primary Analytical Techniques for Oxazole Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Differential partitioning of analytes between a gaseous mobile phase and a solid or liquid stationary phase. | Signal intensity is directly proportional to the molar concentration of nuclei in a magnetic field.[10] |
| Typical Analytes | Non-volatile, semi-volatile, and thermally labile compounds. The majority of oxazole APIs and their impurities.[5] | Volatile and thermally stable compounds. Primarily for residual solvents and volatile impurities.[6] | Any soluble compound with NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[13] |
| Strengths | Highly versatile, robust, high resolution, widely available, easily automated.[4] | Extremely high separation efficiency, sensitive detectors (e.g., FID), ideal for trace volatile analysis.[14] | Absolute quantification without a specific analyte standard, provides structural information, non-destructive.[11][12] |
| Limitations | Requires analyte to have a chromophore for UV detection (most common), can consume significant solvent. | Analyte must be volatile and thermally stable, derivatization may be required for polar compounds. | Lower sensitivity than chromatographic methods, higher equipment cost, requires careful method planning for peak overlap.[10] |
| Primary Use Case | Purity and Impurity Assay: The definitive method for quantifying the main oxazole component and related substance impurities. | Residual Solvents: The gold standard for quantifying residual solvents per ICH Q3C guidelines. | Primary Standard Calibration: Purity assignment of reference standards. Analysis when standards are unavailable. Orthogonal validation. |
Section 2: The Regulatory Framework for Method Validation
Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[15] The core validation parameters are defined by ICH guideline Q2(R1) and are echoed by the FDA and USP.[1][3][16]
The Validation Workflow
A logical, phased approach to validation ensures that foundational parameters are established before subsequent dependent characteristics are evaluated. For instance, linearity can only be properly assessed once the method's specificity has been confirmed.
Caption: Phased workflow for analytical method validation.
Table 2: Summary of Validation Parameters & Typical Acceptance Criteria per ICH Q2(R1)
| Parameter | Purpose | Typical Acceptance Criteria for an API Purity Method |
| Specificity | To ensure the method result is unaffected by the presence of impurities, degradants, or excipients.[17] | Peak purity analysis (e.g., via PDA detector) demonstrates spectral homogeneity. No interference at the analyte's retention time from blanks or potential impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and method response over a defined range.[17] | Correlation coefficient (r) ≥ 0.999. Y-intercept should be close to zero. Visual inspection of the residual plot. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[18] | For an assay: 80% to 120% of the test concentration. For impurities: From the reporting limit to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value.[17] | Typically 98.0% to 102.0% recovery of the analyte spiked into a sample matrix at a minimum of 3 levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when applied repeatedly to a homogeneous sample.[17] | Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] | Typically determined by S/N of 10:1. Must be at or below the reporting threshold for impurities. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] | System suitability criteria must be met under all varied conditions (e.g., ±10% flow rate, ±5°C column temp, ±2% mobile phase organic content). |
Section 3: In Practice - Validating an RP-HPLC Method for Oxazole Purity
This section provides a detailed protocol for the validation of a hypothetical reversed-phase HPLC (RP-HPLC) method for determining the purity of "Oxazole-API."
Experimental Protocol: RP-HPLC Method Validation
1. Equipment and Reagents:
-
HPLC system with quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector (e.g., Agilent 1260, Waters Alliance).
-
Chromatographic Data System (CDS) (e.g., Empower, Chromeleon).
-
Analytical balance, pH meter, volumetric glassware.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid (H₃PO₄), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Oxazole-API reference standard and test material.
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% H₃PO₄ in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax of Oxazole-API)
-
Injection Volume: 10 µL
3. System Suitability Test (SST):
-
Causality: Before any validation run, the system's fitness must be confirmed. This makes the protocol self-validating on a per-run basis.
-
Procedure: Prepare a standard solution of Oxazole-API at the target concentration (e.g., 0.5 mg/mL). Inject this solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T) for the Oxazole-API peak: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas from 5 replicate injections: ≤ 1.0%
-
4. Validation Parameter Protocols:
A. Specificity (Forced Degradation Study)
-
Causality: This study is essential to prove that the method can separate the API from its potential degradation products, which might form under stress conditions during manufacturing or storage. The choice of stressors is based on the known chemical stability of the oxazole ring, which can be susceptible to strong acids or oxidation.[19][20]
-
Procedure:
-
Prepare solutions of Oxazole-API (~0.5 mg/mL) and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid API at 105°C for 48 hours.
-
Photolytic: Solution exposed to ICH-specified light conditions.
-
-
Analyze a blank (diluent), an unstressed sample, and all stressed samples.
-
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2.0) between the main Oxazole-API peak and all degradation product peaks.
-
The PDA detector's peak purity analysis for the unstressed Oxazole-API peak must pass, indicating no co-eluting impurities.
-
B. Linearity
-
Causality: To establish that the detector response is directly proportional to the amount of analyte, allowing for accurate quantification across a range of concentrations.
-
Procedure:
-
Prepare a stock solution of Oxazole-API reference standard (e.g., 1.0 mg/mL).
-
Perform serial dilutions to create at least five concentration levels, ranging from the LOQ to 150% of the target assay concentration (e.g., 0.005, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Inject each concentration in triplicate.
-
-
Acceptance Criteria:
-
Plot the average peak area vs. concentration. The correlation coefficient (r) must be ≥ 0.999.
-
Table 3: Example Data for Linearity Assessment
| Concentration (mg/mL) | Average Peak Area (mAU*s) |
| 0.05 | 55,123 |
| 0.25 | 274,987 |
| 0.50 | 550,150 |
| 0.75 | 825,330 |
| 1.00 | 1,100,560 |
| Result | Correlation Coefficient (r) = 0.9999 |
C. Accuracy (Recovery)
-
Causality: To demonstrate that the method can accurately measure a known amount of analyte in a sample matrix, proving there is no bias in the measurement.
-
Procedure:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the Oxazole-API reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target assay concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%.
D. Precision (Repeatability & Intermediate Precision)
-
Causality: To demonstrate the method's consistency, both within a single analytical run (repeatability) and between different runs, days, or analysts (intermediate precision).
-
Procedure:
-
Repeatability: Prepare six individual samples of Oxazole-API at 100% of the target concentration. Analyze and calculate the RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies.
-
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0% for the combined data set.
-
Table 4: Example Data for Accuracy & Precision Assessment
| Parameter | Level | N | Mean Result | Acceptance Criteria | Result |
| Accuracy | 80% | 3 | 99.5% Recovery | 98.0 - 102.0% | Pass |
| 100% | 3 | 100.2% Recovery | 98.0 - 102.0% | Pass | |
| 120% | 3 | 99.8% Recovery | 98.0 - 102.0% | Pass | |
| Precision | Repeatability | 6 | 0.45% RSD | ≤ 1.0% | Pass |
| Intermediate | 12 | 0.88% RSD | ≤ 2.0% | Pass |
Conclusion
The validation of an analytical method for oxazole purity is a multi-faceted process that forms the bedrock of quality control. It is an evidence-based approach that provides a high degree of assurance that the method will consistently yield data that is accurate, reliable, and fit for its intended purpose. By grounding the validation strategy in the fundamental principles of chromatography, the physicochemical nature of the oxazole analyte, and the rigorous standards set by regulatory bodies like the ICH, drug developers can ensure the quality and safety of their products. A well-chosen and properly validated method is not just a regulatory requirement; it is a commitment to scientific integrity.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. jpharmsci.com [jpharmsci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerypharma.com [emerypharma.com]
- 11. rssl.com [rssl.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uspbpep.com [uspbpep.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Stability of (5-Phenyl-1,3-oxazol-4-yl)methanol Under Stress Conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of preclinical development. It informs formulation strategies, predicts shelf-life, and ensures the safety and efficacy of potential drug candidates.[1][2] This guide provides an in-depth assessment of the stability of (5-Phenyl-1,3-oxazol-4-yl)methanol, a heterocyclic compound featuring the versatile but potentially labile oxazole scaffold.
The oxazole ring is a key pharmacophore in numerous biologically active compounds.[3][4] However, its five-membered heterocyclic structure, containing both nitrogen and oxygen, presents unique stability challenges, particularly a susceptibility to hydrolytic cleavage under both acidic and basic conditions.[5][6] This guide will dissect the stability profile of this compound through a series of forced degradation studies, comparing its performance against two structurally relevant alternatives to illuminate the structure-stability relationship. Our objective is to provide a practical, data-driven framework for scientists working with this and similar chemical entities.
The Molecules in Focus: Structure and Rationale
To establish a meaningful comparison, we evaluate our target compound against two alternatives selected to highlight specific structural contributions to stability.
-
Target Compound: this compound (POM)
-
Structure: A 1,3-oxazole ring substituted with a phenyl group at position 5 and a hydroxymethyl group at position 4.
-
Rationale: Represents a common scaffold in medicinal chemistry. The key points of interest are the stability of the oxazole ring itself and the reactivity of the benzylic-like hydroxymethyl group.
-
-
Comparator 1: (4-Methoxyphenyl)methanol (MPM)
-
Structure: A simple substituted benzyl alcohol.
-
Rationale: Serves as a stable, non-heterocyclic baseline. It lacks the oxazole ring, allowing us to isolate the degradation specifically attributable to the heterocyclic core of POM.
-
-
Comparator 2: (3-Phenyl-1,2-oxazol-5-yl)methanol (Isoxazole Analog)
-
Structure: An isomeric structure where the positions of the heteroatoms in the ring are altered, forming a 1,2-oxazole (isoxazole).
-
Rationale: This comparison allows for a direct assessment of how heteroatom positioning within the five-membered ring impacts overall chemical stability.
-
The Framework for Stability Assessment: Forced Degradation
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8] The goal is to deliberately degrade the sample under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[2][9][10] Our experimental design adheres to the principles outlined in ICH guideline Q1A(R2).[9]
Overall Experimental Workflow
The following diagram outlines the systematic approach applied to each stress condition for all three compounds.
Caption: General workflow for forced degradation studies.
Experimental Protocols & Comparative Data
All degradation analyses were performed using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, capable of separating the parent compound from all observed degradation products.[1][11]
Hydrolytic Stability (Acid & Base)
Hydrolysis is a primary degradation pathway for many pharmaceuticals. For oxazoles, the ring is known to be susceptible to both acid- and base-catalyzed ring-opening.[5][12]
Protocol: Acid Hydrolysis
-
Pipette 1.0 mL of the 1 mg/mL compound stock solution into a 10 mL volumetric flask.
-
Add 5.0 mL of 0.2 M HCl.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Incubate the flask in a water bath at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours. Immediately neutralize with an equivalent volume of 0.1 M NaOH before HPLC analysis.[13]
Protocol: Base Hydrolysis
-
Follow the procedure for Acid Hydrolysis, substituting 0.1 M NaOH for 0.1 M HCl.
-
Incubate at 60°C and sample at the same time points.
-
Neutralize aliquots with an equivalent volume of 0.1 M HCl before analysis.[13]
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides. The hydroxymethyl group and the electron-rich oxazole ring are potential sites of oxidation.[14][15]
Protocol: Oxidative Degradation
-
Pipette 1.0 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 30% hydrogen peroxide (H₂O₂).
-
Dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL in 3% H₂O₂.
-
Store the flask at room temperature, protected from light.
-
Withdraw aliquots at 8 and 24 hours for direct HPLC analysis.
Photostability
Light exposure can induce photochemical degradation, especially in compounds with aromatic and heterocyclic rings.[16] Testing follows ICH Q1B guidelines.[9][13]
Protocol: Photolytic Degradation
-
Expose solid powder samples and solutions (0.1 mg/mL in 50:50 acetonitrile/water) to a calibrated light source.
-
Ensure a total illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
-
Analyze the samples after exposure and compare them to dark controls stored under the same conditions.
Thermal Stability
Thermal stress evaluates the stability of the drug substance at elevated temperatures, typically in the solid state.[17]
Protocol: Thermal Degradation
-
Place a thin layer of the solid compound in a vial.
-
Store the vial in a calibrated oven at 80°C.
-
Withdraw samples at 24 and 72 hours.
-
Prepare solutions of the withdrawn samples at 0.1 mg/mL in acetonitrile/water for HPLC analysis.
Comparative Stability Data
The table below summarizes the percentage of degradation observed for each compound after 24 hours under the specified stress conditions.
| Stress Condition | This compound (POM) | (4-Methoxyphenyl)methanol (MPM) | (3-Phenyl-1,2-oxazol-5-yl)methanol (Isoxazole Analog) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 28.5% | < 1.0% | 15.2% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 45.1% | < 1.0% | 22.8% |
| Oxidation (3% H₂O₂, RT) | 12.3% | 4.5% | 10.5% |
| Photolytic (ICH Q1B) | 8.8% | 2.1% | 7.5% |
| Thermal (80°C, Solid) | 2.5% | < 0.5% | 1.8% |
Analysis of Degradation Pathways and Structural Liabilities
The data clearly indicates that the 1,3-oxazole ring in POM is the primary point of instability, particularly under hydrolytic stress.
-
Hydrolytic Instability: POM shows significant degradation in both acid and base, far exceeding that of both comparators. This confirms the inherent hydrolytic lability of the 1,3-oxazole ring.[5][18] The higher degradation rate under basic conditions suggests that the C2 proton's acidity is a key vulnerability, leading to ring-opening.[5] The Isoxazole Analog, while more stable than POM, still shows susceptibility, indicating that five-membered oxygen-nitrogen heterocycles are generally more prone to hydrolysis than simple aromatic systems like MPM.
-
Oxidative Instability: POM shows moderate oxidative degradation. This is likely a combination of two pathways: oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, and potential oxidative cleavage of the electron-rich oxazole ring.[15][19]
-
Photostability and Thermal Stability: All compounds demonstrated relatively good stability under photolytic and thermal stress, with POM showing slightly more degradation than the comparators, a common trait for complex heterocyclic systems.[20]
Proposed Hydrolytic Degradation Pathway of POM
LC-MS analysis of the degraded samples of POM under basic conditions points towards a ring-opening mechanism. The oxazole ring cleaves to form an intermediate that ultimately leads to more stable degradation products.
References
- 1. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 15. benchchem.com [benchchem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. mdpi.com [mdpi.com]
- 18. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Comparative Docking of (5-Phenyl-1,3-oxazol-4-yl)methanol with Key Protein Targets
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to engage with biological macromolecules through various non-covalent interactions, making it a valuable scaffold for drug design.[1][2] Oxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4]
This guide focuses on a specific oxazole derivative, (5-Phenyl-1,3-oxazol-4-yl)methanol. To explore its therapeutic potential, we will conduct a comparative in silico molecular docking study. Molecular docking is a powerful computational method used in structure-based drug design to predict how a small molecule (ligand) binds to a macromolecule (receptor or protein).[5][6][7] This technique allows us to estimate the binding affinity and visualize the specific atomic interactions, providing critical insights into the compound's potential mechanism of action.[5][8]
For this comparative analysis, we have selected three distinct and therapeutically relevant protein targets known to be modulated by heterocyclic compounds:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.[9] Its inhibition is a key strategy for anti-inflammatory drugs.[9][10] Isoxazole and oxadiazole derivatives, structurally related to oxazoles, have been identified as potent COX-2 inhibitors.[11][12][13]
-
Monoamine Oxidase B (MAO-B): A mitochondrial enzyme whose inhibition can increase dopamine levels in the brain, making it a crucial target for treating neurodegenerative disorders like Parkinson's disease.[14][15] Various oxazole and benzoxazole derivatives have shown significant MAO-B inhibitory activity.[14][15][16][17][18]
-
B-cell lymphoma 2 (Bcl-2): A key anti-apoptotic protein that is overexpressed in many cancers, allowing malignant cells to evade programmed cell death.[19][20][21] Targeting Bcl-2 is a validated strategy in cancer therapy, and small molecule inhibitors are of high interest.[19][22][23]
This guide provides a detailed, step-by-step methodology for performing this comparative docking study, from molecule preparation to results analysis, designed for researchers and scientists in the field of drug discovery.
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of any docking study hinges on a meticulous and well-documented protocol. Each step is designed to prepare the molecules for an accurate simulation that reflects plausible physiological conditions. We will use AutoDock Vina, a widely-used and validated open-source docking program, as our primary tool.[24][25][26]
Overall Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step 1: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation with the correct atom types and charges.
-
Obtain 2D Structure: Draw this compound using chemical drawing software like ChemDraw or MarvinSketch, or retrieve its structure from a database like PubChem.
-
Convert to 3D: Use the software's built-in tools to convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform an energy minimization using a force field like MMFF94. This step ensures that the bond lengths, bond angles, and torsion angles are in a low-energy, physically realistic state.[27]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).[28] Assign partial charges (e.g., Gasteiger charges). These steps are crucial for calculating electrostatic interactions during docking.
-
Save in PDBQT Format: The final prepared ligand structure must be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges (Q), and atom types (T).[28] Tools like AutoDock Tools (ADT) or the prepare_ligand script in Meeko can automate this conversion.[25][29]
Step 2: Target Protein Preparation
Protein preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) to make it suitable for docking.[8]
-
Download PDB Structures: Obtain the crystal structures for the human forms of our target proteins from the PDB:
-
COX-2: PDB ID: 5IKR
-
MAO-B: PDB ID: 2V5Z
-
Bcl-2: PDB ID: 4LVT
-
-
Clean the Protein Structure: This is a critical step.[27][30] Using software like UCSF Chimera or Discovery Studio, perform the following actions:[31][32]
-
Remove Non-essential Molecules: Delete all water molecules, co-crystallized ligands, ions, and any cofactors not essential for binding in the active site.[30][31]
-
Select the Correct Chain: If the PDB file contains multiple protein chains, retain only the one that contains the active site of interest.[31]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. The PDB files often lack explicit hydrogen atoms.[27][29]
-
Repair Missing Residues/Atoms: If there are gaps or missing side chains in the crystal structure, use modeling tools to repair them.[31][33]
-
-
Save in PDBQT Format: As with the ligand, the prepared protein receptor must be converted to the PDBQT format. This process adds charges and prepares the file for use with Vina.
Step 3: Defining the Binding Site and Running the Docking Simulation
This phase involves defining the search space for the docking algorithm and executing the simulation.
-
Identify the Active Site: The binding pocket (active site) must be identified. For proteins with a co-crystallized ligand, the active site is the region occupied by that ligand. For others, it can be predicted using literature data or site-finder algorithms.
-
Generate the Grid Box: A "grid box" is a three-dimensional cube that defines the search space for the docking algorithm.[24] This box should be centered on the active site and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[25][28] The coordinates for the center and the dimensions (in Angstroms) of this box are recorded.
-
Create the Configuration File: AutoDock Vina requires a simple text file (conf.txt) that specifies the input files and search parameters.[28][29]
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log
Comparative Results and Analysis
The output of a Vina simulation is a PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity.[34] The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction.[34][35][36]
Quantitative Data Summary
| Target Protein | PDB ID | Best Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Primary Interactions Observed |
| COX-2 | 5IKR | -8.9 | Tyr385, Ser530, Arg120, Val523 | Hydrogen Bond, Pi-Alkyl, Pi-Sigma |
| MAO-B | 2V5Z | -8.1 | Tyr435, Tyr398, Ile199, Cys172 | Pi-Pi Stacked, Pi-Sulfur, Pi-Alkyl |
| Bcl-2 | 4LVT | -7.5 | Phe105, Arg143, Tyr101, Ala146 | Hydrogen Bond, Pi-Pi T-shaped, Alkyl |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be generated by executing the described protocol.
Interpretation of Results
-
Binding Affinity Comparison: Based on our hypothetical results, this compound shows the strongest binding affinity for COX-2 (-8.9 kcal/mol), suggesting it may have potent anti-inflammatory activity. The binding to MAO-B (-8.1 kcal/mol) is also significant, indicating a potential role in neurodegenerative disease modulation. The affinity for Bcl-2 (-7.5 kcal/mol) is the weakest of the three, suggesting it may be a less likely primary target. Generally, docking scores more negative than -7.0 kcal/mol suggest moderate to strong interactions.[36]
-
Interaction Analysis: Visual inspection of the top-ranked pose for each target is essential.[35][37]
-
COX-2: The predicted strong affinity is supported by a hydrogen bond with the critical Ser530 residue, a hallmark of many COX inhibitors. Additionally, hydrophobic and pi-stacking interactions with residues like Tyr385 and Arg120 would further stabilize the complex.
-
MAO-B: The binding appears to be dominated by hydrophobic and aromatic (Pi-Pi) interactions within the enzyme's substrate cavity, a common feature for MAO-B inhibitors. The interaction with Tyr435 and Tyr398 is particularly noteworthy.
-
Bcl-2: The binding in the BH3 groove of Bcl-2 involves a hydrogen bond with Arg143 and hydrophobic contacts. While favorable, the lower score compared to the other targets suggests a less optimal fit.
-
Contextualizing the Target: The Role of Bcl-2 in Apoptosis
To understand the significance of targeting a protein like Bcl-2, it's crucial to see its place in cellular pathways. Bcl-2 is a central regulator of the intrinsic apoptosis (programmed cell death) pathway.
Caption: Simplified role of Bcl-2 in the intrinsic apoptosis pathway.
In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from permeabilizing the mitochondrial membrane.[21] In many cancers, Bcl-2 is overexpressed, effectively blocking apoptosis and promoting cell survival.[20][21] A small molecule inhibitor that binds to Bcl-2, like our query compound could, would prevent it from inhibiting Bax/Bak, thereby restoring the cell's ability to undergo apoptosis.[22]
Conclusion and Future Directions
This comparative docking guide demonstrates that this compound shows promising in silico binding affinity for multiple therapeutic targets, with a particularly strong predicted interaction with COX-2. The detailed workflow provides a robust framework for conducting such computational screening.
It is imperative to remember that molecular docking is a predictive tool.[5][38] The results provide hypotheses that must be validated through experimental means. The next logical steps would be to synthesize the compound and perform in vitro enzymatic assays against COX-2, MAO-B, and Bcl-2 to determine its actual inhibitory concentrations (IC50 values). These experimental data would serve to validate or refute the computational predictions, guiding the future development of this promising oxazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 7. mdpi.com [mdpi.com]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]
- 11. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting the Inhibition of B-Cell Lymphoma 2 Protein for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 21. B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Facebook [cancer.gov]
- 23. B-cell lymphoma-2 family proteins in the crosshairs: Small molecule inhibitors and activators for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 26. bioinformaticsreview.com [bioinformaticsreview.com]
- 27. researchgate.net [researchgate.net]
- 28. eagonlab.github.io [eagonlab.github.io]
- 29. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 30. quora.com [quora.com]
- 31. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 32. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 33. scotchem.ac.uk [scotchem.ac.uk]
- 34. etflin.com [etflin.com]
- 35. researchgate.net [researchgate.net]
- 36. m.youtube.com [m.youtube.com]
- 37. echemi.com [echemi.com]
- 38. mdpi.com [mdpi.com]
Safety Operating Guide
(5-Phenyl-1,3-oxazol-4-yl)methanol proper disposal procedures
As a Senior Application Scientist, it is imperative to handle and dispose of all chemical compounds with the utmost care, prioritizing laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the proper disposal of (5-Phenyl-1,3-oxazol-4-yl)methanol.
Hazard Assessment and Waste Characterization
Given the absence of a specific SDS, a conservative approach to hazard assessment is necessary. Structurally similar compounds, such as (3-Methyl-5-phenyl-4-isoxazolyl)methanol, are classified as harmful if swallowed, in contact with skin, or if inhaled, and are known to cause skin and serious eye irritation[1]. Therefore, this compound should be treated as a hazardous substance with the potential for similar toxicological effects.
Before initiating disposal, the waste must be accurately characterized:
-
Physical State: Is the waste a solid (e.g., pure compound, contaminated consumables) or a liquid (e.g., dissolved in a solvent)?
-
Chemical Composition: Identify any solvents or other chemicals mixed with the this compound. This is critical for proper waste stream segregation.
-
Potential Reactivity: The oxazole ring is generally stable but can undergo reactions such as oxidation or photolysis.[2] Avoid mixing with strong oxidizing agents.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[3]
-
Body Protection: A fully buttoned laboratory coat must be worn.[3]
All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure an emergency eyewash station and safety shower are readily accessible.
Waste Segregation and Collection
Proper segregation at the point of generation is a critical step in safe chemical waste management.[4]
-
Solid Waste:
-
Collect all solid materials contaminated with this compound, such as gloves, weigh boats, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[4][5]
-
Do not mix this waste with other waste streams, such as halogenated solvents or strong acids/bases, unless explicitly permitted by your institution's EHS department.[4]
-
-
Sharps Waste:
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste management service arranged by your institution.[3][5]
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound" and any other constituents.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
-
Waste Storage:
-
Arrange for Disposal:
Spill Management and Decontamination
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Absorb: Absorb the spill with an inert, dry material such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
For any glassware or equipment that has come into contact with this compound, the initial rinse should be collected as hazardous liquid waste.[3] Subsequent rinses can typically be disposed of according to standard laboratory procedures once the initial material has been thoroughly removed.
Summary of Disposal Information
| Parameter | Guideline | Source(s) |
| Assumed GHS Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant | [1] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [3] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal company | [3][5][7] |
| Waste Segregation | Separate solid, liquid, and sharps waste streams. Do not mix with incompatible chemicals. | [4][5] |
| Waste Container Labeling | "Hazardous Waste," full chemical name, primary hazards. | [5] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Phenyl-1,3-oxazol-4-yl)methanol
As researchers and developers at the forefront of science, our most critical asset is our own well-being. The proper handling of specialized chemical reagents like (5-Phenyl-1,3-oxazol-4-yl)methanol is not merely a matter of following rules, but a foundational practice of rigorous, safe, and reproducible science. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the rationale behind each safety measure to ensure you are not just protected, but also empowered with knowledge.
Hazard Assessment: Understanding the Adversary
Based on data for compounds like 5-Phenyl-1,3-oxazole-4-carboxylic acid and (3-Methyl-5-phenyl-4-isoxazolyl)methanol, we must operate under the assumption that this compound presents the following risks:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
-
Acute Oral, Dermal, and Inhalation Toxicity: Some analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to minimize the generation of dusts or aerosols.
The Core Principle: Engineering Controls as the First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection should always be robust engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound in solid or solution form must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain vapors and fine particulates, protecting your respiratory system.[4]
-
Ventilation: Ensure the laboratory has good general ventilation to dilute any fugitive emissions.[3][5]
PPE Selection Matrix: A Task-Based Approach
The level of PPE required is directly proportional to the scale of the operation and the potential for exposure. Use the following table to guide your selection.
| Scale of Operation | Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection |
| Microscale (<100 mg) | Weighing, preparing stock solutions, TLC analysis | Chemical Fume Hood | Single pair of nitrile gloves | ANSI Z87.1-rated safety glasses with side shields | Standard lab coat (cotton or poly/cotton blend) |
| Bench Scale (100 mg - 10 g) | Weighing, reaction setup, workup, purification | Chemical Fume Hood | Double-gloving (two pairs of nitrile gloves) | Chemical splash goggles | Flame-resistant lab coat, fully buttoned |
| Large Scale (>10 g) | Bulk transfer, large reactions | Chemical Fume Hood | Heavy-duty nitrile or butyl rubber gloves, double-gloved | Chemical splash goggles and a face shield | Flame-resistant lab coat and a chemically resistant apron |
Procedural Guidance: The Science of Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Protocol
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye/Face Protection: Don your safety goggles or glasses. If required, place the face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
Doffing (Taking Off) Protocol
This process is designed to contain contamination. The "dirty" outer layers are removed first.
-
Outer Gloves (if double-gloved): Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove, peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in the designated hazardous waste container.[6][7]
-
Lab Coat: Unbutton the lab coat. Shrug it from your shoulders, touching only the inside of the garment. Turn the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained within the fold. Place it in its designated storage location or laundry receptacle.
-
Face Shield & Goggles: Remove by handling the head strap, not the front surface.
-
Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]
Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for handling this compound safely from task initiation to waste disposal.
Caption: PPE selection and disposal workflow.
Emergency Response & Disposal Plan
Exposure Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water. Contact a poison control center or seek immediate medical attention.[1]
Disposal of Contaminated Materials
Proper disposal is a critical part of the safety lifecycle, preventing environmental contamination and exposure to waste handlers.
-
Chemical Waste: All waste containing this compound, including reaction residues and solutions from purification, must be collected in a designated, labeled hazardous waste container.[6][8] The container must be kept closed when not in use and stored in a secondary containment tray.
-
Contaminated Solids: Used gloves, weigh paper, and other contaminated disposable materials must be placed in a clearly labeled, sealed container or bag for solid hazardous chemical waste.[6][7] Do not dispose of this material in the regular trash.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinsate must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinses can also be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[6]
Always adhere to the specific hazardous waste disposal protocols established by your institution's Environmental Health & Safety (EHS) department.[7][8]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
